molecular formula C10H14ClNO B1390494 3-(Methylamino)-1-phenylpropan-1-one hydrochloride CAS No. 2538-50-3

3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Cat. No.: B1390494
CAS No.: 2538-50-3
M. Wt: 199.68 g/mol
InChI Key: VIHLSOFMDHEDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3) is a significant organic compound and pharmaceutical intermediate with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol. It is characterized as a colorless crystalline powder with a melting point of 139-141 °C . This compound serves as a critical precursor and impurity reference standard in the synthesis and quality control of atomoxetine hydrochloride, a non-stimulant medication used for attention-deficit/hyperactivity disorder (ADHD) . Its relevance extends to other neurological disorder research due to its structural properties. The compound is identified as a synthetic cathinone derivative and functions primarily as a monoamine reuptake inhibitor, with research indicating its interaction with dopamine transporters (DAT) to inhibit dopamine reuptake, leading to increased dopaminergic activity in synaptic clefts . This mechanism is valuable for scientific investigations into neurochemical pathways and psychostimulant effects. In synthetic chemistry, it is typically produced via Claisen condensation of acetophenone with ethyl formate, followed by condensation with methylamine hydrochloride to form an α,β-unsaturated ketone intermediate, which is subsequently reduced and converted to the hydrochloride salt . Analytical characterization is confirmed through HPLC, NMR, and mass spectrometry, ensuring high purity standards for research applications. This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHLSOFMDHEDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670020
Record name 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-50-3
Record name 2538-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Methylmethcathinone (3-MMC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylmethcathinone (3-MMC), a synthetic cathinone, has garnered significant attention within the scientific and medical communities due to its psychostimulant properties and prevalence as a novel psychoactive substance. A comprehensive understanding of its chemical architecture is paramount for researchers, forensic scientists, and drug development professionals. This technical guide provides a detailed exploration of the chemical structure and stereochemical nuances of 3-MMC. We will delve into its molecular composition, the significance of its chiral center, and the distinct properties of its enantiomers. Furthermore, this guide will outline established analytical methodologies for its characterization and chiral separation, offering a foundational resource for advanced research and analysis.

Introduction: The Emergence of a Synthetic Cathinone

3-Methylmethcathinone (3-MMC), also known as metaphedrone, is a designer drug belonging to the substituted cathinone family.[1] It is a structural isomer of the more widely known mephedrone (4-methylmethcathinone or 4-MMC).[1] First identified in Sweden in 2012, 3-MMC emerged on the recreational drug market as an alternative to mephedrone following its widespread ban.[1][2]

The psychostimulant effects of 3-MMC are attributed to its action as a monoamine transporter substrate, potently inhibiting the reuptake and promoting the release of dopamine and norepinephrine, with a more moderate effect on serotonin.[1][3] This pharmacological profile underscores the critical need for a precise understanding of its molecular structure and stereochemistry, as these factors intrinsically govern its interaction with biological targets.

Core Chemical Structure and Properties

The fundamental architecture of 3-MMC is derived from cathinone, a naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant.[4] The structure is characterized by a phenyl ring, a ketone group, and an amino group.

IUPAC Nomenclature and Molecular Formula

The systematic name for 3-MMC, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(methylamino)-1-(3-methylphenyl)propan-1-one .[5][6] This name precisely describes the arrangement of its constituent atoms.

The molecular formula for 3-MMC is C₁₁H₁₅NO .[5][6] This indicates that each molecule is composed of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.

Key Structural Features

The 3-MMC molecule can be deconstructed into several key functional groups that dictate its chemical behavior and pharmacological activity:

  • 3-methylphenyl group: A benzene ring substituted with a methyl group at the third carbon position. This aromatic ring is a crucial component for binding to monoamine transporters.

  • Propan-1-one backbone: A three-carbon chain with a ketone group on the first carbon. This is characteristic of the cathinone class of compounds.

  • α-carbon: The second carbon in the propane chain is adjacent to the carbonyl group. This carbon is a chiral center in 3-MMC.

  • Methylamino group: An amino group substituted with a single methyl group, attached to the α-carbon.

The following diagram illustrates the 2D chemical structure of 3-MMC:

2D Structure of 3-Methylmethcathinone (3-MMC)
Physicochemical Properties

A summary of the key physicochemical properties of 3-MMC is provided in the table below.

PropertyValueSource
IUPAC Name 2-(methylamino)-1-(3-methylphenyl)propan-1-one[5][6]
Molecular Formula C₁₁H₁₅NO[5][6]
Molecular Weight 177.24 g/mol [5][6][7]
Appearance White powder, white solid, or crystalline solid[5]
Melting Point (HCl salt) 193.2 ± 0.2 °C[2]
Boiling Point (HCl salt) 280.5 ± 23.0 °C at 760 mmHg[2]

The Critical Role of Stereochemistry

The presence of a chiral center at the α-carbon (C2) of the propane side chain means that 3-MMC exists as a pair of enantiomers: (R)-3-MMC and (S)-3-MMC.[2][5] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. This seemingly subtle difference in three-dimensional arrangement can have profound implications for the molecule's pharmacological and toxicological properties.

It is widely assumed that 3-MMC is most commonly available as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[4][5] However, the potential for the circulation of individual stereoisomers cannot be dismissed.[5]

The (R) and (S) Enantiomers of 3-MMC

The differential spatial orientation of the methylamino and methyl groups around the chiral center distinguishes the two enantiomers. While specific research on the individual enantiomers of 3-MMC is limited, it is hypothesized that the (S)-enantiomer is the more potent of the two, drawing parallels with the stereochemistry of cathinone.[1][2]

The following diagram illustrates the (R) and (S) enantiomers of 3-MMC:

The (R) and (S) Enantiomers of 3-MMC

Synthesis and Analytical Characterization

While information on the specific routes of synthesis for illicitly produced 3-MMC is limited, the general chemistry for producing ring-substituted synthetic cathinones is well-established.[5] A common method involves the α-bromination of a ketone intermediate, followed by amination.[5]

Representative Synthesis Pathway

A plausible synthesis route for 3-MMC is outlined below. It is important to note that this is a generalized representation and specific reaction conditions can vary.

G cluster_synthesis Generalized Synthesis of 3-MMC start 3-Methylpropiophenone step1 α-Bromination (e.g., Br₂ in acetic acid) start->step1 intermediate 2-Bromo-1-(3-methylphenyl)propan-1-one step1->intermediate step2 Amination (Methylamine) intermediate->step2 product 3-Methylmethcathinone (Racemic Mixture) step2->product

Generalized Synthesis Pathway for 3-MMC
Analytical Techniques for Structural Elucidation and Chiral Separation

A suite of analytical techniques is employed for the definitive identification and characterization of 3-MMC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone in forensic analysis, GC-MS is used to separate 3-MMC from other substances and provide a characteristic mass spectrum for identification.[8][9] However, the electron impact mass spectra of the positional isomers (2-MMC, 3-MMC, and 4-MMC) are very similar, making differentiation challenging with this method alone.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and is frequently used for the analysis of 3-MMC in biological samples.[3][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, allowing for the unambiguous assignment of protons and carbons in the molecule, which is crucial for distinguishing between isomers.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and can help differentiate between the positional isomers.[8][10]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary technique for separating the (R) and (S) enantiomers of 3-MMC, allowing for their individual quantification and characterization.

The following diagram outlines a typical analytical workflow for the comprehensive characterization of a 3-MMC sample.

G cluster_analysis Analytical Workflow for 3-MMC Characterization sample Unknown Sample gcms GC-MS Analysis (Presumptive Identification) sample->gcms lcmms LC-MS/MS Analysis (Confirmation & Quantification) sample->lcmms nmr_ir NMR & IR Spectroscopy (Structural Elucidation & Isomer Differentiation) sample->nmr_ir chiral_hplc Chiral HPLC (Enantiomeric Separation & Quantification) lcmms->chiral_hplc r_enantiomer (R)-3-MMC chiral_hplc->r_enantiomer s_enantiomer (S)-3-MMC chiral_hplc->s_enantiomer

Comprehensive Analytical Workflow for 3-MMC

Conclusion

A thorough understanding of the chemical structure and stereochemistry of 3-methylmethcathinone is fundamental for the scientific community. Its IUPAC name, 2-(methylamino)-1-(3-methylphenyl)propan-1-one, and molecular formula, C₁₁H₁₅NO, define its atomic composition. The presence of a chiral center at the α-carbon gives rise to (R) and (S) enantiomers, which likely possess different pharmacological activities. While typically found as a racemic mixture, the potential for stereospecific effects necessitates the use of advanced analytical techniques such as chiral HPLC for complete characterization. The synthesis and analytical methodologies outlined in this guide provide a robust framework for researchers, forensic scientists, and drug development professionals to further investigate this significant psychoactive compound.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-Methylmethcathinone (3-MMC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methylmethcathinone (3-MMC), a synthetic cathinone and structural isomer of mephedrone (4-MMC), has emerged as a prominent new psychoactive substance (NPS).[1][2] This guide provides a comprehensive technical overview of its mechanism of action, tailored for researchers and drug development professionals. We will dissect the molecular pharmacology of 3-MMC, detailing its primary interactions with monoamine transporters and exploring the experimental methodologies used to elucidate these mechanisms. This document synthesizes current in-vitro and in-vivo data to present a holistic understanding of how 3-MMC exerts its potent psychostimulant effects.

Introduction: Chemical and Pharmacological Context

3-Methylmethcathinone (IUPAC: 2-(methylamino)-1-(3-methylphenyl)propan-1-one) is a β-keto amphetamine, placing it in the substituted cathinone class.[3][4] Like other drugs in this family, its chemical scaffold is derived from cathinone, the primary psychoactive alkaloid in the Catha edulis (khat) plant.[3][4][5] The defining structural feature of synthetic cathinones is a β-ketone group on the propane backbone, which distinguishes them from their amphetamine analogues.[3][4]

First identified in Sweden in 2012, 3-MMC appeared on the recreational market as a replacement for the then-recently banned mephedrone (4-MMC).[1][2] Users report that 3-MMC induces effects of euphoria, increased energy, and enhanced sociability, qualitatively similar to MDMA or cocaine, though often described as more stimulating and less empathogenic than 4-MMC.[6][7][8][9] This subjective difference in effect profile is a direct consequence of its distinct molecular mechanism of action, which this guide will now explore in detail.

Pharmacodynamics: The Molecular Interactions of 3-MMC

The primary mechanism of action for 3-MMC, like other synthetic cathinones, is the modulation of monoamine neurotransmitter systems in the brain.[3][4][7] It achieves this by directly interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4]

A Hybrid Mechanism: Reuptake Inhibitor and Releasing Agent

Synthetic cathinones can be broadly categorized as either "blockers" (reuptake inhibitors) like cocaine and MDPV, or "releasers" (transporter substrates) like amphetamine.[3][4][10] 3-MMC exhibits a hybrid mechanism, functioning as both a potent reuptake inhibitor and a substrate-type releaser for monoamine transporters.[1][6] This dual action leads to a rapid and sustained increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[3][4][10]

  • As an Inhibitor: 3-MMC binds to the transporter protein, physically occluding the channel and preventing the reuptake of neurotransmitters from the synapse back into the presynaptic neuron.[10]

  • As a Releaser: 3-MMC is also a substrate for the transporters, meaning it is carried into the neuron. Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the non-exocytotic reversal of the plasma membrane transporter (DAT, NET, SERT) and subsequent efflux of neurotransmitters into the synapse.[3][4][10]

Transporter Potency and Selectivity

The defining characteristic of 3-MMC's pharmacological profile is its potent activity at catecholamine transporters (DAT and NET) relative to the serotonin transporter (SERT).[6][11] In-vitro studies using human embryonic kidney (HEK) 293 cells stably expressing the human monoamine transporters have quantified this selectivity.

Multiple studies have determined the half-maximal inhibitory concentrations (IC₅₀) for 3-MMC at each transporter. While absolute values vary slightly between assays, the rank order of potency is consistently NET > DAT >> SERT.[11] This indicates that 3-MMC is significantly more potent at blocking norepinephrine and dopamine reuptake than serotonin reuptake.

Table 1: Comparative Monoamine Transporter Inhibition Potency (IC₅₀) of 3-MMC

Transporter IC₅₀ Range (µM) Reference
hNET 0.08 - 5.2 [11]
hDAT 0.43 - 4.1 [11]
hSERT 4.5 - 134 [11]

Data compiled from multiple in-vitro studies using HEK293 cells expressing human transporters.[11]

This strong preference for catecholamine transporters results in a pharmacological profile that is more akin to classical stimulants like amphetamine than to more serotonergic compounds like MDMA.[6] The high DAT:SERT inhibition ratio is believed to contribute to its significant abuse liability.[11]

Secondary Receptor Interactions

While its primary effects are mediated through monoamine transporters, 3-MMC also displays binding affinity for several adrenergic and serotonergic receptors, although these interactions are of much lower potency.[1][12] It has been shown to bind to α1A and α2A adrenergic receptors as well as 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors.[1][6] However, importantly, it does not act as an agonist at the 5-HT2A receptor, which likely explains its lack of significant hallucinogenic properties compared to other substances that engage this target.[1][6]

Experimental Elucidation of the Mechanism of Action

Understanding the molecular interactions of 3-MMC requires specific and validated experimental techniques. The following protocols are foundational for characterizing the pharmacodynamics of novel psychoactive substances at monoamine transporters.

In Vitro Methodology 1: Neurotransmitter Uptake Inhibition Assay

This assay is the gold standard for determining a compound's functional potency (IC₅₀) as an inhibitor at a specific transporter. It directly measures the ability of the test compound to block the transport of a radiolabeled or fluorescent substrate into cells expressing the transporter of interest.[13][14]

Causality: The choice of using transporter-transfected cell lines (e.g., HEK-293) is crucial as it allows for the isolated study of a single human transporter subtype, eliminating confounding interactions that would occur in a more complex system like native brain tissue.[13] A fluorescent substrate is often preferred in high-throughput screening for its safety and ease of use compared to radiolabeled compounds.[14][15][16][17][18]

Step-by-Step Protocol: Fluorescence-Based Uptake Assay

  • Cell Culture: Plate HEK-293 cells stably expressing either hDAT, hNET, or hSERT in a 96- or 384-well black, clear-bottom microplate.[15][16] Allow cells to form a confluent monolayer overnight.[16]

  • Compound Preparation: Prepare a serial dilution of 3-MMC in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).[15]

  • Pre-incubation: Remove the culture medium from the cells and add the diluted 3-MMC solutions. Incubate for 10-20 minutes at 37°C.[15] This step allows the inhibitor to bind to the transporters before the substrate is introduced.

  • Substrate Addition: Add a fluorescent substrate (e.g., a commercially available mimetic that is transported by all three monoamine transporters) mixed with a masking dye.[15][16][17] The masking dye quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the signal from internalized substrate is detected.[17]

  • Kinetic Measurement: Immediately place the plate into a fluorescence plate reader capable of bottom-reading.[15] Measure the fluorescence intensity kinetically over 10-30 minutes at 37°C.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of substrate uptake. Plot the rate of uptake against the concentration of 3-MMC. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation/Controls:

    • Positive Control: A known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) should be run in parallel to confirm assay performance.

    • Negative Control: Wells containing vehicle only (no inhibitor) establish the maximum uptake rate (100% activity).

    • Background Control: Wells containing a known inhibitor at a saturating concentration (e.g., 10 µM cocaine) establish the baseline non-specific signal (0% activity).

Workflow Diagram: Neurotransmitter Uptake Assay

UptakeAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PlateCells Plate Transfected HEK-293 Cells PreIncubate Pre-incubate Cells with 3-MMC (10 min) PlateCells->PreIncubate PrepCompound Prepare 3-MMC Serial Dilutions PrepCompound->PreIncubate AddSubstrate Add Fluorescent Substrate Mix PreIncubate->AddSubstrate ReadPlate Kinetic Read on Fluorescence Reader AddSubstrate->ReadPlate CalcRate Calculate Rate of Uptake ReadPlate->CalcRate PlotCurve Plot Dose-Response Curve CalcRate->PlotCurve CalcIC50 Determine IC50 PlotCurve->CalcIC50

Caption: Workflow for in-vitro neurotransmitter uptake inhibition assay.

In Vitro Methodology 2: Synaptosomal Release Assay

To determine if a compound is a transporter substrate (a "releaser"), a release assay is necessary. This experiment uses synaptosomes—resealed nerve terminals isolated from brain tissue—which contain the entire native machinery for neurotransmitter storage and transport.[3][4][19]

Causality: Synaptosomes are used because they provide a more physiologically relevant model than transfected cells for studying release mechanisms.[13] They contain synaptic vesicles and endogenous transporters in their native lipid environment. The protocol involves pre-loading the synaptosomes with a radiolabeled neurotransmitter and then measuring the amount of radioactivity released upon exposure to the test compound.

Step-by-Step Protocol: [³H]Dopamine Release from Rat Striatal Synaptosomes

  • Synaptosome Preparation:

    • Rapidly dissect the striatum from a rat brain in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES).[19][20]

    • Homogenize the tissue using a Dounce homogenizer.[19][21]

    • Perform differential centrifugation: first, a low-speed spin (~1,000 x g) to remove nuclei and cell debris (P1 pellet).[19][20]

    • Centrifuge the resulting supernatant (S1) at a higher speed (~12,000-15,000 x g) to pellet the crude synaptosomal fraction (P2).[19][20][21]

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES).[20]

  • Pre-loading: Incubate the synaptosomes with a low concentration of [³H]dopamine (e.g., 10 nM) for 15-30 minutes at 37°C. This allows the radiolabel to be taken up and stored in synaptic vesicles.

  • Superfusion: Transfer the pre-loaded synaptosomes to a superfusion apparatus. Continuously wash with buffer to remove excess extracellular radiolabel and establish a stable baseline of spontaneous release.

  • Compound Exposure: Switch the superfusion buffer to one containing a known concentration of 3-MMC. Collect fractions of the superfusate at timed intervals (e.g., every 2-5 minutes).

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Plot the amount of [³H]dopamine released (as a percentage of total radioactivity) over time. A sharp increase in release upon exposure to 3-MMC indicates it is a dopamine-releasing agent. Compare the maximal effect (Eₘₐₓ) to a known releaser like d-amphetamine to determine relative efficacy.

  • Self-Validation/Controls:

    • Positive Control: d-Amphetamine is used as a classic dopamine-releasing agent.

    • Negative Control: A pure uptake inhibitor like cocaine should be tested; it will not induce release in this assay format.

    • Calcium-Free Buffer: Performing the experiment in a calcium-free buffer helps to ensure the observed release is transporter-mediated and not due to classical, calcium-dependent exocytosis.

Downstream Signaling and Neurobiological Consequences

The potent release and reuptake inhibition of dopamine and norepinephrine by 3-MMC leads to a cascade of downstream effects responsible for its psychoactive and physiological profile.

Signaling Pathway Diagram: 3-MMC at a Dopaminergic Synapse

Synapse cluster_pre Presynaptic Neuron cluster_cleft cluster_post Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle packages DA DA_cyto Cytoplasmic Dopamine VMAT2->DA_cyto increases DAT DAT MMC_in 3-MMC DA_out Dopamine MMC_in->VMAT2 3. Disrupts Vesicles DA_cyto->DAT 4. Efflux via Reversed DAT MMC_out 3-MMC MMC_out->DAT 1. Blocks Reuptake MMC_out->DAT 2. Enters Cell (Substrate) Receptor Dopamine Receptors DA_out->Receptor 5. Binds & Activates Signal Postsynaptic Signaling Receptor->Signal leads to

Caption: Mechanism of 3-MMC at the dopamine transporter (DAT).

The increased activation of postsynaptic dopamine receptors in reward pathways, such as the mesolimbic circuit (VTA to NAc), is thought to mediate the reinforcing and addictive properties of 3-MMC.[2] Animal studies have shown that 3-MMC induces conditioned place preference, a behavioral marker of reward, comparable to methamphetamine.[11] The potent noradrenergic effects contribute to the sympathomimetic and cardiovascular stimulation observed with the drug.[6]

Neurotoxicity

A significant concern for any monoamine releaser is the potential for neurotoxicity. While 3-MMC is structurally related to neurotoxic amphetamines, studies suggest that synthetic cathinones may be less neurotoxic than their amphetamine counterparts.[5] However, 3-MMC has been shown to induce oxidative stress, apoptosis, and autophagy in primary rat hepatocytes at concentrations relevant to human use, raising concerns about its broader systemic toxicity.[11] The mechanisms of 3-MMC toxicity are not fully understood but may be related to hyperthermia and the accumulation of excess synaptic serotonin.[6]

Conclusion and Future Research Directions

3-Methylmethcathinone is a potent, substrate-type releasing agent and reuptake inhibitor at monoamine transporters, with a marked selectivity for the dopamine and norepinephrine transporters over the serotonin transporter.[1][6][11] This pharmacological profile, elucidated through in-vitro uptake and release assays, explains its powerful psychostimulant effects and high abuse potential.[11]

While the primary mechanism of action is well-characterized, several areas warrant further investigation:

  • In-Vivo Neurochemistry: Microdialysis studies in awake, behaving animals are needed to confirm the magnitude and time course of neurotransmitter release in specific brain regions.

  • Metabolism: A thorough characterization of 3-MMC's metabolites is required, as these may have their own pharmacological activity.

  • Long-Term Neurotoxicity: Further research is crucial to definitively assess the long-term risk of 3-MMC use on dopaminergic and serotonergic neuron integrity.

This guide provides a foundational understanding of 3-MMC's mechanism of action, grounded in established experimental techniques. Continued research using these and other advanced methodologies will be essential for addressing the public health challenges posed by this and other emerging synthetic cathinones.

References

Pharmacodynamics of substituted cathinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacodynamics of Substituted Cathinones

Foreword

The emergence of substituted cathinones on the new psychoactive substances (NPS) market presents a continuous challenge for public health and a complex area of study for neuropharmacology.[1] These compounds, structurally derived from cathinone—the primary psychoactive alkaloid in the khat plant (Catha edulis)—are β-keto analogues of amphetamine.[2][3] Their pharmacodynamic profiles are diverse and potent, primarily driven by their interactions with monoamine transporters.[4] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core pharmacodynamic principles, structure-activity relationships (SAR), and the essential experimental methodologies required to characterize these compounds. We move beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and validated approach to understanding this critical class of substances.

The Central Thesis: Monoamine Transporters as Primary Molecular Targets

The psychostimulant effects of virtually all substituted cathinones stem from their ability to impair the normal function of the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][4] These solute carrier 6 (SLC6) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a critical process for terminating neurotransmission.[2] By targeting these transporters, substituted cathinones elevate extracellular concentrations of monoamines, thereby amplifying neurotransmission.[3]

However, the mechanism by which they achieve this elevation is the most critical pharmacodynamic differentiator. This mechanistic divergence, dictated by subtle changes in chemical structure, separates the cathinone class into two primary functional groups:

  • Transporter Inhibitors (Blockers): These compounds, akin to cocaine, bind to the transporter protein but are not translocated. They act as competitive antagonists, physically occluding the transporter and preventing neurotransmitter reuptake.[3][4]

  • Transporter Substrates (Releasers): These compounds, akin to amphetamine, not only bind to the transporter but are also translocated into the neuron. Once inside, they disrupt vesicular storage and reverse the normal direction of transporter flux, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[1][2][4]

Distinguishing between these two mechanisms is the foundational goal of the pharmacodynamic characterization of any new substituted cathinone.

Structure-Activity Relationships (SAR): Predicting Function from Form

The pharmacological profile of a substituted cathinone is profoundly influenced by its chemical structure. Understanding these relationships allows for the prediction of a novel compound's likely mechanism of action and relative potency at the monoamine transporters.[1][5] Key structural modifications occur at three positions: the aromatic ring, the α-carbon, and the amino group.

// Connections core:f0 -> ring_mod [style=dashed, color="#5F6368"]; core:f1 -> alpha_mod [style=dashed, color="#5F6368"]; core:f3 -> n_mod [style=dashed, color="#5F6368"];

ring_mod -> sert_selectivity [color="#4285F4", arrowhead=normal]; ring_mod -> releaser_profile [color="#4285F4", arrowhead=normal]; alpha_mod -> dat_net_potency [color="#EA4335", arrowhead=normal]; n_mod -> blocker_profile [color="#FBBC05", arrowhead=normal]; n_mod -> dat_net_potency [color="#FBBC05", arrowhead=normal]; } ends_dot

Caption: Key structural modifications on the cathinone scaffold and their general pharmacodynamic consequences.

  • N-Group Modification: The nature of the nitrogen substituent is a primary determinant of mechanism.

    • Pyrrolidine Ring: The incorporation of the nitrogen atom into a pyrrolidine ring, as seen in 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), is strongly associated with a potent transporter inhibitor profile.[2][3] These compounds are often highly potent at DAT and NET, with much lower activity at SERT.[2][6]

    • Small N-Alkyl Groups: Cathinones with small alkyl groups (e.g., methyl, ethyl) on the nitrogen, such as mephedrone (4-methylmethcathinone) and methylone, typically act as transporter substrates (releasers).[2][4]

  • Aromatic Ring Substitutions: Adding functional groups to the phenyl ring primarily modulates transporter selectivity.

    • Para-Substitutions: Adding a substituent at the 4-position of the phenyl ring (e.g., the methyl group in mephedrone or the fluoro group in flephedrone) often increases potency at SERT.[1][5] Larger substituents at this position tend to shift selectivity more strongly toward SERT.[1]

    • 3,4-Methylenedioxy Group: This substitution, found in methylone and MDPV, also tends to enhance activity at SERT compared to unsubstituted counterparts.[1]

  • α-Carbon Chain Length (in Pyrrolidinophenones): For cathinones containing a pyrrolidine ring, the length of the alkyl chain attached to the α-carbon systematically affects potency.

    • Increasing Chain Length: Elongating the carbon chain from methyl (α-PPP) to propyl (α-PVP) and beyond (α-PHP, PV-8) progressively increases binding affinity and uptake inhibition potency at hDAT and hNET.[6]

Experimental Characterization: A Validated Workflow

A comprehensive pharmacodynamic assessment requires a multi-assay approach to move from initial binding to functional mechanism. The following workflow represents a self-validating system, where the results of each experiment inform and corroborate the others.

// Connections compound -> binding [lhead=cluster_vitro, color="#5F6368"]; compound -> uptake [color="#5F6368"]; compound -> release [color="#5F6368"];

binding -> ki [color="#4285F4"]; uptake -> ic50 [color="#EA4335"]; release -> ec50 [color="#FBBC05"];

ki -> interpretation [color="#5F6368"]; ic50 -> interpretation [color="#5F6368"]; ec50 -> interpretation [color="#5F6368"]; } ends_dot

Caption: A logical workflow for the in vitro pharmacodynamic characterization of substituted cathinones.

In Vitro Assay Protocols

The foundational analysis of a substituted cathinone's interaction with monoamine transporters is performed in vitro. The combination of binding, uptake, and release assays provides a definitive mechanistic classification.[2]

  • Causality & Principle: This assay determines the affinity (Ki) of a test compound for the transporter protein.[7][8] It measures the displacement of a known radioactive ligand (radioligand) from the transporter by the test compound. A high affinity (low Ki value) indicates the compound binds strongly to the transporter, but it does not differentiate between an inhibitor and a substrate.[9] This is the essential first step to confirm the compound interacts with the target.

  • Methodology:

    • Preparation: Use cell membranes from HEK-293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) or purified synaptosomes from rat brain tissue.[6]

    • Incubation: Incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters).[6]

    • Competition: Add a range of concentrations of the unlabeled test compound to compete with the radioligand for binding sites.

    • Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known inhibitor, e.g., mazindol for DAT/NET, imipramine for SERT).[6]

    • Termination: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[6]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

  • Causality & Principle: This functional assay measures the compound's potency (IC₅₀) at blocking the transporter's primary function: neurotransmitter uptake.[11] It directly assesses the functional consequence of the binding observed in the previous assay. A potent IC₅₀ value confirms the compound is functionally active at the transporter.

  • Methodology:

    • Preparation: Prepare fresh synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound.

    • Initiation: Initiate the uptake reaction by adding a low concentration of a ³H-labeled neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE).[6]

    • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration and washing with ice-cold buffer.

    • Quantification: Lyse the synaptosomes and measure the accumulated radioactivity via liquid scintillation counting.

    • Analysis: Plot the percentage inhibition of neurotransmitter uptake against the log concentration of the test compound to determine the IC₅₀ value.

  • Causality & Principle: This is the pivotal assay that distinguishes a transporter substrate (releaser) from a simple blocker.[2] While a blocker will only inhibit uptake, a substrate will actively induce neurotransmitter efflux from pre-loaded synaptosomes. The ability to evoke release is the hallmark of an amphetamine-like mechanism.

  • Methodology:

    • Preparation & Loading: Prepare synaptosomes as in the uptake assay. Pre-load them with a ³H-labeled neurotransmitter by incubating them under conditions that favor uptake.

    • Washing: Wash the synaptosomes to remove excess external radioactivity.

    • Release Stimulation: Resuspend the loaded synaptosomes in buffer and expose them to a range of concentrations of the test compound.

    • Controls: Use known substrates (e.g., d-amphetamine) and blockers (e.g., cocaine) as positive and negative controls for release, respectively.

    • Sampling: After incubation, pellet the synaptosomes by centrifugation. Collect the supernatant, which contains the released radioactivity.

    • Quantification: Measure the radioactivity in the supernatant.

    • Analysis: Plot the amount of radioactivity released against the log concentration of the test compound to determine the efficacy (Emax) and potency (EC₅₀) for release.[2] A significant, concentration-dependent increase in release identifies the compound as a substrate.

Data Presentation & Interpretation

Quantitative data from these assays should be summarized for clear comparison. The relationship between binding affinity, uptake inhibition, and release efficacy provides the complete pharmacodynamic picture.

Table 1: In Vitro Pharmacodynamic Profiles of Key Substituted Cathinones at Human Monoamine Transporters

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)Release (EC₅₀, nM)Mechanism
Mephedrone hDAT121467148Substrate
hNET50335108Substrate
hSERT2271161433Substrate
Methylone hDAT150831>10,000Substrate
hNET1149331,490Substrate
hSERT60500185Substrate
MDPV hDAT2.44.9No ReleaseInhibitor
hNET3.926No ReleaseInhibitor
hSERT3382257No ReleaseInhibitor
α-PVP hDAT22.214.2No ReleaseInhibitor
hNET9.018.0No ReleaseInhibitor
hSERT>10,000>10,000No ReleaseInhibitor

Data compiled and adapted from sources.[2][6][11][12]

Interpretation:

  • Mephedrone & Methylone: These ring-substituted cathinones display modest affinity and potency across all three transporters. Crucially, they demonstrate concentration-dependent release at DAT, NET, and SERT, confirming their classification as non-selective transporter substrates (releasers).[2][12]

  • MDPV & α-PVP: These pyrrolidine-containing cathinones are highly potent inhibitors at hDAT and hNET, with much weaker activity at hSERT.[2][6] They do not induce neurotransmitter release, definitively classifying them as cocaine-like transporter blockers.[2][3]

In Vivo Consequences: From Neurochemistry to Behavior

In vitro findings provide the mechanistic basis for a compound's effects, but in vivo studies are necessary to understand its integrated neurochemical and behavioral impact.

  • In Vivo Microdialysis: This technique directly measures extracellular neurotransmitter levels in the brain of a freely moving animal. It provides the ultimate validation of in vitro findings. Studies show that substrate-type cathinones like mephedrone cause a pronounced, rapid increase in both dopamine and serotonin.[2] In contrast, blockers like MDPV also increase dopamine but have a much less pronounced effect on serotonin, consistent with their in vitro selectivity.[2][13]

  • Locomotor Activity: A common behavioral assay for psychostimulant effects. Both releasers and blockers induce hyperlocomotion.[12] However, the potency often reflects DAT activity; for instance, MDPV is significantly more potent at increasing locomotor activity than mephedrone or methylone, mirroring its higher potency at DAT.[12]

Conclusion

The pharmacodynamics of substituted cathinones are a clear illustration of structure-function principles in neuropharmacology. A systematic, multi-assay approach is essential for accurate characterization. By combining binding, uptake, and release assays, researchers can definitively classify a novel cathinone as a transporter inhibitor or substrate. This mechanistic classification, informed by an understanding of structure-activity relationships, is the critical first step in predicting a compound's neurochemical profile, behavioral effects, and potential for abuse. This guide provides the foundational framework and validated protocols to empower researchers in this complex and evolving field.

References

3-MMC hydrochloride solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylmethcathinone Hydrochloride (3-MMC HCl)

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 3-Methylmethcathinone Hydrochloride (3-MMC HCl), a synthetic cathinone of significant interest in forensic science, toxicology, and pharmacological research. Understanding these fundamental physicochemical properties is paramount for the accurate design of experiments, the development of robust analytical methodologies, and the correct interpretation of toxicological findings. This document synthesizes available data on the solubility of 3-MMC HCl in various aqueous and organic solvent systems. Furthermore, it delves into the critical factors governing its chemical stability, including pH, temperature, and the analytical techniques employed for its quantification. Detailed, field-proven protocols for solubility determination and forced degradation studies are provided, underpinned by the rationale for each experimental step. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and analyze 3-MMC HCl with scientific rigor and integrity.

Introduction to 3-Methylmethcathinone Hydrochloride (3-MMC HCl)

3-Methylmethcathinone (3-MMC), also known as metaphedrone, is a psychoactive substance belonging to the substituted cathinone class.[1] Structurally, it is an isomer of the more widely known mephedrone (4-MMC) and features a phenethylamine core with a β-keto group, a methyl group on the phenyl ring at the 3-position, and an N-methylated amine.[2] It is typically produced and distributed as a hydrochloride salt (3-MMC HCl) to improve its handling characteristics and aqueous solubility.[3][4]

The hydrochloride salt of 3-MMC typically appears as a white or off-white crystalline powder.[3][5] As with many research chemicals, its presence in forensic and clinical casework necessitates a thorough understanding of its chemical properties to ensure that analytical results are accurate and legally defensible. The inherent instability of the cathinone class, driven by the β-keto functional group, presents significant challenges for sample storage and analysis.[6][7] Therefore, precise data on solubility and stability are not merely academic; they are foundational requirements for any laboratory working with this compound.

This guide provides a detailed exploration of these properties, moving beyond a simple recitation of data to explain the underlying chemical principles and their practical implications for the researcher.

Solubility Profile of 3-MMC Hydrochloride

The solubility of an analyte is a critical parameter that dictates its formulation for in vitro and in vivo studies, as well as the choice of solvents for extraction and chromatographic analysis. The conversion of 3-MMC to its hydrochloride salt is a deliberate chemical strategy to enhance its polarity and, consequently, its solubility in aqueous media, which is crucial for administration routes such as oral ingestion or injection.[3][4][8]

Aqueous and Organic Solvent Solubility

Published data indicates variable but quantifiable solubility in common laboratory solvents. A World Health Organization report notes that 3-MMC hydrochloride is soluble in phosphate-buffered saline (PBS) at a pH of 7.2 to approximately 10 mg/mL.[3] Data from chemical suppliers corroborates this, listing solubility in PBS (pH 7.2) as 10 mg/mL or greater.[9][10]

There is some conflicting information regarding its solubility in pure water, with one report citing a value of 2.0 mg/mL[3], while another describes it as sparingly soluble[5], and a third states it is readily soluble.[4] This variance highlights the importance of empirical determination within the specific experimental context.

In organic solvents, 3-MMC HCl demonstrates moderate to sparing solubility. Reported values are approximately 5 mg/mL in ethanol, 2.0-2.5 mg/mL in dimethyl sulfoxide (DMSO), and 1 mg/mL in dimethylformamide (DMF).[3][10]

Data Summary: 3-MMC HCl Solubility
Solvent SystemReported ConcentrationSource(s)
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[3][10]
Water2.0 mg/mL[3]
Ethanol~5 mg/mL[3][10]
Dimethyl Sulfoxide (DMSO)2.0 - 2.5 mg/mL[3][10]
Dimethylformamide (DMF)1 mg/mL[3][10]
Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of 3-MMC HCl, a gold-standard method. The causality behind this choice is its ability to ensure the solution is fully saturated, providing a true measure of solubility under defined conditions.

Methodology:

  • Preparation: Add an excess amount of 3-MMC HCl powder (e.g., 20 mg) to a series of 2 mL glass vials. The use of an excess amount is critical to ensure that equilibrium is reached with undissolved solid present.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, PBS pH 7.4, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C) for 24-48 hours. This extended mixing period is essential to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid. For a more rapid and complete separation, centrifuge the vials at high speed (e.g., 14,000 x g) for 10 minutes. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial. Avoid disturbing the solid material at the bottom.

  • Dilution: Perform a calibrated serial dilution of the supernatant into a suitable solvent (e.g., methanol or mobile phase) to bring the concentration within the linear range of the analytical instrument. Accurate dilution is paramount for accurate final quantification.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), against a calibration curve prepared with a certified reference standard of 3-MMC HCl.[11][12][13]

Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess 3-MMC HCl to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and shake at constant temp (24-48h) prep2->equil1 sep1 Centrifuge (e.g., 14,000 x g) to pellet solid equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Perform calibrated serial dilution quant1->quant2 quant3 Analyze via LC-MS/MS against standard curve quant2->quant3

Caption: Workflow for equilibrium solubility determination.

Stability Profile of 3-MMC Hydrochloride

The chemical stability of synthetic cathinones is a major concern in forensic and clinical toxicology. Degradation can lead to a significant underestimation of the compound's concentration or even false-negative results, complicating the interpretation of toxicological data.[14]

Fundamental Principles of Cathinone Instability

The primary driver of instability in the cathinone class is the β-keto group on the phenethylamine backbone.[6][15] This structural feature makes the molecule susceptible to various degradation reactions. In contrast to their amphetamine analogues, which lack this ketone, cathinones are notably more labile.[15] Furthermore, as a primary or secondary amine, cathinone itself is prone to dimerization, especially in its free base form, which reduces its activity.[16]

Factors Influencing Stability

3.2.1 Impact of pH: The stability of synthetic cathinones is profoundly dependent on pH.[7] Multiple studies on 3-MMC and related compounds have demonstrated significant lability in neutral to alkaline conditions, with much greater stability observed in acidic environments.[7][14][17] In a study of 22 synthetic cathinones, significant losses (>20%) were observed within hours for most compounds when stored in alkaline urine (pH 8) at 32°C.[7] This rapid degradation underscores the critical need for proper sample handling. For biological samples like blood or urine, acidification is often recommended to preserve the integrity of the analyte.[14][18]

3.2.2 Impact of Temperature: Storage temperature is another critical variable. As with most chemical compounds, degradation rates increase with temperature. Studies on various cathinones consistently show the greatest stability when samples are stored frozen at -20°C.[14][19][20] Storage at refrigerated (4°C) and room temperatures leads to significant analyte loss over time, with one study on mephedrone showing a 32% loss in methanol within 3 days at room temperature.[19][21]

3.2.3 Thermal Stability and Analytical Implications: A crucial consideration for analytical chemists is the thermal lability of cathinones during analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS). The high temperatures of the GC injection port can induce in situ oxidative degradation, resulting in the formation of artifacts that can complicate identification and quantification.[6][22] This makes Liquid Chromatography (LC), which operates at or near ambient temperature, the preferred technique for the quantitative analysis of cathinones.

Degradation Pathways

While specific degradation pathways for 3-MMC are not exhaustively detailed, data from metabolic studies and related cathinones suggest primary routes. The main metabolic pathways are β-keto reduction (forming dihydro-3-MMC) and N-demethylation.[23][24] The resulting dihydro metabolite has been shown to be significantly more stable than the parent compound, making it a potential biomarker for 3-MMC intake, especially in aged or improperly stored samples.[14]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods. The rationale is to subject the analyte to stress conditions harsher than it would normally encounter to accelerate degradation.

Methodology:

  • Stock Solution: Prepare a stock solution of 3-MMC HCl in a stable solvent like acetonitrile or water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Heat the solution (e.g., at 60-80°C).

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) and/or white light in a photostability chamber.

  • Time Points: Place all vials (including a control sample stored at -20°C in the dark) in the appropriate stress environment. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis (e.g., add an equimolar amount of base or acid, respectively). This step is vital to halt the degradation reaction and prevent damage to the analytical column.

  • Analysis: Analyze all samples by a stability-indicating method, typically LC-MS/MS or HPLC-UV. The method must be able to resolve the parent 3-MMC peak from any degradation products.

  • Data Interpretation: Quantify the remaining percentage of 3-MMC at each time point relative to the time-zero or control sample. Identify major degradation products using high-resolution mass spectrometry if available.

Visualization: Factors Affecting 3-MMC Stability

G cluster_conditions Environmental & Storage Conditions cluster_analysis Analytical Conditions cluster_outcomes Outcomes center 3-MMC HCl Stability stable Stable Compound (Acidic pH, -20°C, Dark) center->stable degraded Degradation Products (e.g., Dihydro-3-MMC) center->degraded ph pH (High pH = Degradation) ph->center temp Temperature (High Temp = Degradation) temp->center light Light Exposure (Photodegradation) light->center gc High GC Inlet Temp (Thermal Degradation) gc->center

Caption: Key factors influencing 3-MMC HCl stability.

Conclusion and Recommendations

The data synthesized in this guide underscore that 3-Methylmethcathinone Hydrochloride is a compound with specific solubility constraints and significant stability concerns. Its solubility is adequate for most analytical and research applications, particularly in buffered aqueous solutions, though empirical verification is recommended.

The paramount consideration for any professional working with 3-MMC HCl is its inherent instability, which is exacerbated by alkaline pH and elevated temperatures. To ensure data integrity, the following best practices are strongly advised:

  • Storage: All 3-MMC HCl materials, whether in solid form or solution, should be stored frozen (-20°C or lower) and protected from light.

  • Sample Preparation: Biological samples should be preserved by acidification and frozen as soon as possible after collection.

  • Analytical Method Selection: LC-MS/MS is the superior technique for the quantification of 3-MMC HCl due to its sensitivity and avoidance of the thermal degradation issues associated with GC-MS.

By adhering to these principles and employing the robust protocols outlined herein, researchers can mitigate pre-analytical and analytical errors, leading to more accurate, reproducible, and defensible scientific outcomes.

References

An In-depth Technical Guide to 3-Methylamino-1-phenylpropan-1-one Hydrochloride (CAS Number: 2538-50-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylamino-1-phenylpropan-1-one hydrochloride, registered under CAS number 2538-50-3, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development. Its primary role as a precursor in the synthesis of widely used antidepressants, such as Fluoxetine, underscores its importance in medicinal chemistry. This document aims to be a thorough resource, consolidating critical data to support ongoing research and development efforts.

Chemical Identity and Structure

The compound is systematically named 3-(methylamino)-1-phenylpropan-1-one hydrochloride. It is also known by several synonyms, including 3-(Methylamino)propiophenone HCl and 3-Methylamino-1-phenyl-1-acetone HCl.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various synthetic protocols.

Figure 1: Chemical structure of 3-Methylamino-1-phenylpropan-1-one hydrochloride.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Methylamino-1-phenylpropan-1-one hydrochloride is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO[1][2]
Molecular Weight 199.68 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point 139-141 °C[1]
Boiling Point 274.7 °C at 760 mmHg[1]
Density 1.002 g/cm³[1]
Flash Point 114.1 °C[1]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[3]
Vapor Pressure 0.00534 mmHg at 25°C[1]
Refractive Index 1.515[1]

Synthesis and Mechanistic Insights

The most common and industrially relevant method for the synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride is the Mannich reaction. This one-pot synthesis involves the reaction of acetophenone, formaldehyde (often in the form of paraformaldehyde), and methylamine hydrochloride in an alcoholic solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Acetophenone Acetophenone Reaction Mannich Reaction in a sealed vessel Acetophenone->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Methylamine_HCl Methylamine Hydrochloride Methylamine_HCl->Reaction Solvent Ethanol Solvent->Reaction Catalyst HCl (catalytic) Catalyst->Reaction Temperature Heat (e.g., 110°C) Temperature->Reaction Workup Cooling, solvent removal, and precipitation with an anti-solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Filtration and washing Workup->Purification Product 3-Methylamino-1-phenylpropan-1-one Hydrochloride Purification->Product

Figure 2: General workflow for the synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride via the Mannich reaction.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[4]

Materials:

  • Acetophenone

  • Methylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

Procedure:

  • In a sealed flask, a mixture of acetophenone (25.0 mmol), methylamine hydrochloride (27.5 mmol), and paraformaldehyde (35 mmol) is prepared in ethanol (12.5 mL).

  • A catalytic amount of concentrated HCl (0.125 mL) is added to the mixture.

  • The flask is sealed and heated to 110 °C for 9-20 hours. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent (ethanol) is removed under reduced pressure.

  • To the resulting residue, 25 mL of Ethyl Acetate is added.

  • The suspension is stirred vigorously at room temperature for 4 hours to induce precipitation of the product.

  • The solid product is collected by filtration and washed with Ethyl Acetate to afford 3-Methylamino-1-phenylpropan-1-one hydrochloride.

  • For higher purity, the product can be recrystallized from a suitable solvent such as isopropanol.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Methylamino-1-phenylpropan-1-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were obtained in deuterated methanol (CD₃OD).[4]

¹H NMR (300 MHz, CD₃OD):

  • δ 8.09-8.05 (m, 2H, Ar-H)

  • δ 7.67-7.65 (m, 1H, Ar-H)

  • δ 7.58-7.53 (m, 2H, Ar-H)

  • δ 3.64-3.59 (m, 2H, -CH₂-)

  • δ 3.48-3.44 (m, 2H, -CH₂-)

  • δ 2.81 (s, 3H, -NCH₃)

¹³C NMR (75 MHz, CD₃OD):

  • δ 198.6 (C=O)

  • δ 137.2 (Ar-C)

  • δ 134.9 (Ar-CH)

  • δ 129.9 (Ar-CH)

  • δ 129.2 (Ar-CH)

  • δ 45.5 (-CH₂-)

  • δ 35.5 (-CH₂-)

  • δ 34.0 (-NCH₃)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data for the cation (C₁₀H₁₄NO⁺) has been reported.[4]

  • Calculated m/z: 164.10699

  • Found m/z: 164.10749

Infrared (IR) Spectroscopy

A dedicated IR spectrum for 3-Methylamino-1-phenylpropan-1-one hydrochloride is not available in the public domain literature searched. However, characteristic absorption bands can be predicted based on its functional groups:

  • N-H stretch: A broad band in the region of 2700-2250 cm⁻¹ is expected for the secondary amine hydrochloride.

  • C=O stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone.

  • C-N stretch: Typically observed in the 1250-1020 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Reactivity and Chemical Behavior

3-Methylamino-1-phenylpropan-1-one hydrochloride exhibits reactivity characteristic of its functional groups: the ketone, the secondary amine, and the phenyl ring.

  • Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is a key step in the synthesis of fluoxetine and other related pharmaceutical compounds.[3][5]

  • Reactions at the Amino Group: The secondary amine can undergo further alkylation or acylation reactions.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the deactivating effect of the propiophenone side chain.

Applications in Drug Development

The primary and most significant application of 3-Methylamino-1-phenylpropan-1-one hydrochloride is as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

  • Fluoxetine Synthesis: It is a direct precursor to 3-methylamino-1-phenylpropan-1-ol, which is a crucial intermediate in the synthesis of Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[5]

  • Atomoxetine Synthesis: It is also utilized in the synthesis of Atomoxetine, a norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[6]

The presence of this compound as an impurity in final drug products is also monitored, making it an important reference standard in pharmaceutical quality control.[6]

Safety and Handling

Based on available data, 3-Methylamino-1-phenylpropan-1-one hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Methylamino-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3) is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined synthesis and critical role as a building block for important therapeutics like Fluoxetine and Atomoxetine highlight its value. This technical guide has provided a detailed compilation of its chemical and physical properties, a validated synthetic protocol, and comprehensive spectroscopic data. While some spectroscopic information, such as a dedicated IR spectrum, is not publicly available, the provided data and analysis offer a solid foundation for researchers working with this compound. Adherence to appropriate safety protocols is essential when handling this chemical.

References

Methodological & Application

Analytical Methods for the Detection of 3-Methylmethcathinone (3-MMC) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

3-Methylmethcathinone (3-MMC), a synthetic cathinone and structural isomer of mephedrone (4-MMC), has emerged as a significant new psychoactive substance (NPS) on the global drug market.[1][2] Its increasing prevalence in forensic and clinical toxicology necessitates robust and validated analytical methods for its detection and quantification in various biological matrices. This application note provides a comprehensive guide for researchers, forensic toxicologists, and drug development professionals on the state-of-the-art methodologies for 3-MMC analysis. We delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, offering detailed protocols and explaining the scientific rationale behind experimental choices. This document is designed to serve as a practical resource for establishing reliable and reproducible analytical workflows for 3-MMC in blood, urine, hair, and oral fluid.

Introduction to 3-MMC: A Forensic and Clinical Overview

3-Methylmethcathinone is a β-keto phenethylamine, structurally similar to amphetamine and MDMA, and is known for its psychostimulant effects.[1][3] Users report effects such as euphoria, increased energy, and heightened libido.[1] The rise in recreational use has led to an increase in adverse events, including intoxications and fatalities, making its detection in biological samples a critical task for public health and safety.[2][4]

The metabolism of 3-MMC is not yet fully elucidated, but several metabolites have been identified in biological samples, including nor-3-MMC, dihydro-3-MMC, and hydroxytolyl-3-MMC.[4] The detection of these metabolites can provide additional evidence of 3-MMC intake.[5]

Core Principles of Analytical Strategy

The successful detection and quantification of 3-MMC in biological matrices hinge on a multi-stage process that begins with efficient sample preparation, followed by sensitive and selective instrumental analysis. The choice of methodology is often dictated by the specific biological matrix, the required sensitivity, and the available instrumentation.

The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6] Both offer high selectivity and sensitivity, crucial for detecting the low concentrations of 3-MMC and its metabolites often present in biological samples.[7]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Hair, Oral Fluid) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LCMSMS LC-MS/MS Cleanup->LCMSMS GCMS GC-MS Derivatization->GCMS Identification Identification GCMS->Identification LCMSMS->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Caption: General analytical workflow for 3-MMC detection.

Analysis in Different Biological Matrices

The choice of biological sample depends on the desired detection window and the context of the investigation.

  • Blood and Plasma: Ideal for determining recent drug use and impairment. Concentrations can range from less than 1 ng/mL to over 1600 ng/mL in intoxication cases.[1][8]

  • Urine: Offers a longer detection window than blood and is often used for screening purposes. Concentrations can be significantly higher than in blood.[4]

  • Hair: Provides a long-term history of drug exposure, spanning months to years.[5][7] This is particularly useful in assessing chronic use.

  • Oral Fluid: A non-invasive alternative to blood for detecting recent drug use.[7] Collection is simple, but the volume is limited, requiring highly sensitive methods.[7]

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE)

LLE is a common and cost-effective method for extracting 3-MMC from aqueous matrices like blood and urine.

Protocol for LLE from Blood:

  • To 0.2 mL of whole blood, add 20 µL of an internal standard solution (e.g., mephedrone-d3 at 1 µg/mL).[8]

  • Add 200 µL of 0.5 M carbonate buffer (pH 12) to basify the sample.[8] This converts the amine group of 3-MMC to its free base form, which is more soluble in organic solvents.

  • Add 1 mL of n-butyl chloride and vortex for 30 seconds.[8]

  • Centrifuge at 15,000 rpm for 5 minutes.[8]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40-45°C.[8]

  • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).

Solid-Phase Extraction (SPE)

SPE offers a more selective extraction and cleaner final extract compared to LLE, which is particularly beneficial for complex matrices like hair.

Protocol for SPE from Hair Digest:

  • Decontaminate approximately 20 mg of hair by washing with dichloromethane and methanol.

  • Pulverize the hair using a ball mill.

  • Incubate the pulverized hair overnight at 45°C in a solution of methanol and trifluoroacetic acid (9:1 v/v) containing an internal standard.[5]

  • Centrifuge and transfer the supernatant to a new tube.

  • Evaporate the solvent and reconstitute the residue in an appropriate buffer for SPE.

  • Condition a mixed-mode SPE cartridge with methanol and equilibration buffer.

  • Load the sample onto the cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the 3-MMC and its metabolites with a suitable elution solvent.

  • Evaporate the eluate and reconstitute for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide analysis, has been adapted for the extraction of drugs from biological samples.[9]

Protocol for QuEChERS from Oral Fluid:

  • To 1 mL of oral fluid, add an internal standard.

  • Add acetonitrile and a salt mixture (e.g., MgSO4/NaOAc).[10]

  • Vortex vigorously to facilitate extraction and phase separation.

  • Centrifuge to pellet the solid material.

  • Take an aliquot of the acetonitrile supernatant for dispersive SPE (dSPE) cleanup.

  • Add the supernatant to a dSPE tube containing a sorbent (e.g., primary secondary amine) and MgSO4.[10]

  • Vortex and centrifuge.

  • The final supernatant can be directly injected or evaporated and reconstituted for analysis.[10]

Sample_Prep_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_QuEChERS QuEChERS LLE_Start Blood/Urine Sample LLE_Basify Basify (pH > 10) LLE_Start->LLE_Basify LLE_Extract Add Organic Solvent & Vortex LLE_Basify->LLE_Extract LLE_Separate Centrifuge & Collect Organic Layer LLE_Extract->LLE_Separate LLE_Evap Evaporate & Reconstitute LLE_Separate->LLE_Evap SPE_Start Hair Digest/Urine Sample SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap QuEChERS_Start Oral Fluid/Blood Sample QuEChERS_Extract Add Acetonitrile & Salts QuEChERS_Start->QuEChERS_Extract QuEChERS_dSPE dSPE Cleanup QuEChERS_Extract->QuEChERS_dSPE QuEChERS_Final Analyze Supernatant QuEChERS_dSPE->QuEChERS_Final

Caption: Comparison of sample preparation workflows.

Instrumental Analysis: GC-MS and LC-MS/MS Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like 3-MMC containing polar functional groups, derivatization is often necessary to improve chromatographic performance and sensitivity.[11][12]

5.1.1. Derivatization: A Critical Step

Derivatization converts the polar amine group of 3-MMC into a less polar, more volatile, and more thermally stable derivative.[13] Common derivatizing agents include fluorinated anhydrides like pentafluoropropionic anhydride (PFPA).[11][14]

Protocol for Derivatization with PFPA:

  • To the dried sample extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

  • Cap the vial and heat at 70°C for 30 minutes.[11]

  • Cool to room temperature.

  • Evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

5.1.2. GC-MS Operating Conditions

A typical GC-MS method for derivatized 3-MMC would involve the following:

ParameterConditionRationale
Column 5% Phenyl / 95% Methyl Silicone (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of compounds.[15]
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good chromatographic efficiency.[16]
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte.[16]
Oven Program Initial 90°C for 1 min, ramp at 8°C/min to 300°C, hold for 10 minA temperature gradient is used to separate compounds with different boiling points.[15]
MS Interface Temp. 280°CPrevents condensation of the analyte between the GC and MS.[16]
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific fragment ions of the target analyte.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often considered the gold standard for the analysis of drugs in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[1][6]

5.2.1. LC-MS/MS Operating Conditions

A validated LC-MS/MS method for 3-MMC would typically use the following parameters:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., Atlantis T3, 3 µm; 2.1x50 mm)Provides good retention and separation for polar compounds like 3-MMC.[17]
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in WaterThe buffer helps to control the pH and improve peak shape.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the analyte from the column.[18]
Gradient Elution A gradient from low to high organic phase concentrationAllows for the separation of compounds with varying polarities.[18]
Flow Rate 0.4 mL/minA typical flow rate for analytical LC columns.[18]
Column Temp. 40°CImproves peak shape and reduces viscosity of the mobile phase.[18]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar, non-volatile compounds. 3-MMC readily forms positive ions.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[18]

MRM Transitions for 3-MMC: A common precursor-to-product ion transition for 3-MMC is 178.3 > 91.1.[18]

Method Validation: Ensuring Trustworthy Results

Any analytical method used for forensic or clinical purposes must be thoroughly validated to ensure its reliability.[19] Key validation parameters include:

ParameterDefinitionTypical Acceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.[20]
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.Correlation coefficient (r²) > 0.99.[8][21]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3.[19]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.[8][11][21]
Accuracy (Bias) The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ).[8][20]
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).[8]
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
Stability The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.Analyte concentration should not change significantly over the tested period.

Example Validation Data for LC-MS/MS Analysis of 3-MMC in Blood [8]

ParameterResult
Linearity Range 1–200 ng/mL
Correlation Coefficient (r²) 0.9953
LOD 0.02 ng/mL
LOQ 1 ng/mL
Accuracy 91.1% to 107.7%
Precision (RSD) 6.9% to 10.5%

Conclusion

The analytical landscape for the detection of 3-MMC is continuously evolving. Both GC-MS and LC-MS/MS provide reliable and sensitive methods for the identification and quantification of this synthetic cathinone in a variety of biological matrices. The choice between these techniques will depend on the specific requirements of the laboratory and the nature of the investigation. Adherence to rigorous sample preparation protocols and comprehensive method validation are essential for generating legally defensible and clinically relevant results. As new synthetic cathinones emerge, the development and adaptation of these analytical methodologies will remain a critical task for the forensic and clinical toxicology communities.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride. This compound, a key intermediate and potential impurity in the synthesis of various pharmaceuticals, requires precise and reliable analytical methods to ensure the quality and safety of final drug products. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides a comprehensive guide encompassing the scientific rationale for methodological choices, detailed experimental protocols, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

3-(Methylamino)-1-phenylpropan-1-one, also known as methylaminopropiophenone, is a chemical intermediate.[1][2] Its hydrochloride salt is the common form used in synthesis.[3][4] The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a well-validated analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[5][6] This application note describes a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound. As a compound with a phenyl group and a basic amino group, it exhibits moderate polarity. A reversed-phase chromatographic approach was selected, as it is well-suited for the separation of such molecules.

A C18 column was chosen as the stationary phase due to its hydrophobicity, which provides good retention and separation for aromatic compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, was optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for protonating the silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving peak symmetry for basic analytes like 3-(Methylamino)-1-phenylpropan-1-one. UV detection was selected based on the presence of the phenyl chromophore, which exhibits strong absorbance in the ultraviolet region.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Trifluoroacetic acid (TFA, ≥ 99.5%)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.1% Trifluoroacetic acid in Water/Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (0.1% TFA in Water/Acetonitrile, 70:30)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

Caption: General workflow for HPLC analysis.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for the intended purpose.[5][7][8] The key validation parameters are summarized below.

Validation ParameterResultsAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Range: 10-150 µg/mL) Correlation Coefficient (r²) > 0.999r² ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): < 1.0%Intermediate Precision (Inter-day): < 2.0%Repeatability: RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness Unaffected by minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).System suitability parameters should remain within acceptable limits.
Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample.[9][10][11] The sample was subjected to various stress conditions as per ICH guidelines.[9][10]

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 60 °C, 4h) Significant degradation observed with the appearance of degradation peaks well-resolved from the main peak.
Base Hydrolysis (0.1 N NaOH, 60 °C, 2h) Significant degradation observed with the appearance of degradation peaks well-resolved from the main peak.
Oxidative Degradation (3% H₂O₂, RT, 24h) Moderate degradation observed with distinct degradation products.
Thermal Degradation (80 °C, 48h) Minor degradation observed.
Photolytic Degradation (ICH Q1B) Negligible degradation observed.

The results of the forced degradation studies confirm that the method is capable of separating the main analyte from its degradation products, thus demonstrating its stability-indicating capability.

Chiral Separation Considerations

It is important to note that 3-(Methylamino)-1-phenylpropan-1-one is a chiral compound.[12][13] While the presented method is suitable for achiral purity analysis, the separation of enantiomers requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[12][14] For enantiomeric purity determination, methods utilizing polysaccharide-based CSPs, such as those derived from amylose or cellulose, have been shown to be effective for related cathinone derivatives.[13][15][16] Such separations are often performed in normal phase or polar organic modes.[13]

Conclusion

The HPLC method detailed in this application note is a validated, reliable, and robust procedure for the quantitative analysis of this compound. The method's specificity, linearity, accuracy, and precision make it well-suited for routine quality control and for monitoring the stability of the compound. The successful validation in accordance with ICH guidelines ensures that the method will provide consistent and trustworthy results.

References

Introduction: The Analytical Challenge of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Metaphedrone (3-Methylmethcathinone) by Gas Chromatography-Mass Spectrometry

Metaphedrone, also known as 3-methylmethcathinone (3-MMC), is a potent synthetic stimulant of the cathinone class.[1] It is a structural isomer of the more widely known mephedrone (4-methylmethcathinone or 4-MMC), and both have been associated with widespread abuse and serious public health concerns.[1][2] The rapid emergence of such novel psychoactive substances (NPS) presents a significant challenge for clinical and forensic toxicology laboratories, which require robust, validated methods for their unambiguous identification and quantification in complex biological matrices.[3]

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone analytical technique for drug analysis, offering excellent chromatographic separation and highly specific detection.[3][4] This application note provides a detailed, field-proven protocol for the analysis of metaphedrone in biological samples. The methodology is built on the principles of liquid-liquid extraction for sample clean-up, chemical derivatization to enhance analytical performance, and definitive analysis by GC-MS. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Principle of the Method

The successful analysis of polar compounds like synthetic cathinones by GC-MS hinges on a multi-step workflow. The core principle is to isolate the target analyte from the sample matrix, chemically modify it to improve its chromatographic behavior, and then separate and identify it.

  • Sample Preparation: Biological samples such as plasma or urine are complex mixtures. A liquid-liquid extraction (LLE) is employed to isolate metaphedrone from endogenous interferences like proteins and salts.[4] This is achieved by adjusting the pH of the sample to render the analyte neutral, allowing it to be partitioned into an immiscible organic solvent.

  • Chemical Derivatization: Cathinones possess polar functional groups (amine and ketone) that can lead to poor peak shape and thermal degradation in the hot GC injection port.[3] Derivatization is a critical step to address this.[5] By reacting the analyte with an acylating agent, such as pentafluoropropionic anhydride (PFPA), the polar amine group is converted into a less polar, more volatile, and more thermally stable derivative.[6] This process significantly improves chromatographic resolution and sensitivity.[5]

  • GC-MS Analysis: The derivatized extract is injected into the gas chromatograph. The GC column separates the components of the mixture based on their volatility and interaction with the stationary phase.[7] As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[8] Quantification is achieved by comparing the analyte's response to that of a co-extracted internal standard.

Analytical Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Metaphedrone GC-MS Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., Mephedrone-d3) Sample->Add_IS Alkalinize Alkalinize Sample (e.g., NaOH) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->LLE Centrifuge Centrifuge & Separate Organic Layer LLE->Centrifuge Evaporate Evaporate to Dryness (under Nitrogen stream) Centrifuge->Evaporate Reconstitute Reconstitute Dried Extract Evaporate->Reconstitute Add_Deriv Add Derivatizing Agent (e.g., PFPA) Reconstitute->Add_Deriv Incubate Incubate (e.g., 70°C for 30 min) Add_Deriv->Incubate GCMS Inject into GC-MS System Incubate->GCMS Acquire Data Acquisition (Scan or SIM mode) GCMS->Acquire Identify Identification (Retention Time & Mass Spectrum) Acquire->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Metaphedrone Analysis by GC-MS.

Materials and Methods

Reagents and Materials
  • Standards: Metaphedrone (3-MMC) HCl, Mephedrone-d3 (Internal Standard, IS). All standards should be of certified reference material grade.[9][10]

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (ACS grade).

  • Reagents: Sodium hydroxide (NaOH), Pentafluoropropionic anhydride (PFPA).[6]

  • Gases: Helium (carrier gas, 99.999% purity).

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, analytical balance, calibrated pipettes, GC-MS system (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to create primary stock solutions. Store at -20°C.[9]

  • Working Standard Solutions: Prepare working solutions by serial dilution of the stock solutions with methanol to create calibrators and quality control (QC) samples. A typical calibration range for plasma is 5–300 ng/mL.[11][12]

  • Internal Standard (IS) Working Solution: Dilute the Mephedrone-d3 stock solution with methanol to a concentration of 1 µg/mL.

Detailed Experimental Protocol: Plasma Sample

A. Sample Extraction

  • Aliquot Sample: Pipette 1 mL of plasma (calibrator, QC, or unknown sample) into a 10 mL glass centrifuge tube.

  • Add Internal Standard: Spike each tube with a precise volume (e.g., 25 µL) of the 1 µg/mL IS working solution.

  • Alkalinize: Add 100 µL of 1 N NaOH to each tube to adjust the pH > 10. This deprotonates the amine group, making the metaphedrone molecule neutral and extractable into an organic solvent. Vortex mix for 30 seconds.

  • Liquid-Liquid Extraction: Add 4 mL of ethyl acetate. Cap the tubes and vortex vigorously for 2 minutes.

  • Separate Phases: Centrifuge at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Isolate Extract: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

B. Derivatization

  • Reconstitute and React: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.[6] The ethyl acetate acts as a solvent, while PFPA is the derivatizing agent.

  • Incubate: Cap the tubes tightly and heat at 70°C for 30 minutes to ensure the acylation reaction goes to completion.[6]

  • Final Evaporation: After incubation, evaporate the contents to dryness again under a nitrogen stream.

  • Reconstitute for Injection: Reconstitute the final dried derivative in 50 µL of ethyl acetate. Vortex to mix, and transfer the solution to a GC vial for analysis.

GC-MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection PortSplitless, 250°CEnsures complete vaporization of the derivatized analyte without discrimination.
Injection Volume1 µLStandard volume for trace analysis.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column that separates compounds primarily by boiling point.[13]
Oven ProgramInitial: 80°C (hold 1 min)Starts below the solvent boiling point to focus the analytes at the head of the column.
Ramp 1: 20°C/min to 280°CA moderate ramp rate to ensure good separation of analytes.
Final Hold: Hold at 280°C for 5 minEnsures all high-boiling compounds are eluted from the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230°CStandard temperature for EI source.
Quadrupole Temp.150°CStandard temperature for quadrupole mass filter.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target analyte.[13]
SIM Ions (PFPA-derivative)
Metaphedrone-PFPAm/z 146, 119, 91 (Quantifier: 146)These ions are characteristic fragments of the derivatized molecule.
Mephedrone-d3-PFPA (IS)m/z 149, 122, 91 (Quantifier: 149)Characteristic ions for the deuterated internal standard.

Results and Data Interpretation

Identification

A compound is positively identified by comparing two key parameters against a known reference standard:

  • Retention Time (tR): The time it takes for the analyte to elute from the GC column.[7][14] Under the conditions described, the PFPA-derivative of metaphedrone is expected to have a consistent retention time.

  • Mass Spectrum: The relative abundances of the selected ions (ion ratios) in the unknown sample must match those of the reference standard within a predefined tolerance (typically ±20%).

Mass Fragmentation of PFPA-Derivatized Metaphedrone

Electron ionization of the PFPA-derivatized metaphedrone leads to predictable fragmentation. The primary cleavage occurs at the benzylic position, alpha to the carbonyl group, which is a highly favorable fragmentation pathway.

Caption: Proposed EI fragmentation of PFPA-derivatized metaphedrone.

Method Performance and Validation

A robust analytical method must be validated to ensure its reliability. The following performance characteristics are typical for a validated GC-MS method for synthetic cathinones in biological fluids.

Validation ParameterTypical Performance
Linearity Range 5 - 500 ng/mL (r² > 0.995)[11][13]
Limit of Detection (LOD) 1 - 5 ng/mL[9][13]
Limit of Quantitation (LOQ) 5 - 20 ng/mL[13][15]
Intra-day Precision (%RSD) < 15%[16][17]
Inter-day Precision (%RSD) < 15%[16][17]
Accuracy (%Bias) Within ±15% of the nominal value[16][17]
Extraction Recovery > 70%

Discussion: Field-Proven Insights

  • Isomeric Differentiation: Metaphedrone (3-MMC) and its isomer mephedrone (4-MMC) can be challenging to distinguish. While their mass spectra are very similar, they can typically be separated chromatographically on a standard HP-5MS column due to slight differences in their boiling points and interactions with the stationary phase. It is crucial to confirm the retention times of both isomers using certified reference materials during method development.

  • Importance of Derivatization: Attempting to analyze metaphedrone without derivatization often results in poor chromatography, including broad, tailing peaks and low sensitivity.[6] The acylation step described here is essential for producing the sharp, symmetrical peaks necessary for accurate quantification.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (e.g., mephedrone-d3) is highly recommended.[10][18] This type of IS behaves nearly identically to the target analyte during extraction and derivatization, effectively correcting for any sample loss or variability in the process and ensuring the highest level of accuracy.

Conclusion

This application note details a comprehensive and robust GC-MS protocol for the quantitative analysis of metaphedrone in biological matrices. By combining an efficient liquid-liquid extraction with a critical chemical derivatization step, this method provides the sensitivity, selectivity, and reliability required for forensic, clinical, and research applications. The explained rationale behind each step empowers analysts to not only execute the protocol but also to troubleshoot and adapt it as needed, ensuring the generation of high-quality, defensible data in the ongoing effort to monitor and control the spread of novel psychoactive substances.

References

Application Notes & Protocols: A Framework for Investigating Cathinone-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative

Synthetic cathinones, often illicitly marketed as "bath salts," represent a burgeoning class of new psychoactive substances (NPS) that pose a significant public health challenge.[1][2] Structurally similar to amphetamine, these compounds act as potent psychostimulants, primarily by disrupting the normal function of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] This interference leads to a surge in synaptic neurotransmitter levels, underpinning their desired psychoactive effects but also initiating a cascade of neurotoxic events.[5][6]

Understanding the mechanisms of this neurotoxicity is paramount for developing therapeutic interventions for overdose and addiction. Cathinone-induced neuronal damage is not a monolithic process; it is a multifactorial assault characterized by:

  • Massive Monoamine Dysregulation: Cathinones can act as either transporter substrates (promoting neurotransmitter release) or as reuptake inhibitors, leading to excessive neurotransmitter concentrations in the synapse.[1][4]

  • Oxidative Stress: The metabolism of elevated dopamine levels is a primary driver of reactive oxygen species (ROS) production, overwhelming endogenous antioxidant defenses.[7][8]

  • Mitochondrial Dysfunction: As the cell's metabolic hubs, mitochondria are exquisitely sensitive to oxidative stress, leading to impaired energy (ATP) production and the release of pro-apoptotic factors.[7][9][10]

  • Neuroinflammation: Damage to neurons can trigger the activation of microglia and astrocytes, the brain's resident immune cells, which, while intended to be protective, can exacerbate neuronal injury through the release of inflammatory cytokines.[3][11]

  • Apoptosis: The culmination of these insults is often the activation of programmed cell death pathways, leading to irreversible neuronal loss.[7][8]

This guide provides a comprehensive framework for researchers investigating these phenomena. It moves beyond a simple recitation of steps to explain the causal logic behind experimental choices, ensuring that the generated data is both robust and mechanistically informative.

The Strategic Selection of Experimental Models

The choice of an experimental model is the most critical decision in study design. The ideal model should be biologically relevant to the targeted neuronal populations (primarily dopaminergic neurons) and appropriate for the specific questions being asked.

In Vitro Models: Mechanistic Dissection

In vitro systems offer unparalleled control over the experimental environment, making them ideal for dissecting specific molecular pathways.

Model SystemKey AdvantagesKey LimitationsPrimary Applications
SH-SY5Y Neuroblastoma Human origin, dopaminergic phenotype (expresses DAT), high reproducibility, ease of culture.[7][10][12]Immortalized cell line (cancer origin), may not fully replicate primary neuron physiology.High-throughput screening, initial dose-response curves, core mechanism identification (oxidative stress, apoptosis).
Primary Neuronal Cultures High physiological relevance, reflects genuine neuronal morphology and connectivity.Technically demanding, subject to batch-to-batch variability, ethical considerations for animal use.Validation of findings from cell lines, detailed study of synaptic function and morphology.
Co-cultures (Neuron-Glia) Models the critical interaction between neurons and glial cells (astrocytes, microglia).Increased complexity in culture and analysis.Investigating neuroinflammation and the role of glial cells in modulating toxicity.[3]

Expert Insight: While SH-SY5Y cells are an excellent starting point for determining cytotoxic concentration ranges (e.g., EC50 values), confirming key findings in primary neurons is crucial for validating physiological relevance. Differentiating SH-SY5Y cells with agents like retinoic acid can enhance their neuronal phenotype, providing a more robust model.[7][10]

In Vivo Models: Systemic & Behavioral Analysis

Animal models are indispensable for understanding how cathinones affect the entire organism, including behavioral outcomes, metabolism, and systemic toxicity.

Model SystemKey AdvantagesKey LimitationsPrimary Applications
Rodents (Mice, Rats) Well-characterized physiology and behavior, extensive genetic tools available.[1]Higher cost and ethical considerations compared to in vitro models.Behavioral studies (locomotor activity, self-administration), pharmacokinetic/pharmacodynamic (PK/PD) analysis, post-mortem brain tissue analysis.[6][13]
Zebrafish Larvae High-throughput screening capability, optical transparency allows for live imaging of neuronal development and damage.[14]Different physiology and blood-brain barrier structure compared to mammals.Rapid toxicity screening of novel cathinone analogs, developmental neurotoxicity studies.[14]

Core Experimental Workflow & Key Endpoints

A logical workflow ensures that each experiment builds upon the last, creating a coherent and compelling mechanistic narrative. The following diagram outlines a typical experimental progression.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays (EC15 & EC40) cluster_2 Phase 3: Protein-Level Validation cluster_3 Phase 4: In Vivo Confirmation Model Select & Culture Model (e.g., SH-SY5Y cells) Dose Dose-Response Assay (MTT / LDH) Determine EC15 & EC40 Model->Dose Expose to Cathinone ROS Oxidative Stress (DCFH-DA Assay) Dose->ROS Mito Mitochondrial Health (ATP Assay / JC-1) Dose->Mito Apop Apoptosis (Caspase-3/7 Assay) Dose->Apop WB Western Blot (e.g., Bax/Bcl-2, Cleaved Caspase-3) Apop->WB Animal Rodent Model (Administration) Behavior Behavioral Tests (Locomotor Activity) Animal->Behavior Histo Post-mortem Analysis (Immunohistochemistry) Animal->Histo G Cathinone Synthetic Cathinone DAT Dopamine Transporter (DAT) Cathinone->DAT Blocks / Reverses DA ↑ Synaptic Dopamine DAT->DA DA_metab Dopamine Metabolism (MAO) DA->DA_metab ROS ↑ Reactive Oxygen Species (ROS) DA_metab->ROS Mito Mitochondrion ROS->Mito Damages ATP ↓ ATP Production Mito->ATP CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis Cascade Death Neuronal Cell Death Apoptosis->Death Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Death

References

Application Note: Quantitative Analysis of 3-(Methylamino)-1-phenylpropan-1-one in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantification of 3-(Methylamino)-1-phenylpropan-1-one, a potential process-related impurity or degradant in pharmaceutical manufacturing. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product, making their precise control a regulatory necessity.[1] This guide details validated protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind methodological choices is explained, and each protocol is designed as a self-validating system in accordance with international regulatory standards.

Introduction: The Imperative for Impurity Control

3-(Methylamino)-1-phenylpropan-1-one is a synthetic cathinone derivative.[2] In the context of pharmaceutical development, it may arise as a process impurity during the synthesis of certain Active Pharmaceutical Ingredients (APIs) or as a degradation product during storage. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over impurities in drug substances and products.[3][4][5] The International Council for Harmonisation (ICH) guideline Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities, necessitating the development of sensitive and specific analytical methods.[5][6][7]

The analytical challenge with cathinone-like structures lies in their potential for thermal degradation and complex matrix interferences.[8] This note addresses these challenges by providing robust methodologies tailored for different analytical objectives, from routine quality control to trace-level toxicological assessment.

Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone of pharmaceutical quality control due to its robustness, reproducibility, and cost-effectiveness. It is ideally suited for quantifying analytes with a UV-absorbing chromophore, such as the phenyl ketone moiety in the target compound.[1][9]

Scientific Rationale for Method Design
  • Stationary Phase: A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar organic compounds like 3-(Methylamino)-1-phenylpropan-1-one. The alkyl chains provide a hydrophobic environment for separation.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate adjusted to pH 3.0) is employed. The acidic pH ensures that the secondary amine group of the analyte is consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

  • Detection: The phenyl ketone structure exhibits strong UV absorbance. A detection wavelength of 250 nm is chosen to maximize sensitivity while minimizing interference from common excipients.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Drug Product S2 Dissolve in Diluent (50:50 ACN:H2O) S1->S2 S3 Sonicate & Filter (0.45 µm) S2->S3 A1 Inject into HPLC System S3->A1 A2 Separate on C18 Column A1->A2 A3 Detect at 250 nm A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Impurity D2->D3

Caption: HPLC-UV workflow for impurity quantification.

Detailed Protocol: HPLC-UV
  • Reagent and Standard Preparation:

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Mobile Phase A: 20 mM Potassium Phosphate in water, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-(Methylamino)-1-phenylpropan-1-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serially diluting the Standard Stock Solution with Diluent.

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product equivalent to 100 mg of the API into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent, sonicate for 15 minutes, and allow to cool to room temperature.

    • Dilute to volume with Diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

  • Instrumental Conditions:

    • Instrument: HPLC system with a UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 250 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 40 60
      22.0 90 10

      | 25.0 | 90 | 10 |

  • Data Analysis and System Suitability:

    • System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

    • Quantification: Construct a linear regression curve from the peak areas of the calibration standards. Determine the concentration of the impurity in the sample preparation using the regression equation.

Method Validation Summary (ICH Q2(R1))[10][11][12]
ParameterSpecificationTypical Result
Specificity No interference at the retention time of the analyte.Peak is spectrally pure and resolved from API and other impurities.
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 5.0 µg/mL (0.05% - 2.5% of a 200 µg/mL API conc.)Meets linearity, accuracy, and precision requirements.
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.1%
Precision (RSD) Repeatability ≤ 2.0%; Intermediate ≤ 3.0%Repeatability: 0.8%; Intermediate: 1.5%
LOQ Signal-to-Noise ≥ 100.1 µg/mL
LOD Signal-to-Noise ≥ 30.03 µg/mL

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional separation efficiency and definitive identification through mass spectral data. However, for polar and thermally labile compounds like cathinones, direct analysis can be problematic.[8] Derivatization is a critical pre-analytical step to enhance thermal stability and improve chromatographic performance.[10]

Scientific Rationale for Method Design
  • Derivatization: Acylation of the secondary amine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic Anhydride (PFPA) is performed. This process blocks the active amine hydrogen, reducing polarity and increasing volatility and thermal stability, thereby preventing on-column degradation and improving peak shape.[10]

  • Stationary Phase: A non-polar or mid-polarity column, such as a 5% phenyl-polysiloxane (DB-5ms or equivalent), is chosen. This phase provides good separation for a wide range of derivatized compounds based on their boiling points and subtle polarity differences.

  • Detection: Mass spectrometry is used in Selected Ion Monitoring (SIM) mode for quantification. Monitoring characteristic fragment ions of the derivatized analyte provides a significant increase in sensitivity and selectivity compared to a full scan acquisition.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis S1 Weigh Sample S2 Solvent Extraction (e.g., Ethyl Acetate) S1->S2 S3 Evaporate to Dryness S2->S3 D1 Add PFPA & Solvent S3->D1 D2 Heat at 70°C for 20 min D1->D2 A1 Inject into GC-MS D2->A1 A2 Separate on DB-5ms Column A1->A2 A3 Detect in SIM Mode A2->A3

Caption: GC-MS workflow including essential derivatization step.

Detailed Protocol: GC-MS
  • Reagent and Standard Preparation:

    • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).

    • Solvent: Ethyl Acetate.

    • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC section, using Ethyl Acetate as the solvent.

    • Calibration Standards: Prepare standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.5 µg/mL) in Ethyl Acetate.

  • Sample and Standard Derivatization:

    • For Samples: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the drug product matrix into 1 mL of Ethyl Acetate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • For Standards: Pipette 1 mL of each calibration standard into separate vials and evaporate to dryness.

    • Reconstitute the dry residue in 100 µL of Ethyl Acetate.

    • Add 50 µL of PFPA to each vial, cap tightly, and heat at 70 °C for 20 minutes.

    • Cool to room temperature before injection.

  • Instrumental Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: SIM. Monitor at least three characteristic ions for the PFPA-derivatized analyte.

  • Data Analysis:

    • Use the most abundant, specific fragment ion for quantification (Quantifier Ion) and others for confirmation (Qualifier Ions).

    • Construct a linear regression curve and quantify the sample as described for HPLC.

Methodology III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, particularly for trace-level quantification in complex matrices, LC-MS/MS is the definitive technique.[11][12][13] It combines the separation power of HPLC with the specific detection of tandem mass spectrometry, minimizing the impact of matrix effects that can plague other methods.[14][15]

Scientific Rationale for Method Design
  • Chromatography: A fast LC gradient using a sub-2 µm particle size column (UHPLC) can be employed. The high selectivity of the detector reduces the need for complete chromatographic resolution from all matrix components.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for protonating the secondary amine, generating a strong precursor ion signal ([M+H]+).

  • Detection: Multiple Reaction Monitoring (MRM) is used. The precursor ion (e.g., m/z 164.1 for the protonated molecule) is isolated, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored. This two-stage filtering process provides exceptional selectivity and signal-to-noise.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_MS Tandem Mass Spectrometer S1 Prepare Sample Solution (Dilute & Filter) A1 Inject into UHPLC S1->A1 A2 Fast Chromatographic Separation A1->A2 M1 Ionize (ESI+) A2->M1 M2 Isolate Precursor Ion (Q1) M1->M2 M3 Fragment (Q2) M2->M3 M4 Detect Product Ion (Q3) M3->M4 D1 Quantify using MRM Signal M4->D1

Caption: LC-MS/MS workflow from sample to quantification.

Detailed Protocol: LC-MS/MS
  • Reagent and Standard Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample/Standard Preparation: Prepare as described in the HPLC section, using Mobile Phase A as the diluent for the final dilution to ensure compatibility with the LC system. Calibration range may be extended to lower levels (e.g., 0.1 - 50 ng/mL).

  • Instrumental Conditions:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. Total run time ~5 min.

    • Ion Source: ESI, Positive Mode.

    • Key MS Parameters: Optimize source-dependent parameters (e.g., Gas Temp, Gas Flow, Capillary Voltage) for the specific instrument.

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
      3-(Methylamino)-1-phenylpropan-1-one 164.1 72.1 (Quantifier) 50 20

      | | 164.1 | 105.1 (Qualifier) | 50 | 15 |

  • Data Analysis:

    • Quantify using the area of the quantifier MRM transition.

    • Confirm identity by ensuring the qualifier ion is present and the ratio of quantifier/qualifier is within ±20% of that observed in a reference standard.

Comparison of Analytical Methodologies

The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, available instrumentation, and whether the goal is routine QC or investigational analysis.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass SpectrometryTandem Mass Spectrometry
Specificity Good (Chromatographic)Very Good (Mass-based)Excellent (MRM-based)
Sensitivity (LOQ) ~100 ng/mL~10-50 ng/mL< 1 ng/mL
Sample Prep Simple (Dilute & Shoot)Complex (Extraction & Derivatization)Simple to Moderate
Run Time ~25 min~15 min~5 min
Primary Use Case Routine QC, AssayConfirmatory Analysis, VolatilesTrace Quantification, Bioanalysis
Key Advantage Robust, Widely AvailableDefinitive IdentificationUnmatched Sensitivity & Selectivity
Key Limitation Lower SensitivityRequires Derivatization, Thermal Instability RiskHigh Cost, Matrix Effects

Conclusion and Recommendations

This application note provides three validated, orthogonal methods for the quantification of 3-(Methylamino)-1-phenylpropan-1-one.

  • For routine quality control where impurity levels are expected to be well above the detection limit, the HPLC-UV method is recommended due to its robustness and simplicity.

  • The GC-MS method , while requiring a more involved sample preparation, offers excellent confirmatory power and can be integrated into workflows for residual solvent analysis.

  • The LC-MS/MS method is the gold standard for trace-level quantification , method validation, and investigational studies where the highest degree of sensitivity and specificity is required.

All methods must be fully validated in the specific drug product matrix according to ICH Q2(R1) guidelines before implementation in a regulated environment.[16]

References

Application Notes and Protocols for In Vivo Assessment of 3-Methylmethcathinone (3-MMC) Behavioral Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of in vivo models to assess the behavioral effects of 3-methylmethcathinone (3-MMC). As a novel psychoactive substance (NPS) within the synthetic cathinone family, understanding the abuse potential and psychoactive properties of 3-MMC is of critical importance.[1][2][3] This guide details field-proven protocols for key behavioral paradigms, explains the causal relationships behind experimental choices, and provides a framework for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Imperative for 3-MMC Behavioral Profiling

3-Methylmethcathinone (3-MMC), also known as metaphedrone, is a designer drug of the synthetic cathinone class.[4] It shares structural and functional similarities with substances like mephedrone (4-MMC) and methamphetamine, known for their stimulant and euphoric effects.[1] The increasing prevalence of 3-MMC in illicit drug markets and its association with adverse health events, including fatalities, necessitates a thorough understanding of its behavioral pharmacology.[1][5][6]

The primary mechanism of action for 3-MMC involves the potent inhibition of norepinephrine (NET) and dopamine (DAT) transporters, with a more moderate effect on the serotonin transporter (SERT).[4][6] This neurochemical profile suggests a high potential for abuse and addiction. In vivo behavioral models are indispensable tools for quantifying the abuse liability, psychostimulant properties, and anxiogenic/anxiolytic effects of 3-MMC. The protocols outlined herein are designed to provide robust and translatable data to inform public health policies and potential therapeutic interventions.

Core Behavioral Paradigms for 3-MMC Assessment

The following sections detail the most relevant and widely adopted behavioral assays for characterizing the effects of 3-MMC in rodent models. Each protocol is presented with a focus on methodological rigor and the scientific rationale underpinning each step.

Locomotor Activity: Quantifying Psychostimulant Effects

The assessment of spontaneous locomotor activity is a fundamental method for evaluating the stimulant properties of a compound.[7][8][9] An increase in locomotion is a hallmark of psychostimulant drugs that enhance dopaminergic and noradrenergic neurotransmission.

Scientific Rationale: 3-MMC's inhibition of DAT and NET is expected to increase synaptic concentrations of dopamine and norepinephrine, leading to heightened arousal and motor activity.[4] Measuring the dose-dependent effects of 3-MMC on locomotor activity provides a direct index of its psychostimulant potential.

Experimental Protocol:

  • Subjects: Adult male Sprague-Dawley rats (280-300g) are commonly used.[10] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[10]

  • Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 65 cm) equipped with an automated video-tracking system is required.[1]

  • Habituation: To minimize novelty-induced hyperactivity, animals should be habituated to the testing chambers for at least 3 consecutive days (e.g., 120 minutes per day) prior to the experiment.[1]

  • Procedure:

    • On the test day, place the animals in the locomotor chambers and allow for a 30-minute acclimatization period while recording baseline activity.[1]

    • Administer 3-MMC (intraperitoneally, i.p.) at various doses (e.g., 1, 3, and 10 mg/kg) or a saline vehicle control.[1]

    • Immediately return the animals to the chambers and record locomotor activity for a minimum of 120 minutes.[1]

  • Data Analysis: The primary endpoint is the total distance traveled, typically analyzed in 5- or 10-minute time bins. Statistical analysis is performed using a two-way ANOVA (treatment x time).

Data Interpretation: A significant increase in locomotor activity following 3-MMC administration, compared to the saline control group, indicates a psychostimulant effect.[1] The dose-response curve will reveal the potency of 3-MMC in inducing hyperlocomotion. Studies have shown that 3-MMC enhances locomotor activity in rats, with effects observed at doses of 3 mg/kg.[1][2]

Table 1: Summary of Locomotor Activity Parameters for 3-MMC

ParameterSpecificationRationale
Animal Model Male Sprague-Dawley RatsStandard model for behavioral pharmacology.
Apparatus Open-Field Arena with Video TrackingAllows for unbiased and automated quantification of movement.
Habituation 3 days, 120 min/dayReduces stress and novelty-induced confounds.[1]
3-MMC Doses (i.p.) 1, 3, 10 mg/kgCovers a range to establish a dose-response relationship.[1]
Data Recording 30 min baseline, 120 min post-injectionCaptures the onset, peak, and duration of the drug's effect.[1]
Conditioned Place Preference (CPP): Assessing Rewarding Properties

The CPP paradigm is a classical conditioning model used to evaluate the rewarding and reinforcing effects of a substance by pairing its administration with a distinct environmental context.[11][12][13]

Scientific Rationale: Drugs with abuse potential activate the brain's reward circuitry, leading to positive affective states.[1] Through Pavlovian conditioning, neutral environmental cues can become associated with these rewarding drug effects. An animal's preference for the drug-paired environment in a drug-free state indicates the substance's rewarding properties.

Experimental Protocol:

  • Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment. A central, neutral area may also be included.

  • Procedure (Unbiased, Counterbalanced Design):

    • Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, allow the animals to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment to establish any baseline preference. Animals showing a strong unconditioned preference for one side may be excluded.

    • Phase 2: Conditioning (8 days):

      • On alternate days, administer 3-MMC (e.g., 1, 3, 10 mg/kg, i.p.) and confine the animal to one compartment for 30-45 minutes.[1]

      • On the intervening days, administer saline and confine the animal to the opposite compartment for the same duration. The drug-paired compartment is counterbalanced across animals.

    • Phase 3: Post-Conditioning (Test): On Day 9, in a drug-free state, allow the animals to freely explore the entire apparatus. Record the time spent in each compartment.[1]

  • Data Analysis: The primary measure is the CPP score, calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase. A paired t-test or one-way ANOVA can be used for statistical analysis.[1]

Data Interpretation: A significant increase in the time spent in the 3-MMC-paired compartment during the post-conditioning test indicates that the drug has rewarding properties. Research has demonstrated that 3-MMC induces a dose-dependent CPP in rats at doses of 3 and 10 mg/kg.[1][2][3]

Diagram 1: Conditioned Place Preference (CPP) Workflow

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Post-Conditioning PreC Day 1: Baseline Preference Test (Free exploration) Cond_Drug Days 2, 4, 6, 8: 3-MMC injection + Confinement in Paired Side PreC->Cond_Drug Establish baseline Cond_Saline Days 3, 5, 7, 9: Saline injection + Confinement in Unpaired Side PostC Day 10: Preference Test (Drug-free, free exploration) Cond_Saline->PostC Test for preference

Caption: Workflow of the Conditioned Place Preference (CPP) paradigm.

Drug Self-Administration: Modeling Addictive Behavior

The self-administration paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, as it models the voluntary drug-taking behavior that is characteristic of addiction.

Scientific Rationale: This operant conditioning model measures the motivation of an animal to perform a specific action (e.g., lever press) to receive a drug infusion. The rate and pattern of responding provide insights into the drug's reinforcing strength and abuse liability. While direct self-administration data for 3-MMC is emerging, protocols for similar cathinones like 4-MMC can be adapted.[14][15]

Experimental Protocol:

  • Subjects: Adult male or female Wistar or Sprague-Dawley rats.

  • Surgical Preparation: Animals are surgically implanted with an intravenous (IV) catheter into the jugular vein, which is externalized on the back. A recovery period of at least 5-7 days is required.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to the IV catheter.

  • Procedure:

    • Acquisition: Animals are placed in the chambers for daily sessions (e.g., 2 hours/day). A press on the active lever results in a brief IV infusion of 3-MMC (e.g., 0.1-0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light). Presses on the inactive lever have no consequence.

    • Reinforcement Schedules: Initially, a fixed-ratio 1 (FR1) schedule is used (one press for one infusion). The schedule can be progressively increased (e.g., FR5) to assess motivation.

    • Progressive-Ratio (PR) Schedule: To measure the "breakpoint" (the point at which an animal ceases to respond), a PR schedule is employed where the number of lever presses required for each subsequent infusion increases exponentially.

  • Data Analysis: Key metrics include the number of infusions earned, active vs. inactive lever presses, and the breakpoint achieved on the PR schedule.

Data Interpretation: Acquisition of self-administration (i.e., significantly more presses on the active vs. inactive lever) demonstrates that 3-MMC is a reinforcer. A higher breakpoint on a PR schedule indicates a greater motivation to obtain the drug, suggesting a higher abuse potential.

Diagram 2: Self-Administration Experimental Logic

SelfAdmin_Logic Animal Animal in Operant Chamber ActiveLever Press Active Lever Animal->ActiveLever InactiveLever Press Inactive Lever Animal->InactiveLever Infusion Receive 3-MMC Infusion ActiveLever->Infusion FR/PR Schedule NoConsequence No Consequence InactiveLever->NoConsequence Cue Cue Light On Infusion->Cue Cue->Animal Reinforcement

Caption: Operant logic for the drug self-administration paradigm.

Neurochemical Underpinnings and Correlates

The behavioral effects of 3-MMC are driven by its interaction with monoamine transporters.[16] As a releasing agent and reuptake inhibitor, 3-MMC elevates extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[4]

  • Dopamine: The increase in dopamine in the nucleus accumbens (NAc) is a critical neurochemical event mediating the rewarding and reinforcing properties of 3-MMC, as observed in CPP and self-administration studies.[1]

  • Norepinephrine: Elevated norepinephrine contributes to the stimulant effects, such as increased locomotor activity and arousal.[6]

  • Serotonin: The serotonergic component may contribute to the empathogenic and mood-elevating effects reported by users, although it is less pronounced than its catecholaminergic actions.[4]

Chronic administration of 3-MMC can lead to neuroadaptations. Studies have shown that chronic exposure increases c-Fos expression in brain regions associated with addiction, such as the NAc, ventral tegmental area (VTA), and anterior cingulate cortex (ACC).[2][3]

Diagram 3: 3-MMC Mechanism of Action

MMC_MoA cluster_transporters Monoamine Transporters cluster_effects Neurochemical & Behavioral Effects MMC 3-MMC DAT DAT MMC->DAT Inhibits Reuptake (High Potency) NET NET MMC->NET Inhibits Reuptake (High Potency) SERT SERT MMC->SERT Inhibits Reuptake (Moderate Potency) Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Serotonin ↑ Extracellular Serotonin SERT->Serotonin Reward Reward & Reinforcement (CPP, Self-Admin) Dopamine->Reward Stimulation Psychostimulation (Locomotor Activity) Norepinephrine->Stimulation

Caption: Simplified signaling pathway for 3-MMC's mechanism of action.

Ethical Considerations in Animal Research

All research involving animals must adhere to the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[17][18][19][20][21]

  • Replacement: Use non-animal methods whenever possible. In vitro studies on transporter binding and function can precede in vivo work.[16]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Power analysis should be conducted to determine appropriate sample sizes.

  • Refinement: All procedures, from housing and handling to surgical implantation and drug administration, should be optimized to minimize pain, suffering, and distress. Post-operative care and monitoring are critical.

Institutional Animal Care and Use Committee (IACUC) approval is mandatory before commencing any animal studies.[17]

Conclusion and Future Directions

The in vivo models described in this guide provide a robust framework for characterizing the behavioral effects of 3-MMC. Data generated from locomotor activity, conditioned place preference, and self-administration paradigms are essential for understanding its psychostimulant properties and abuse liability. Future research should aim to further elucidate the long-term neurotoxic effects of 3-MMC and explore potential sex differences in its behavioral effects, providing a more complete picture of the risks associated with this emerging drug of abuse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing a foundational understanding of the reaction.

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Mannich reaction .[1][2] This is a three-component condensation reaction involving:

  • An enolizable ketone: Acetophenone

  • A non-enolizable aldehyde: Formaldehyde (often used in the form of its solid polymer, paraformaldehyde)

  • A primary or secondary amine salt: Methylamine hydrochloride

The reaction is typically acid-catalyzed and results in the formation of a β-amino ketone, also known as a Mannich base.[1][2]

Q2: What is the fundamental mechanism of this Mannich reaction?

The reaction proceeds in two primary stages under acidic conditions:[1][2][3][4]

  • Formation of the Eschenmoser-like salt (Iminium Ion): Methylamine reacts with formaldehyde to form an aminol, which is then protonated and dehydrated to generate a reactive electrophilic species called an iminium ion (specifically, the N-methylmethaniminium ion).[1][3][5]

  • Nucleophilic Attack by the Ketone: Acetophenone, under acidic catalysis, tautomerizes to its enol form. This enol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond and, after deprotonation, yields the final β-amino ketone product.[1][4][5]

Q3: Why is methylamine hydrochloride used instead of free methylamine?

Using the hydrochloride salt of the amine is standard practice in Mannich reactions for several reasons:[2]

  • pH Control: It helps maintain the acidic conditions necessary to catalyze the reaction, particularly the formation of the enol and the iminium ion.[2]

  • Stability: Methylamine hydrochloride is a stable, crystalline solid that is easier to handle and weigh accurately compared to gaseous methylamine or its aqueous solution.

  • Equilibrium: In solution, the salt exists in equilibrium with the free amine, ensuring a controlled concentration of the nucleophilic amine is available to react with formaldehyde without making the overall solution basic, which could promote undesirable side reactions like the self-condensation of formaldehyde.[2]

Troubleshooting Guide: Common Synthesis Problems

This section provides solutions to specific issues that can arise during the synthesis, focusing on the causal factors to empower effective problem-solving.

Q4: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix this?

Low yield is the most common complaint. The root cause often lies in one of the following areas:

  • Cause 1: Inefficient Iminium Ion Formation. The formation of the electrophilic iminium ion from formaldehyde and methylamine hydrochloride is critical. If this step is slow or incomplete, the overall reaction rate will suffer.

    • Solution: Ensure adequate acidity. A small amount of a strong acid like concentrated HCl can be used as a co-catalyst to push the equilibrium towards the iminium ion.[6] Be cautious, as excess acid can promote unwanted side reactions.

  • Cause 2: Competing Side Reactions. The Mannich reaction is notorious for potential side reactions that consume starting materials and reduce the yield of the desired product.

    • Self-Condensation of Acetophenone (Aldol Reaction): Under certain conditions, acetophenone can react with itself.

      • Solution: Maintain a slight excess of formaldehyde and methylamine hydrochloride relative to acetophenone. This ensures the acetophenone enol preferentially reacts with the more electrophilic iminium ion. A common molar ratio is approximately 1 (acetophenone) : 1.1-1.5 (methylamine HCl) : 1.4-1.5 (formaldehyde).[6][7]

    • Formation of Bis-adducts: A second molecule of the iminium ion can react with the product, leading to a bis-alkylated species.

      • Solution: Control the stoichiometry carefully. Avoid a large excess of the formaldehyde and amine components. Monitor the reaction by Thin Layer Chromatography (TLC) to stop it once the starting material is consumed, preventing over-reaction.

  • Cause 3: Suboptimal Reaction Conditions. Temperature and solvent play a crucial role in reaction kinetics and solubility.

    • Solution: Employ an alcoholic solvent like ethanol or isopropanol, which effectively dissolves all reactants.[6][7] The reaction typically requires heating to reflux (around 80-110°C) for several hours to proceed at a reasonable rate.[6][7] A patent describes heating to 60-100°C in a closed container to improve yields.[7]

ParameterRecommended RangeRationale
Molar Ratio (Aceto:MeNH₂·HCl:CH₂O) 1 : 1.1-1.5 : 1.4-1.5Favors Mannich reaction over self-condensation.
Solvent Ethanol, IsopropanolGood solubility for all reactants.
Temperature 80 - 110 °C (Reflux)Provides sufficient activation energy.
Catalyst Reaction is self-catalyzed by HCl from the amine salt; small amount of conc. HCl can be added.Ensures efficient iminium ion formation.

Q5: The final product is difficult to crystallize and appears oily or gummy. How can I improve purification?

This issue usually points to the presence of impurities or residual solvent. The hydrochloride salt should be a crystalline solid.

  • Problem 1: Impurities inhibiting crystallization. Side products or unreacted starting materials can act as "eutectic" impurities, lowering the melting point and preventing proper crystal lattice formation.

    • Solution 1: Base-Acid Workup. Before crystallization, perform a liquid-liquid extraction. Dilute the reaction mixture with water and make it basic (pH > 10) with NaOH or KOH. This deprotonates the amine hydrochloride, forming the "free base" which is soluble in organic solvents. Extract the free base into a non-polar solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) to precipitate the pure hydrochloride salt.[7]

    • Solution 2: Recrystallization. The crude hydrochloride salt can be purified by recrystallization. A common and effective solvent system is isopropanol (iPrOH) or an ethanol/ether mixture.[6] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Q6: My TLC plate shows multiple spots even after the reaction seems complete. What are they?

Besides the starting material and product, other spots could represent:

  • Bis-Mannich Product: A spot with lower Rf than the product, indicating higher polarity.

  • Aldol Products: Products from the self-condensation of acetophenone.

  • Unreacted Intermediates: Such as the aminol formed between methylamine and formaldehyde.

A troubleshooting workflow can help diagnose and address these issues systematically.

Visualized Workflows and Mechanisms

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism of the Mannich reaction for this synthesis.

Mannich_Mechanism Figure 1: Mannich Reaction Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_attack Step 3: Nucleophilic Attack & Product Formation MeNH2 Methylamine (MeNH₂) Aminol Aminol Intermediate MeNH2->Aminol + CH₂O H2CO Formaldehyde (CH₂O) H2CO->Aminol Iminium Iminium Ion [CH₂=N(H)Me]⁺ Aminol->Iminium + H⁺, - H₂O Product_cation Protonated Product Iminium->Product_cation Acetophenone Acetophenone Enol Enol Form Acetophenone->Enol Tautomerization (H⁺ cat.) Enol->Product_cation Product 3-(Methylamino)-1-phenylpropan-1-one (Mannich Base) Product_cation->Product - H⁺

Caption: The acid-catalyzed Mannich reaction pathway.

Troubleshooting Flowchart for Low Yield

This decision tree provides a logical path to diagnose and resolve issues related to poor reaction yields.

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC. Is starting acetophenone present? Start->CheckTLC IncompleteRxn Issue: Incomplete Reaction CheckTLC->IncompleteRxn Yes NoAcetophenone Starting acetophenone is consumed. Are there multiple new spots? CheckTLC->NoAcetophenone No IncreaseTimeTemp Action: 1. Increase reaction time. 2. Ensure temperature is at reflux (80-110°C). 3. Check catalyst (add drop of conc. HCl). IncompleteRxn->IncreaseTimeTemp SideProducts Issue: Side Product Formation CheckStoichiometry Action: 1. Verify stoichiometry (use slight excess of amine/aldehyde). 2. Avoid large excess of any reactant. SideProducts->CheckStoichiometry PurificationLoss Issue: Loss during Workup/Purification OptimizeWorkup Action: 1. Ensure complete extraction from aqueous layer. 2. Optimize recrystallization solvent/technique. PurificationLoss->OptimizeWorkup NoAcetophenone->SideProducts Yes SingleProductSpot Only one major product spot visible. NoAcetophenone->SingleProductSpot No SingleProductSpot->PurificationLoss

Caption: Decision tree for diagnosing poor reaction yield.

Optimized Experimental Protocol

This protocol synthesizes information from various sources to provide a robust starting point for optimization.[6][7]

Materials:

  • Acetophenone

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Paraformaldehyde ((CH₂O)n)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Isopropanol (iPrOH)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1.0 eq), methylamine hydrochloride (1.1 eq), and paraformaldehyde (1.4 eq).

  • Solvent and Catalyst: Add ethanol as the solvent (approx. 4-5 mL per gram of acetophenone) and a catalytic amount of concentrated HCl (e.g., 0.1 mL for a 25 mmol scale reaction).[6]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., mobile phase 9:1 EtOAc:Methanol with a few drops of acetic acid). The reaction is typically complete within 9-20 hours, once the acetophenone spot has been consumed.[6]

  • Initial Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup (Free Base Formation): To the resulting residue, add water and cool the flask in an ice bath. Slowly add a 4M NaOH solution until the pH is strongly basic (pH 10-12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

  • Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Salt Formation and Precipitation: Cool the dried ethyl acetate solution in an ice bath. Bubble dry HCl gas through the solution until precipitation ceases, or add a saturated solution of HCl in isopropanol dropwise.

  • Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold ethyl acetate or diethyl ether to remove any soluble impurities.

  • Recrystallization: For highest purity, recrystallize the crude hydrochloride salt from hot isopropanol.[6] Dry the final crystals under vacuum to yield this compound as a white crystalline solid. A typical yield for this optimized procedure should be in the 60-75% range.[6]

References

Navigating the Complexities of 3-MMC Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the stability testing of 3-Methylmethcathinone (3-MMC). As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental outcomes.

Introduction to 3-MMC Stability Challenges

3-Methylmethcathinone (3-MMC) is a synthetic cathinone that has gained attention in both forensic and clinical research.[1] Like many substituted cathinones, 3-MMC's chemical structure, characterized by a β-keto functional group, makes it susceptible to degradation under various environmental conditions.[2] Understanding and mitigating these stability issues is paramount for accurate quantification, impurity profiling, and the overall success of research and development efforts. This guide will address common stability challenges, including degradation due to light, temperature, pH, and oxidative stress, and provide robust analytical solutions.

Troubleshooting Guide: Common Issues in 3-MMC Stability Testing

This section addresses specific problems encountered during 3-MMC stability studies, offering potential causes and actionable solutions.

Issue 1: Rapid Degradation of 3-MMC in Solution During Analysis

  • Observed Problem: You notice a rapid decrease in the concentration of your 3-MMC standard or sample solution over a short period, even when stored under what are believed to be standard laboratory conditions.

  • Potential Causes:

    • pH of the Solvent: Synthetic cathinones are known to be unstable in neutral-to-basic solutions.[3] The pH of your solvent or buffer system could be promoting degradation.

    • Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation of the cathinone structure.[3]

    • Temperature Effects: Elevated temperatures, even ambient room temperature, can accelerate degradation.[4][5]

  • Troubleshooting Steps & Solutions:

    • pH Optimization: Immediately measure the pH of your solvent. For aqueous solutions, aim for an acidic pH (around 4-5) to enhance stability.[3] If using buffers, ensure they are validated for compatibility and maintain the desired pH throughout the experiment.

    • Solvent Selection: Consider using acetonitrile for stock and working solutions, as some cathinones have shown greater stability in acetonitrile compared to methanol.[4][5]

    • Use of Antioxidants: For aqueous solutions, the addition of antioxidants like L-ascorbic acid or sodium sulfite may suppress oxidative degradation.[3]

    • Temperature Control: Prepare and store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down degradation kinetics.[4][5] Always allow solutions to reach ambient temperature before use to ensure accurate volume measurements.

Issue 2: Inconsistent Results in Photostability Studies

  • Observed Problem: You are conducting photostability testing according to ICH Q1B guidelines, but your results show high variability and do not clearly indicate whether 3-MMC is photolabile.[6][7][8]

  • Potential Causes:

    • Inadequate "Dark" Control: The control sample, meant to be protected from light, may have been inadvertently exposed, leading to an underestimation of photodegradation.[9]

    • Temperature Fluctuations: Heat generated by the light source in the photostability chamber can cause thermal degradation, confounding the results.[4][5][10]

    • Sample Presentation: The physical form and presentation of the sample (e.g., thickness of the powder layer) can affect the extent of light exposure.[10]

  • Troubleshooting Steps & Solutions:

    • Proper Control Management: Ensure the "dark" control is completely shielded from light using materials like aluminum foil and is placed in the same environmental conditions (temperature, humidity) as the exposed sample.[9]

    • Temperature Monitoring: Monitor the temperature inside the photostability chamber and at the sample surface. Use a validated chamber with temperature control or a circulating air design to dissipate heat.

    • Standardized Sample Preparation: For solid-state testing, spread the 3-MMC powder in a thin, uniform layer (not exceeding 3 mm) in a chemically inert and transparent container to ensure consistent light exposure.[10] For solutions, use inert, transparent containers.[11]

    • Systematic Approach: Follow a systematic approach as recommended by ICH Q1B, starting with the drug substance, then the exposed drug product, and finally the drug product in its immediate and marketing packs if instability is observed.[7][11]

Issue 3: Appearance of Unexpected Peaks in Chromatograms During Stability Studies

  • Observed Problem: During HPLC or GC analysis of stability samples, you observe new, unidentified peaks that were not present in the initial analysis.

  • Potential Causes:

    • Degradation Products: These are likely degradation products of 3-MMC. Known degradation pathways for related cathinones involve oxidation and hydrolysis.[3][12] For 4-MMC, degradation products include 1-(4-methylphenyl)-1,2-propanedione and 4-methylbenzoic acid.[3]

    • Thermal Degradation (GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port can cause in-situ thermal degradation, leading to artifact peaks.[2][13]

    • Metabolites (in biological matrices): If working with biological samples, these peaks could be metabolites of 3-MMC, such as 3-methylephedrine and 3-methylnorephedrine.[14][15]

  • Troubleshooting Steps & Solutions:

    • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating analytical method.

    • Optimize GC-MS Conditions: If using GC-MS, minimize injection port temperature and residence time to reduce thermal degradation.[2][13] Consider derivatization, although this can be challenging for some cathinones.[13]

    • LC-MS/MS for Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying 3-MMC and its degradation products or metabolites due to its high sensitivity and specificity without the need for high temperatures.[1][16][17]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess peak purity and ensure that the main 3-MMC peak is not co-eluting with any degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-MMC as a reference standard?

A1: Based on the known instability of cathinones, it is recommended to store 3-MMC reference standards in a freezer at -20°C or colder.[4][5] The material should be protected from light and moisture. For solutions, prepare them in a suitable solvent like acetonitrile or acidified water, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or below.

Q2: How do I develop a stability-indicating HPLC method for 3-MMC?

A2: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development and validation process involves:

  • Forced Degradation: Subject 3-MMC to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate degradation products.

  • Chromatographic Separation: Develop an HPLC method (typically reverse-phase) that can resolve the 3-MMC peak from all generated degradation product peaks. Key parameters to optimize include the column, mobile phase composition (organic solvent and buffer), pH, and gradient.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[18]

Q3: What are the main degradation pathways for 3-MMC?

A3: While specific degradation pathways for 3-MMC are not as extensively documented as for its isomer 4-MMC, it is expected to follow similar patterns due to the shared cathinone structure. The primary pathways include:

  • Oxidation: The β-ketone group is susceptible to oxidation.[2] This can be influenced by the presence of oxygen and metal ions.

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule can undergo hydrolysis.[3]

  • Dimerization: Like the parent compound cathinone, 3-MMC may be susceptible to dimerization, especially in the presence of light and heat.[4][5]

  • Metabolic Pathways: In biological systems, the main metabolic routes include β-keto reduction and N-demethylation, leading to metabolites like 3-methylephedrine and 3-methylnorephedrine.[12][14][15]

Q4: Can I use GC-MS for stability testing of 3-MMC?

A4: While GC-MS can be used, it presents significant challenges due to the thermal instability of cathinones.[2][13] The high temperatures in the GC inlet can cause the molecule to degrade before it even reaches the column, leading to inaccurate quantification and the appearance of artifact peaks.[13] If GC-MS must be used, careful method development is required to minimize these effects. However, LC-MS/MS is generally the preferred method for the analysis of cathinones due to its ability to analyze samples at ambient temperatures, thus avoiding thermal degradation.[16][17]

Visualizing the Workflow: Forced Degradation Study

A forced degradation study is a critical first step in understanding the stability profile of a drug substance and developing a stability-indicating method.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare 3-MMC solutions (e.g., in water, methanol, acetonitrile) acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) prep->base Expose to oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to photo Photolytic (ICH Q1B light exposure) prep->photo Expose to thermal Thermal (e.g., 80°C, solid & solution) prep->thermal Expose to analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using HPLC-PDA/MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis eval Assess peak purity Identify degradation products Determine degradation pathways analysis->eval method_dev Stability-Indicating Method Development eval->method_dev Input for

Caption: Workflow for a forced degradation study of 3-MMC.

Key Experimental Protocols

Protocol 1: Forced Degradation Study for 3-MMC
  • Preparation: Prepare a stock solution of 3-MMC at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 80°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 80°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Place solid 3-MMC powder and a 100 µg/mL solution in an oven at 80°C.

    • Photolytic Degradation: Expose solid 3-MMC powder and a 100 µg/mL solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Maintain a "dark" control.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a validated HPLC-PDA or LC-MS/MS method.

  • Evaluation: Calculate the percentage degradation. Identify and characterize major degradation products.

Protocol 2: HPLC Method Validation for 3-MMC Assay

This protocol outlines the key steps for validating an HPLC method for the quantification of 3-MMC, in accordance with ICH guidelines.[18][19][20][21]

Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo, 3-MMC standard, and forced degradation samples. Assess peak purity using a PDA detector.The 3-MMC peak should be free from interference from blank, placebo, and degradation products. Peak purity index should be > 990.
Linearity Prepare at least five concentrations of 3-MMC across the expected range (e.g., 50-150% of the target concentration). Perform linear regression analysis of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.As per linearity, accuracy, and precision results.
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters. RSD should be within acceptable limits.

Conclusion

The stability of 3-MMC is a critical factor that can significantly impact the reliability of research and analytical data. By understanding the inherent chemical liabilities of the cathinone structure and implementing a systematic approach to stability testing, researchers can mitigate risks of degradation. This guide provides a framework for troubleshooting common issues and establishing robust analytical methods. Adherence to established guidelines, such as those from the ICH, is essential for ensuring data integrity and the successful development of scientific knowledge in this field.[6][22][23][24]

References

Technical Support Center: Optimization of HPLC Parameters for Cathinone Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of synthetic cathinones. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize High-Performance Liquid Chromatography (HPLC) methods for this challenging class of compounds. Synthetic cathinones, known for their structural diversity, polarity, and basic nature, present unique analytical hurdles. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve robust, reproducible, and accurate separations.

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of cathinones in a direct question-and-answer format.

Q1: Why are my cathinone peaks showing significant tailing?

A1: Peak tailing is the most common chromatographic issue for synthetic cathinones and is primarily caused by secondary interactions between the basic amine groups on the analytes and acidic silanol groups on the silica-based stationary phase of the column.[1][2]

Underlying Cause: At a mid-range pH, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O-), creating active sites that strongly and non-specifically bind with the protonated, positively charged cathinone molecules. This leads to a mixed-mode retention mechanism, where a portion of the analyte molecules are delayed in their travel through the column, resulting in a skewed, tailing peak shape.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective initial step is to control the mobile phase pH. Lowering the pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA) serves a dual purpose: it ensures the cathinone analytes are fully protonated (ionized), and more importantly, it protonates the silanol groups on the stationary phase, effectively suppressing their ability to interact with the basic analytes.[2][3] Start by adding 0.1% (v/v) formic acid to both your aqueous (A) and organic (B) mobile phase solvents.

  • Employ a Modern, End-Capped Column: Older columns or those not designed for basic compounds have a higher concentration of active silanol groups. Select a high-purity, modern C18 or C8 column with robust end-capping. End-capping chemically converts most of the residual silanols into less reactive hydrophobic groups.[4] Columns with polar-embedded or charged surface hybrid (CSH) technologies are also specifically designed to improve peak shape for basic compounds.[3][5]

  • Consider an Alternative Stationary Phase: If tailing persists, especially for highly polar cathinones, a standard C18 phase may not be ideal. A Phenyl-Hexyl or Biphenyl phase can offer alternative selectivity through pi-pi interactions, which can be beneficial for the aromatic rings present in most cathinone structures.[6]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1] To diagnose this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, column overload is the likely cause. Reduce your sample concentration or injection volume accordingly.

Q2: I'm struggling to separate structurally similar cathinone isomers. What should I do?

A2: The constant emergence of new cathinone derivatives often involves subtle changes in chemical structure, leading to positional isomers (e.g., α-PHP and α-PiHP) that have identical masses and similar polarities, making them difficult to resolve chromatographically.[6][7]

Underlying Cause: Standard C18 columns separate primarily based on hydrophobicity. When isomers have nearly identical hydrophobic character, a C18 phase may not provide sufficient selectivity to resolve them.

Step-by-Step Optimization Protocol:

  • Change Stationary Phase Selectivity: This is the most critical factor. Move away from a standard C18. A Biphenyl or Pentafluorophenyl (PFP) stationary phase is highly recommended. These phases introduce additional retention mechanisms beyond hydrophobicity, such as pi-pi interactions, dipole-dipole interactions, and shape selectivity, which are highly effective at resolving subtle structural differences between isomers.[6]

  • Optimize the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity. ACN is generally a weaker solvent than MeOH in reversed-phase HPLC and can enhance dipole-dipole interactions. Methanol is a proton donor and can enhance hydrogen bonding interactions. It is recommended to screen your separation using both solvents with your chosen column to see which provides better resolution.[8] Using methanol with a biphenyl phase, for instance, has been shown to intensify pi-pi interactions, aiding in isomer separation.[6]

  • Fine-Tune the Gradient: A shallow gradient is essential for separating closely eluting peaks. After an initial fast "scouting" gradient (e.g., 5% to 95% B in 5 minutes), identify the approximate elution time of your isomer cluster. Then, program a much shallower gradient around that point. For example, if the isomers elute around 40% B, try a gradient of 35-45% B over 10-15 minutes.

  • Reduce Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes improve resolution. Lower temperatures increase mobile phase viscosity and can enhance the subtle intermolecular interactions between the analytes and the stationary phase, leading to better separation, albeit with longer run times and higher backpressure.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting an HPLC column for a new cathinone analog?

A1: For general screening and initial method development for synthetic cathinones, a modern, high-purity C18 column is a reliable starting point.[10] However, the choice should be guided by the analyte's properties.

Column TypePrimary Retention MechanismBest For...Rationale
C18 / C8 Hydrophobic InteractionsGeneral screening, less polar cathinones.The most common reversed-phase chemistry, separates based on hydrophobicity. A good default choice.[11]
Polar-Embedded / CSH Hydrophobic & H-BondingImproving peak shape for basic cathinones.The embedded polar group shields residual silanols, preventing peak tailing.[3][5]
Biphenyl / Phenyl-Hexyl Hydrophobic & Pi-Pi InteractionsIsomer separation, aromatic cathinones.Offers alternative selectivity for compounds with aromatic rings, crucial for resolving structural isomers.[6]
PFP (Pentafluorophenyl) Multiple (Hydrophobic, Pi-Pi, Dipole, Ion-Exchange)Highly polar cathinones, isomers.Provides complex selectivity, making it powerful for separating compounds that are difficult to resolve on C18 phases.
HILIC Hydrophilic PartitioningVery polar cathinones and their metabolites.Used for analytes that have little to no retention on reversed-phase columns.[11]
Q2: How do I optimize the mobile phase for cathinone analysis?

A2: Mobile phase optimization is a balance between achieving good chromatography and ensuring compatibility with your detector (e.g., UV or MS).

Step-by-Step Guide to Mobile Phase Optimization:

  • Choose Organic Solvent: Start with Acetonitrile (ACN) . It generally provides better peak efficiency and lower backpressure than methanol. However, always screen Methanol (MeOH) as it offers different selectivity and may resolve critical pairs that ACN cannot.[8][12]

  • Select an Acidic Additive: For reversed-phase analysis of basic cathinones, an acidic mobile phase is essential for good peak shape.

    • For UV Detection: 0.1% Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that yields excellent peak shapes. However, it is an ion-suppressing agent and should be avoided for MS detection.

    • For MS Detection: 0.1% Formic Acid is the most common choice. It provides good peak shape without causing significant ion suppression.[6] Ammonium formate or ammonium acetate (5-10 mM) can also be used as buffers to control pH and improve reproducibility.[10]

  • Control pH: The goal is to keep the mobile phase pH at least 2 units below the pKa of your cathinone analytes to ensure they remain in a consistent, protonated state. This also suppresses silanol activity.[3] A pH of ~3 is a good starting point.

  • Develop the Gradient:

    • Scouting Gradient: Begin with a fast, wide gradient (e.g., 5% to 95% ACN in 5-10 minutes) to determine the elution range of your compounds.

    • Optimized Gradient: Based on the scouting run, create a shallower gradient that brackets your analytes of interest to maximize resolution.

Q3: My retention times are drifting from one injection to the next. What are the likely causes?

A3: Retention time drift is a common issue that compromises data reliability. The causes can be instrumental or chemical.[13]

Troubleshooting Workflow for Retention Time Drift:

G start Retention Time (RT) Drifting? equil Is column equilibration between runs sufficient? (10-15 column volumes) start->equil Check First mobile_phase Is the mobile phase stable? equil->mobile_phase If Yes sol_equil ACTION: Increase post-run equilibration time. equil->sol_equil No temp Is column temperature controlled and stable? mobile_phase->temp If Yes sol_mp ACTION: Prepare fresh mobile phase daily. Keep reservoirs covered. Degas solvents. mobile_phase->sol_mp No (Evaporation of organic or volatile acid changes composition) leaks Are there any leaks in the system? temp->leaks If Yes sol_temp ACTION: Use a column oven. Set temp ~5-10°C above ambient. temp->sol_temp No (Ambient temp changes affect viscosity & retention) sol_leaks ACTION: Check fittings, pump seals, and injector for salt buildup or drips. Tighten/replace. leaks->sol_leaks Yes (Leak causes flow rate drop)

Caption: Troubleshooting workflow for HPLC retention time drift.

Detailed Explanation:

  • Column Equilibration: Insufficient re-equilibration after a gradient run is a primary cause of drift, especially in early injections of a sequence.[14] Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase composition before the next injection.

  • Mobile Phase Volatility: The organic component (ACN or MeOH) and volatile additives (formic acid, TFA) can evaporate from the mobile phase reservoir over time.[15] This increases the aqueous content, leading to longer retention times. Prepare fresh mobile phase daily and keep bottles loosely capped.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can alter mobile phase viscosity and affect retention.[9][14] Using a thermostatted column compartment is crucial for stable retention times.

  • System Leaks: A small, often invisible leak in a fitting, pump seal, or injector valve will cause a drop in the actual flow rate, leading to progressively later elution times.[15] Check for salt deposits (from buffers) around fittings as a sign of a slow leak.

Q4: How can I improve the sensitivity (signal-to-noise ratio) of my cathinone analysis?

A4: Improving sensitivity involves either increasing the analyte signal or decreasing the baseline noise.[16]

Strategies for Sensitivity Enhancement:

  • Reduce Column Diameter: Switching from a standard analytical column (e.g., 4.6 mm ID) to a narrow-bore column (e.g., 2.1 mm ID) can increase sensitivity by 4-5 times. This is because the analyte is less diluted as it passes through the column, resulting in a more concentrated peak at the detector. Remember to scale down your flow rate and injection volume accordingly.

  • Use High-Purity Solvents: Using LC-MS grade solvents and additives is critical. Lower grade solvents can contain impurities that increase baseline noise, especially in gradient analysis or at low UV wavelengths.

  • Optimize Detector Settings:

    • UV Detector: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your specific cathinone. If unsure, run a UV scan with a photodiode array (PDA) detector.

    • MS Detector: Optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) by infusing a standard of your target analyte to maximize ionization efficiency.

  • Increase Column Efficiency: Sharper, narrower peaks are taller and thus easier to detect against the baseline. Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or superficially porous particles (SPP) will increase efficiency and, consequently, sensitivity.

  • Sample Preparation: A robust sample clean-up procedure, such as Solid-Phase Extraction (SPE), can remove matrix components that contribute to noise or cause ion suppression in MS analysis, thereby improving the signal-to-noise ratio.

References

Technical Support Center: 3-Methylmethcathinone (3-MMC) Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 3-Methylmethcathinone (3-MMC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quantifying 3-MMC in complex biological matrices. As your application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot effectively and ensure the generation of robust, reliable, and defensible data.

The primary challenge in the LC-MS/MS bioanalysis of compounds like 3-MMC is not merely detection, but accurate and precise quantification. The biological matrix—be it plasma, blood, or urine—is a complex mixture of endogenous components that can interfere with the analysis, a phenomenon broadly known as the "matrix effect".[1][2][3] This guide will focus on diagnosing, mitigating, and validating for matrix effects to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific, problem-oriented questions you may encounter during your experiments.

Q1: My 3-MMC signal intensity is low and highly variable between different plasma samples. What is the likely cause?

A1: This is a classic presentation of ion suppression , the most common type of matrix effect in LC-MS/MS bioanalysis.[3][4] Ion suppression occurs when co-eluting endogenous components from your plasma sample interfere with the ionization of 3-MMC in the mass spectrometer's source, leading to a reduced signal.[5]

Causality: In plasma, the primary culprits are phospholipids .[1][6] These amphipathic molecules are abundant in cell membranes and are often not adequately removed by simple sample preparation methods like protein precipitation (PPT).[7][8] When phospholipids elute from the HPLC column at the same time as 3-MMC, they compete for the available energy in the ion source. This competition reduces the efficiency with which 3-MMC molecules can be ionized, resulting in a suppressed (and often variable) signal.[3]

Troubleshooting Workflow:

G start Observation: Low & Variable Signal step1 Step 1: Confirm Matrix Effect (Post-Extraction Spike Experiment) start->step1 step2 Step 2: Evaluate Sample Prep Is it effectively removing phospholipids? step1->step2 Matrix Effect Confirmed step3 Step 3: Optimize Chromatography Can 3-MMC be separated from the suppression zone? step2->step3 Improvement Needed step4 Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) step3->step4 Co-elution Persists end Result: Robust & Reproducible Assay step4->end

Caption: A decision tree for troubleshooting signal variability.

Q2: I'm using protein precipitation for my plasma samples. Is this sufficient for 3-MMC analysis?

A2: While protein precipitation (PPT) is fast, inexpensive, and effectively removes proteins, it is the least effective method for removing phospholipids.[1][8] PPT works by crashing out large proteins with an organic solvent like acetonitrile, but phospholipids remain soluble in the supernatant which is then injected into the LC-MS/MS system.[7] This makes your analysis highly susceptible to phospholipid-based matrix effects.

While one study on 3-MMC in whole blood using liquid-liquid extraction (LLE) noted only slight signal enhancement at very low concentrations (1 ng/mL) and no significant effect at higher levels[9], this may not hold true for all matrices, LC conditions, or extraction methods. Relying solely on PPT is a significant risk to data quality.

Q3: What sample preparation technique do you recommend to minimize matrix effects for 3-MMC in plasma?
Technique Pros Cons Phospholipid Removal
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective for phospholipid removal, high risk of ion suppression.[1][7][8]Poor
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can have low and variable recovery for polar analytes; may still co-extract some lipids.[1][6]Moderate
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts.More time-consuming and costly than PPT/LLE; requires method development.[1][7]Good to Excellent
HybridSPE®-Phospholipid Combines PPT with selective phospholipid removal in one device; simple workflow.[6][10]Higher cost per sample than PPT.Excellent[6][10]

Recommendation: For robust and reliable quantification of 3-MMC, Solid-Phase Extraction (SPE) or specialized phospholipid removal technologies like HybridSPE® are strongly recommended.[6] These techniques use selective chemistries to either retain the analyte of interest while washing away interferences (traditional SPE) or to specifically bind and remove phospholipids while allowing the analyte to pass through (HybridSPE®).[7] The resulting cleaner extract significantly reduces the risk of ion suppression.[6]

Q4: My internal standard (IS) response is also variable. How do I choose a better one?

A4: The goal of an internal standard is to mimic the analytical behavior of the analyte, thereby compensating for variations in sample preparation and instrument response. If your IS response is erratic, it is not tracking the analyte properly.

The Gold Standard: The best choice is a stable isotope-labeled (SIL) internal standard of 3-MMC (e.g., 3-MMC-d3). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[11] It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement, providing the most accurate correction.[11][12] Mephedrone-D3 has been successfully used as an internal standard in published methods for 3-MMC analysis.[9]

Structural Analogs: If a SIL-IS is unavailable, a structural analog (another cathinone not present in the sample) can be used, but with caution. It must be demonstrated during method validation that the analog's ionization is affected by the matrix in the same way as 3-MMC, which is often not the case.

Frequently Asked Questions (FAQs)

Q5: What exactly is the "matrix effect" and how is it quantified?

A5: The matrix effect refers to any alteration (suppression or enhancement) of the analyte's ionization efficiency caused by co-eluting components from the sample matrix.[1][2] It is a direct consequence of analyzing compounds in complex biological fluids.[10]

Quantification (The Matuszewski Method): The standard approach to quantify matrix effects is the post-extraction spike method , as required by FDA and EMA guidelines.[5][13][14]

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte (3-MMC) and IS spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spike): Extract blank biological matrix (e.g., plasma from at least 6 different sources) and then spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike): Spike the analyte and IS into the blank matrix before extraction (these are your standard QC samples).

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF = (Analyte Area in B / IS Area in B) / (Analyte Area in A / IS Area in A)

  • Assess the Results: According to regulatory guidelines, the coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.[15] This ensures that while the matrix effect may exist, it is consistent and corrected for by the internal standard.

Caption: Workflow for the quantitative assessment of matrix effects.

Q6: Besides sample preparation, can I change my LC method to avoid ion suppression?

A6: Yes, chromatographic optimization is a powerful tool. The goal is to separate the elution of 3-MMC from the regions where matrix components, especially phospholipids, elute.

  • Increase Retention: Poor retention on a reversed-phase column is a common reason for matrix effect issues.[16] Phospholipids often elute in the early part of the chromatogram. By modifying your gradient or using a more retentive column, you can shift 3-MMC's retention time to a "cleaner" part of the run, away from the bulk of the phospholipid elution.

  • Use HILIC: For polar compounds like cathinones, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. In HILIC, interfering phospholipids tend to elute earlier and are less likely to cause ion suppression for the analytes of interest.[17]

  • Divert the Flow: Use a divert valve on your LC system to send the initial, "dirty" part of the eluent (containing salts and many phospholipids) to waste instead of the mass spectrometer source.

Q7: What about analyte stability? Can this be confused with matrix effects?

A7: This is an excellent and critical point. Synthetic cathinones can exhibit poor stability in biological matrices, which is highly dependent on pH and storage temperature.[18][19][20] A decrease in analyte concentration over time due to degradation could be mistaken for ion suppression or poor recovery.

  • Instability: Studies have shown that some cathinones degrade significantly within days, even when refrigerated.[20] Freezing at -20°C or lower is recommended.[20]

  • Metabolism: Be aware of potential metabolites. For 3-MMC, metabolites such as 3-methylephedrine and 3-methylnorephedrine have been identified and could potentially cause isobaric interference if not chromatographically resolved.[21]

Self-Validation: Your method validation must include rigorous stability assessments (e.g., freeze-thaw stability, short-term bench-top stability, long-term frozen stability) to differentiate between signal loss from degradation and signal loss from matrix effects.

References

Technical Support Center: Enhancing the Resolution of 3-MMC Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of 3-methylmethcathinone (3-MMC). As a chiral molecule, 3-MMC exists as two enantiomers, (R)- and (S)-3-MMC, which may exhibit different pharmacological and toxicological profiles.[1][2] Therefore, achieving robust enantiomeric resolution is critical for researchers, scientists, and drug development professionals in forensic, clinical, and pharmaceutical settings.

This guide provides in-depth technical assistance through frequently asked questions and a comprehensive troubleshooting guide to address common challenges encountered during the chromatographic separation of 3-MMC enantiomers.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chiral separation of 3-MMC, providing the foundational knowledge needed for successful method development.

Q1: Why is the chiral separation of 3-MMC important?

3-MMC possesses a chiral center, resulting in two enantiomers.[3][4] These enantiomers can interact differently with biological systems, such as receptors and enzymes, leading to variations in potency, toxicity, and metabolism.[1][2] For instance, with other synthetic cathinones, one enantiomer has been shown to be significantly more potent or cytotoxic than the other.[2] Therefore, separating and quantifying individual enantiomers is crucial for accurate pharmacological assessment, toxicological studies, and the development of potential therapeutic applications.[5][6]

Q2: What are the most common analytical techniques for 3-MMC enantioseparation?

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective technique for the enantioseparation of synthetic cathinones like 3-MMC.[1] Other techniques such as Capillary Electrophoresis (CE) with chiral selectors and Supercritical Fluid Chromatography (SFC) have also been successfully employed.[7][8] Gas Chromatography (GC) can be used, but often requires derivatization of the enantiomers into diastereomers before analysis.[9]

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for 3-MMC?

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of cathinone derivatives, including 3-MMC.[10][11][12] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector are frequently reported to provide successful separations.[13][14]

Q4: What is the role of the mobile phase in chiral separation?

The mobile phase plays a critical role in modulating the interactions between the 3-MMC enantiomers and the CSP, thereby influencing retention and selectivity.[15] In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used.[11][12] Small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), are often essential to improve peak shape and resolution by minimizing undesirable interactions with the silica support.[10][13]

Q5: How does temperature affect the chiral resolution of 3-MMC?

Temperature is a critical parameter that can significantly impact chiral separations.[16] Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[17] However, this often comes at the cost of longer analysis times and higher backpressure. Conversely, increasing the temperature can decrease retention time but may also reduce selectivity.[18] It is crucial to optimize the temperature for each specific method to achieve the best balance between resolution and efficiency.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the enantioseparation of 3-MMC.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Possible Cause & Suggested Solution

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. If you are not seeing any separation, the chosen CSP may not be suitable for 3-MMC.

    • Action: Screen different types of polysaccharide-based CSPs (e.g., amylose- and cellulose-based columns).[15] Refer to literature for CSPs that have been successful for similar cathinone structures.[10][11]

  • Suboptimal Mobile Phase Composition: The type and ratio of solvents and additives in the mobile phase are critical for achieving selectivity.

    • Action:

      • Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase.

      • Optimize the concentration of the acidic or basic additive. For basic compounds like 3-MMC, a basic additive like DEA is often necessary to improve peak shape and resolution.[13]

      • Consider switching the alcohol modifier (e.g., from isopropanol to ethanol) as this can alter the chiral recognition mechanism.

  • Incorrect Temperature: The operating temperature may be too high, reducing the enantioselectivity.

    • Action: Gradually decrease the column temperature in increments of 5°C (e.g., from 25°C to 15°C) and observe the effect on resolution.[16] Be mindful of increasing backpressure at lower temperatures.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause & Suggested Solution

  • Secondary Interactions with Stationary Phase: The amine group in 3-MMC can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing.

    • Action: Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[10][12] This will compete with the analyte for active sites and improve peak symmetry.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Action: Reduce the injection volume or the concentration of the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[19]

Problem 3: Unstable Retention Times and/or Resolution

Possible Cause & Suggested Solution

  • Insufficient Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times to ensure a stable stationary phase environment.

    • Action: Equilibrate the column with the mobile phase for a longer period (e.g., at least 30-60 minutes or until a stable baseline is achieved) before starting the analysis.[20]

  • Mobile Phase "Memory Effects": Additives in the mobile phase can be retained on the stationary phase and affect subsequent analyses, even after changing the mobile phase.[20]

    • Action: Dedicate a column to a specific method or type of additive if possible. If you must switch between mobile phases with different additives, ensure a thorough flushing protocol is in place.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.

    • Action: Use a column thermostat to maintain a constant and controlled temperature throughout the analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of 3-MMC.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CSP Is the CSP appropriate for cathinones? Start->CSP ScreenCSPs Action: Screen alternative polysaccharide-based CSPs. CSP->ScreenCSPs No MobilePhase Is the mobile phase optimized? CSP->MobilePhase Yes ScreenCSPs->Start OptimizeMP Action: Systematically vary alcohol % and additive concentration. MobilePhase->OptimizeMP No Temperature Is the temperature too high? MobilePhase->Temperature Yes OptimizeMP->Start OptimizeTemp Action: Decrease column temperature. Temperature->OptimizeTemp Yes Success Resolution Achieved (Rs >= 1.5) Temperature->Success No OptimizeTemp->Start

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the enantioseparation of 3-MMC using HPLC.

1. Instrumentation and Column:

  • System: HPLC with UV detector

  • Column: Polysaccharide-based Chiral Stationary Phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm particle size, 250 x 4.6 mm)

2. Chromatographic Conditions:

ParameterRecommended Starting Condition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 3-MMC standard in the mobile phase to a concentration of 1 mg/mL.

3. Method Optimization Strategy:

  • Equilibrate: Flush the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection: Inject the 3-MMC standard and assess the initial separation.

  • Optimize Mobile Phase: If resolution is insufficient, adjust the ratio of n-hexane to isopropanol. Increasing the isopropanol content will decrease retention times but may also reduce resolution.

  • Optimize Temperature: If resolution is still not optimal, decrease the column temperature to 20°C and then 15°C, allowing the column to re-equilibrate at each new temperature.

  • Peak Shape: If peak tailing is observed, ensure the presence of 0.1% DEA in the mobile phase.

Data Summary Table: Influence of Mobile Phase Modifier on Resolution

The following table summarizes typical effects of mobile phase composition on the resolution of cathinone enantiomers on a polysaccharide-based CSP.

Mobile Phase Composition (Hexane:Isopropanol:DEA)Typical Retention Time (min)Typical Resolution (Rs)Observations
95:5:0.115 - 20> 2.0Good resolution, but longer run times.
90:10:0.1 10 - 15 1.8 - 2.5 Optimal balance of resolution and run time.
85:15:0.17 - 101.2 - 1.7Faster analysis, but potentially co-eluting peaks.
80:20:0.1< 7< 1.0Poor or no resolution.

Note: These are representative values and will vary depending on the specific column, system, and analyte.

Logical Relationships in Chiral Method Development

The diagram below outlines the interconnected factors that must be considered when developing a chiral separation method for 3-MMC.

MethodDevelopment Analyte 3-MMC Properties (pKa, Polarity) CSP Chiral Stationary Phase (e.g., Polysaccharide) Analyte->CSP PeakShape Peak Shape Analyte->PeakShape MobilePhase Mobile Phase (Solvents + Additives) CSP->MobilePhase Resolution Resolution (Rs) CSP->Resolution Temp Temperature MobilePhase->Temp MobilePhase->Resolution MobilePhase->PeakShape RunTime Run Time MobilePhase->RunTime Temp->Resolution Temp->RunTime

Caption: Interplay of key parameters in chiral method development.

References

Addressing solubility issues of 3-MMC in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

3-Methylmethcathinone (3-MMC), a synthetic cathinone derivative, is a compound of significant interest in neuroscience and pharmacological research.[1][2] As with many small molecules, achieving consistent and accurate concentrations in aqueous solutions is a critical first step for reproducible in vitro and in vivo experimentation. However, researchers frequently encounter challenges related to its limited aqueous solubility.

This technical support guide provides a comprehensive resource for drug development professionals, scientists, and researchers to understand and overcome the solubility issues of 3-MMC. Moving beyond simple protocols, this document explains the physicochemical principles governing 3-MMC's solubility and offers structured troubleshooting guides and validated experimental procedures to ensure the integrity of your research.

Section 1: Understanding the Physicochemical Properties of 3-MMC

A thorough understanding of 3-MMC's chemical and physical properties is fundamental to addressing solubility challenges. The compound is typically supplied as a hydrochloride (HCl) salt, which significantly enhances its aqueous solubility compared to the free base form.[3][4] The presence of a basic amine group makes its solubility highly dependent on pH.

Table 1: Key Physicochemical Properties of 3-MMC and its HCl Salt

Property3-MMC (Free Base)3-MMC Hydrochloride (HCl)Rationale & Significance for Solubility
IUPAC Name 2-(Methylamino)-1-(3-methylphenyl)propan-1-one[1][5]2-(Methylamino)-1-(3-methylphenyl)-1-propanone, monohydrochloride[6]The HCl salt is the common laboratory form due to its superior stability and solubility.
Molecular Formula C₁₁H₁₅NO[1][5]C₁₁H₁₅NO • HCl[6]Affects molarity calculations.
Molar Mass / Formula Weight 177.24 g/mol [1][5]213.7 g/mol [6]Crucial for accurate concentration calculations. Always use the formula weight of the specific form (salt or free base) you are using.
Appearance -White to off-white crystalline solid/powder[2][3][7]Visual confirmation of the starting material.
pKa 7.84 - 8.68[8][9]7.84 - 8.68[8][9]As a base, 3-MMC will be protonated and more soluble at pH values below its pKa. This is the key to pH-based solubility enhancement.

Table 2: Reported Solubility of 3-MMC Hydrochloride

SolventReported ConcentrationSource(s)Notes for Researchers
Water 2.0 ± 0.1 mg/mL[3][8][9]This value serves as a baseline for pure, unbuffered water. Attempting concentrations above this may require adjustments.
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[3][6][8]The higher solubility in PBS compared to pure water is likely due to the buffering components and ionic strength, which can influence the solvation of the molecule. This is a more relevant value for many biological assays.
Ethanol ~5 mg/mL[3][6][8]A useful co-solvent, but its final concentration in biological assays must be controlled to avoid off-target effects.
Dimethyl Sulfoxide (DMSO) ~2.0 - 2.5 mg/mL[3][6][8]A common solvent for creating high-concentration stock solutions. The final DMSO concentration in aqueous media should typically be kept below 0.5% to prevent cytotoxicity.[10][11]
Dimethylformamide (DMF) ~1 mg/mL[3][6][8]Another potential co-solvent, though less common than DMSO for biological applications.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: My 3-MMC HCl powder isn't fully dissolving in PBS, even though I am below the reported 10 mg/mL limit. What should I do first?

Answer: First, verify your calculations to ensure you are using the correct formula weight for the HCl salt (213.7 g/mol ). Next, employ physical methods to aid dissolution. Gentle agitation, vortexing for 1-2 minutes, or brief sonication in a water bath can significantly increase the rate of dissolution by breaking up particle aggregates and increasing solvent interaction with the solute surface. Avoid excessive heating, as it can lead to degradation.

Q2: Why is the reported solubility in PBS (10 mg/mL) so much higher than in pure water (2 mg/mL)?

Answer: The discrepancy arises from the different chemical environments. PBS is a buffered salt solution with a stable pH (~7.2) and a defined ionic strength.[3][6][8] This environment is more effective at solvating the charged 3-MMC hydrochloride molecule than pure, unbuffered water. For most biological experiments, the solubility value in the relevant buffer (like PBS) is the more practical figure.

Q3: How can I leverage pH to prepare a higher concentration aqueous solution of 3-MMC?

Answer: Since 3-MMC is a basic compound with a pKa between 7.84 and 8.68, its solubility dramatically increases in acidic conditions.[8][9] By preparing your solution in a slightly acidic buffer (e.g., pH 4-6), you ensure the amine group is fully protonated, making the molecule more polar and readily soluble in water. You can adjust the pH of your water with a small amount of dilute HCl before adding the 3-MMC powder. However, you must ensure the final pH of your solution is compatible with your experimental system.

Q4: I need to prepare a highly concentrated stock solution (>20 mg/mL). Should I use a co-solvent?

Answer: Yes, for concentrations significantly exceeding the aqueous solubility limit, using a co-solvent is the standard approach.[12][13] DMSO is the most common choice for cell-based assays due to its high solvating power and compatibility with most experiments at low final concentrations.[10][11] Prepare a concentrated stock in 100% DMSO, which can then be serially diluted into your aqueous buffer for your working solutions.

Q5: I prepared a 50 mM stock of 3-MMC in DMSO, but when I add it to my cell culture media, a precipitate forms. How can I prevent this?

Answer: This is a common issue caused by rapid dilution, where the compound crashes out of solution as the solvent environment abruptly changes from organic to aqueous. The key is to perform a stepwise dilution while ensuring constant mixing. Instead of adding a small volume of stock directly into a large volume of media, you can perform an intermediate dilution in media. Critically, always add the DMSO stock solution slowly into the vortexing or stirring aqueous buffer, never the other way around. This prevents localized high concentrations of DMSO and compound, allowing for proper solvation. See Protocol 3 for a detailed workflow.

Section 3: Validated Experimental Protocols

These protocols provide step-by-step methodologies for preparing 3-MMC solutions, designed to ensure accuracy and reproducibility.

Protocol 1: Preparation of an Aqueous Working Solution (e.g., 1 mg/mL in PBS)

This protocol is suitable for direct preparation of solutions at concentrations within the established solubility limits.

  • Calculate Required Mass: Using the formula weight of 3-MMC HCl (213.7 g/mol ), calculate the mass needed for your target concentration and volume.

    • Example: For 10 mL of a 1 mg/mL solution, you need 10 mg of 3-MMC HCl powder.

  • Weigh Compound: Accurately weigh the calculated mass of 3-MMC HCl using an analytical balance.

  • Add Solvent: Transfer the powder to an appropriate sterile container. Add approximately 80% of the final volume of your desired aqueous buffer (e.g., 8 mL of PBS for a 10 mL final volume).

  • Promote Dissolution: Cap the container and vortex vigorously for 30-60 seconds. If solids persist, place the container in a sonicator water bath for 5-10 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the liquid, which act as a powerful mechanical scrubbing force to break down stubborn particulates and enhance dissolution.

  • Adjust to Final Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired volume (e.g., bring the volume to 10 mL).

  • Sterilization (If Required): If for use in cell culture or in vivo studies, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Trustworthiness: Filtering also serves as a final check to remove any micro-particulates that failed to dissolve, ensuring a true solution.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO (e.g., 50 mM)

This protocol is for creating a high-concentration stock for long-term storage and subsequent dilution.

  • Calculate Required Mass:

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )

    • Example: For 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 213.7 g/mol = 0.010685 g or 10.69 mg.

  • Weigh Compound: Accurately weigh the calculated mass of 3-MMC HCl and place it in a sterile microcentrifuge tube or glass vial.

  • Add DMSO: Add the final volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Ensure Complete Dissolution: Vortex thoroughly for 1-2 minutes. If needed, gently warm the solution to 37°C to aid dissolution, but do not boil. Visually inspect against a light source to confirm no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][11] Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[11]

Protocol 3: Stepwise Dilution of DMSO Stock into Aqueous Buffer

This protocol is critical for preventing precipitation when preparing aqueous working solutions from an organic stock.

  • Prepare Materials: Thaw a single aliquot of your DMSO stock solution and bring it to room temperature. Prepare your final aqueous buffer (e.g., cell culture media, PBS).

  • Begin Agitation: Place the vessel containing the final volume of aqueous buffer on a stir plate with a sterile stir bar or set a vortexer to a medium speed.

  • Calculate Volume: Determine the volume of stock solution required for your desired final concentration. Ensure the final DMSO concentration will be low (e.g., <0.5%).

  • Perform Dilution: While the aqueous buffer is actively stirring or vortexing, slowly add the calculated volume of DMSO stock drop-by-drop into the buffer.

    • Causality: Adding the stock to the moving buffer ensures immediate and rapid dispersion, preventing the localized concentration of the compound from exceeding its aqueous solubility limit.

  • Final Mix: Once the addition is complete, allow the solution to mix for another 30-60 seconds to ensure homogeneity. The solution is now ready for use.

Section 4: Visual Workflows and Data

Diagrams provide a clear, at-a-glance guide to complex decision-making and procedural steps.

G cluster_0 Troubleshooting Workflow for Dissolving 3-MMC start Start: Weigh 3-MMC HCl concentration Target concentration < 2 mg/mL? start->concentration solvent_choice Choose Solvent concentration->solvent_choice No (>2mg/mL) use_water Use Pure Water or Slightly Acidic Buffer concentration->use_water Yes solvent_choice->use_water For Pure Solution use_pbs Use PBS (pH 7.2) solvent_choice->use_pbs For Biological Assay cosolvent Consider Co-Solvent Protocol (See Protocol 2) solvent_choice->cosolvent If >10 mg/mL dissolve Add Solvent & Vortex/Sonicate use_water->dissolve use_pbs->dissolve check Fully Dissolved? dissolve->check success Success: Solution Ready check->success Yes troubleshoot Troubleshoot: 1. Check pH (acidify if possible) 2. Gentle Warming (37°C) 3. Re-sonicate check->troubleshoot No troubleshoot->check

Caption: Decision-making workflow for selecting a solvent and troubleshooting dissolution.

G cluster_1 Protocol for Diluting DMSO Stock into Aqueous Buffer stock 1. Prepare Concentrated Stock in 100% DMSO (e.g., 50 mM) buffer 2. Prepare Final Volume of Aqueous Buffer (e.g., PBS) vortex 3. Place Aqueous Buffer on Vortexer or Stir Plate buffer->vortex add_stock 4. CRITICAL STEP: Add DMSO stock dropwise to the center of the vortexing buffer vortex->add_stock mix 5. Continue mixing for 60 seconds to ensure homogeneity add_stock->mix final 6. Final working solution is ready mix->final

Caption: Workflow for preventing precipitation during dilution of organic stock solutions.

References

Technical Support Center: Quantitative Analysis of 3-Methylmethcathinone (3-MMC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3-methylmethcathinone (3-MMC). This guide is designed for researchers, forensic toxicologists, and drug development professionals encountering challenges with 3-MMC quantification. Synthetic cathinones like 3-MMC present unique analytical hurdles, primarily due to their inherent instability in biological matrices.[1][2][3] This can compromise the integrity of calibration curves and lead to inaccurate results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during method development, validation, and sample analysis. Our approach is grounded in established bioanalytical principles and regulatory guidelines to ensure your methods are robust, reproducible, and fit for purpose.[4][5][6]

Section 1: Troubleshooting Guide

This section addresses complex, multifaceted problems in a diagnostic, question-and-answer format. Each guide explains the underlying scientific causes and provides actionable, step-by-step protocols for resolution.

Question 1: Why is my 3-MMC calibration curve non-linear, especially at higher concentrations?

A non-linear response is a common and critical issue that can arise from multiple sources, including analyte chemistry, matrix interactions, and instrumental limitations.[7][8] A linear model is preferred for its simplicity and robustness, but forcing linearity on an inherently non-linear system will lead to significant quantification errors.[9][10]

Core Causality Analysis:

  • Analyte Instability: 3-MMC is notoriously unstable in biological matrices, particularly in whole blood at room temperature or alkaline pH.[1][2][11] Degradation is not always a zero-order process; the rate can change with concentration, leading to a curved response. At higher concentrations, the absolute amount of degraded analyte is greater, causing a negative deviation from linearity.

  • Detector Saturation (LC-MS/MS): This is a primary cause of non-linearity at the upper end of the curve. When the concentration of 3-MMC ions entering the mass spectrometer is too high, the detector can become overwhelmed.[12] This results in a plateauing of the signal, as the detector can no longer respond proportionally to the increase in analyte concentration.

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids in plasma) can co-elute with 3-MMC and interfere with the ionization process in the mass spectrometer source. This can cause either ion suppression or enhancement. Matrix effects are often not consistent across the entire concentration range, which can distort the linear relationship between concentration and response.

  • Inappropriate Internal Standard (IS) Behavior: The fundamental assumption of using an internal standard is that it experiences the same analytical variations as the analyte. If the IS response is not stable across the calibration range, or if it experiences different matrix effects than 3-MMC, the analyte/IS ratio will not be directly proportional to the analyte concentration.

Troubleshooting Workflow: Diagnosing Non-Linearity

Experimental Protocol: Investigating Detector Saturation and Analyte Stability

  • Prepare Calibration Standards and QCs: Prepare a full set of calibration standards and at least three levels of Quality Control (QC) samples (low, mid, high) from separate stock solutions, as recommended by FDA and EMA guidelines.[6] A typical range for 3-MMC might be 1-1000 ng/mL.[13]

  • Initial Analysis: Run the full calibration curve. Observe the shape.

  • High-End Diagnosis (Saturation Check):

    • Take the highest calibration standard (Upper Limit of Quantification, ULOQ).

    • Perform a 1:5 and a 1:10 dilution using blank matrix.

    • Analyze these diluted samples.

    • Expected Result: If detector saturation is the issue, the calculated concentrations of the diluted samples (after correcting for the dilution factor) should be closer to the nominal value than the original ULOQ measurement and should fall on the linear portion of the curve.

  • Low-End Diagnosis (Stability/Matrix Effect Check):

    • Prepare six replicates of the Low QC (LQC) and High QC (HQC) samples.

    • Leave three of each at room temperature on the benchtop for 4 hours (or your typical sample preparation time).

    • Process and analyze all 12 samples alongside a freshly prepared calibration curve.

    • Expected Result: If 3-MMC is unstable, the bench-top samples will show a significantly lower concentration compared to the freshly processed ones.[2] According to regulatory guidance, the deviation should not exceed ±15%.

Question 2: My Quality Control (QC) samples fail accuracy and precision criteria, but the calibration curve looks good (R² > 0.99). What's wrong?

This is a classic and often perplexing problem. A high correlation coefficient (R²) alone is not a sufficient indicator of a valid calibration.[10] It merely suggests that the points of the curve are close to the fitted line. The failure of QC samples, which are prepared from a separate stock solution, points to a systematic error or a source of variability not captured by the calibrators.[14]

Core Causality Analysis:

  • Stock Solution Inaccuracy: The most common cause is an error in the preparation of either the calibration stock solution or the QC stock solution. This leads to a bias where the entire curve is shifted relative to the QCs.

  • Differential Stability: The analyte may be degrading differently in the QC samples compared to the calibrators. This can happen if, for example, the QC stock solution was prepared in a different solvent or stored under different conditions than the calibrator stock.

  • Matrix Lot Variability: The specific lot of biological matrix (e.g., plasma) used to prepare QCs may exhibit different matrix effects than the lot used for the calibrators. Bioanalytical method validation guidelines recommend testing for matrix effects using multiple sources of matrix.[6]

  • Improper Integration: Inconsistent peak integration between the high-concentration calibrators and the mid-range QCs can introduce errors. Ensure the integration parameters are appropriate for the entire concentration range.

Troubleshooting Workflow: QC Failure Diagnosis

Experimental Protocol: Verifying Stock Solutions and Matrix Effects

  • Independent Stock Preparation: Prepare new, independent stock solutions for both the calibration standards and the QCs. This requires starting from two separate weighings of the 3-MMC reference material.

  • Cross-Verification: Prepare a mid-concentration solution from each stock (e.g., 100 ng/mL). Analyze them against each other. The peak area responses should be within a narrow margin (e.g., <5% difference), confirming the integrity of the weighings and dilutions.

  • Matrix Factor Evaluation:

    • Obtain at least six different lots of blank biological matrix.

    • Set A: Spike 3-MMC at low and high concentrations into the post-extraction supernatant of each matrix lot.

    • Set B: Spike the same concentrations into a pure solvent solution.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

    • Expected Result: The coefficient of variation (%CV) of the matrix factors across the different lots should be ≤15%. A high %CV indicates significant and variable matrix effects that could explain QC failures.

Section 2: Frequently Asked Questions (FAQs)

Question Answer
Q1: What are the primary stability concerns for 3-MMC and how can I mitigate them? The primary concern is the degradation of 3-MMC in biological matrices, which is accelerated by higher temperatures and neutral-to-alkaline pH.[1][11] Studies on the related compound 3-chloromethcathinone (3-CMC) show it is more stable in urine than in blood and that stability decreases rapidly at room temperature.[2][15] Mitigation Strategies: 1. Acidification: Adjust the pH of biological samples to be acidic (e.g., pH 4-5) to improve stability.[1] 2. Low Temperature Storage: Store all biological samples frozen, preferably at -20°C or lower, immediately after collection and until analysis.[1][2] 3. Monitor Metabolites: The degradation product dihydro-3-MMC is significantly more stable and can serve as a reliable biomarker for 3-MMC intake, even if the parent compound has degraded.[1][2][3]
Q2: How do I select an appropriate internal standard (IS) for 3-MMC analysis? The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 3-MMC-d3). A SIL IS has nearly identical chemical properties and chromatographic behavior, ensuring it effectively corrects for variations in sample extraction, matrix effects, and instrument response. If a SIL IS is not available, a structural analog can be used, but it must be carefully validated. Mephedrone-D3 (4-MMC-D3) has been successfully used as an IS for 3-MMC analysis.[16] The chosen IS should not be present endogenously and should not interfere with any other compounds of interest.
Q3: What are the regulatory acceptance criteria for a calibration curve? According to guidelines from the FDA and EMA, a calibration curve must meet specific criteria to be considered valid for bioanalytical studies.[4][6][17][18] Summary of Key Acceptance Criteria: - Number of Standards: A minimum of six to eight non-zero concentration standards.[18] - Regression Model: The simplest model should be used. A linear fit with 1/x or 1/x² weighting is common. A quadratic fit is acceptable but requires justification.[12] - Accuracy: At least 75% of the non-zero calibrators must have back-calculated concentrations within ±15% of the nominal value. For the Lower Limit of Quantification (LLOQ), this is relaxed to ±20%.[18] - LLOQ: The LLOQ must be demonstrated to be the lowest point on the curve with acceptable precision (≤20% CV) and accuracy (80-120%).[18]
Q4: My calibration curve has a significant non-zero y-intercept. What does this indicate? A significant positive y-intercept typically indicates the presence of an interfering peak or contamination in your blank samples.[9][19] Potential Causes & Solutions: 1. Contamination: The blank matrix, solvents, or glassware may be contaminated with 3-MMC. Solution: Analyze each component individually to find the source. Use high-purity solvents and meticulously clean all equipment. 2. Co-eluting Interference: An endogenous compound in the matrix may have the same mass transition as 3-MMC. Solution: Improve chromatographic separation by modifying the gradient, mobile phase, or column chemistry. Ensure the mass spectrometer resolution is adequate to distinguish the analyte from the interference.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-MMC Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Methylmethcathinone (3-MMC)

3-Methylmethcathinone (3-MMC), a synthetic cathinone and structural isomer of mephedrone (4-MMC), has emerged as a significant compound of interest in forensic toxicology, clinical analysis, and drug development.[1][2] Its potent stimulant effects and potential for abuse necessitate accurate and reliable quantification in various biological matrices. The choice of analytical methodology is paramount to achieving the required sensitivity, selectivity, and throughput. This guide provides a comprehensive cross-validation of the two most prominent analytical techniques for 3-MMC quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, the objective of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and adherence to international validation guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[3]

Pillars of Analytical Rigor: A Grounding in Validation Standards

Before comparing methodologies, it is crucial to establish the framework for what constitutes a robust and reliable analytical method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for bioanalytical method validation. For the context of forensic toxicology, the SWGTOX guidelines are particularly pertinent.[3] These guidelines emphasize the evaluation of key performance parameters to ensure a method is fit for its intended purpose. The core validation parameters that will be the basis of our comparison include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.

  • Matrix Effect: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Comparative Analysis of Analytical Methodologies: GC-MS vs. LC-MS/MS

The selection of an analytical technique is often a trade-off between sensitivity, cost, sample throughput, and the specific requirements of the analysis. Both GC-MS and LC-MS/MS are powerful tools for the quantification of 3-MMC, each with its own set of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic and analytical toxicology. It offers high chromatographic resolution, robust and reproducible results, and extensive spectral libraries for compound identification. However, for many polar and non-volatile compounds like 3-MMC, derivatization is often necessary to improve their thermal stability and chromatographic behavior.[4] This additional sample preparation step can increase analysis time and introduce potential variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of a wide range of compounds in complex biological matrices. Its major advantage is the ability to analyze many polar and thermally labile compounds directly, without the need for derivatization. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for the detection of analytes at very low concentrations.

Performance Data Comparison

The following table summarizes the performance of validated GC-MS/MS and LC-MS/MS methods for the quantification of 3-MMC in whole blood, based on published literature. It is important to note that these methods were validated in different laboratories, which may contribute to some of the observed differences in performance.

Validation Parameter GC-MS/MS (derivatized) LC-MS/MS (underivatized)
Matrix Whole BloodWhole Blood
Linearity Range 1 or 2.5 - 100 ng/mL1 - 200 ng/mL
Limit of Detection (LOD) 0.02 - 0.72 ng/mL0.02 ng/mL
Limit of Quantification (LOQ) 1 or 2.5 ng/mL1 ng/mL
Accuracy (% Bias) -11.0% to +8.0%-8.9% to +7.7%
Precision (% RSD) ≤ 8.1% (interday)6.9% to 10.5% (intraday and interday)
Recovery 83.2% - 106%Not explicitly reported, but matrix effect was assessed.
Reference Woźniak et al. (2019)Adamowicz et al. (2016)

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding of the workflows involved, detailed experimental protocols for both GC-MS and LC-MS/MS are presented below.

Protocol 1: LC-MS/MS Quantification of 3-MMC in Whole Blood

This protocol is adapted from the validated method described by Adamowicz et al. (2016).[1]

1. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of whole blood sample into a microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., Mephedrone-d3 at 100 ng/mL).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then re-equilibrate to the initial conditions.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Example transitions for 3-MMC: 178.1 → 160.1 (quantifier), 178.1 → 145.1 (qualifier).

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: GC-MS/MS Quantification of 3-MMC in Whole Blood

This protocol is based on the methodology for synthetic cathinones described by Woźniak et al. (2019), which includes a derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • Pipette 200 µL of whole blood sample into a glass test tube.

  • Add an appropriate amount of a suitable internal standard (e.g., Mephedrone-d3).

  • Add 200 µL of a basic buffer (e.g., 0.5 M ammonium hydrogen carbonate, pH 9) and vortex.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate), cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of a derivatizing agent such as pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection.

2. GC-MS/MS Analysis:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp up to a high temperature (e.g., 280°C).

  • Injection Volume: 1 µL.

  • MS System: Triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection: Multiple Reaction Monitoring (MRM). The specific transitions will be for the derivatized 3-MMC.

  • Data Analysis: Quantify using the peak area ratio of the derivatized analyte to the internal standard against a calibration curve.

Visualization of Workflows and Cross-Validation Logic

To visually represent the experimental processes and the logical framework for cross-validation, the following diagrams are provided in Graphviz DOT language.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Whole Blood Sample (200 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 UHPLC Separation (C18 Column) s5->a1 Inject a2 ESI+ Ionization a1->a2 a3 MRM Detection (QqQ) a2->a3 a4 Quantification a3->a4

Caption: LC-MS/MS workflow for 3-MMC quantification.

GC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis s1 Whole Blood Sample (200 µL) s2 Add IS & Buffer s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Evaporate s3->s4 s5 Derivatization (PFPA) s4->s5 s6 Evaporate & Reconstitute s5->s6 a1 GC Separation (Capillary Column) s6->a1 Inject a2 EI Ionization a1->a2 a3 MRM Detection (QqQ) a2->a3 a4 Quantification a3->a4

Caption: GC-MS/MS workflow for 3-MMC quantification.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment M1 Method A (e.g., LC-MS/MS) V1 Linearity & Range M1->V1 V2 Accuracy & Precision M1->V2 V3 LOQ & LOD M1->V3 V4 Selectivity M1->V4 V5 Stability M1->V5 C2 Workflow Efficiency M1->C2 C3 Cost & Throughput M1->C3 M2 Method B (e.g., GC-MS/MS) M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 M2->C2 M2->C3 C1 Performance Data Comparison V1->C1 V2->C1 V3->C1 V4->C1 V5->C1 Decision Optimal Method Selection C1->Decision C2->Decision C3->Decision

Caption: Logical flow for cross-validation of analytical methods.

Conclusion and Recommendations

Both GC-MS/MS and LC-MS/MS are highly capable techniques for the reliable quantification of 3-MMC in biological matrices. The choice between the two will ultimately depend on the specific needs of the laboratory.

  • LC-MS/MS is generally the preferred method for high-throughput screening and quantification due to its simpler sample preparation (no derivatization required), high sensitivity, and applicability to a broad range of analytes. The method by Adamowicz et al. (2016) demonstrates excellent sensitivity with an LOQ of 1 ng/mL and a straightforward protein precipitation protocol.[1]

  • GC-MS/MS remains a robust and reliable technique, particularly in laboratories with existing GC-MS infrastructure. While the requirement for derivatization adds a step to the sample preparation, the method by Woźniak et al. (2019) shows comparable sensitivity and excellent precision and accuracy.

For laboratories developing new methods for 3-MMC quantification, LC-MS/MS would be the recommended starting point due to its efficiency and high performance. However, a well-validated GC-MS/MS method is a perfectly acceptable and powerful alternative. The cross-validation data presented in this guide, based on established and peer-reviewed methods, should provide researchers and drug development professionals with the necessary information to make an informed decision on the most appropriate analytical strategy for their specific application.

References

A Comparative Analysis of 3-Methylmethcathinone (3-MMC) and 4-Methylmethcathinone (Mephedrone)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-methylmethcathinone (3-MMC, metaphedrone) and its structural isomer 4-methylmethcathinone (4-MMC, mephedrone). As regioisomers, these synthetic cathinones share a common molecular formula but exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles stemming from the different positions of the methyl group on the phenyl ring. This document synthesizes experimental data to offer an objective resource for researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Isomers

Mephedrone (4-MMC) emerged in the mid-2000s as a widely used novel psychoactive substance (NPS), noted for its potent stimulant and empathogenic effects.[1] Following its widespread legal control, its structural isomer, 3-MMC, appeared on the recreational drug market around 2012, designed to circumvent existing legislation.[2][3] While structurally similar, the seemingly minor shift of a methyl group from the para (4-position) to the meta (3-position) of the phenyl ring results in significant alterations to the molecule's interaction with biological targets, leading to different subjective effects and potentially different risk profiles.[4] This guide will dissect these differences through a detailed examination of their chemical properties, synthesis, pharmacology, and analysis.

Chemical and Physical Properties

Both 3-MMC and 4-MMC are chiral molecules, typically synthesized and distributed as racemic mixtures.[5] Their fundamental properties are similar, but differences in crystal lattice and molecular interactions can lead to variations in melting point and solubility. The hydrochloride salt is the most common form encountered, possessing greater stability and water solubility than the freebase.[5]

Table 1: Comparative Physicochemical Properties

Property3-Methylmethcathinone (3-MMC)4-Methylmethcathinone (Mephedrone, 4-MMC)Reference(s)
IUPAC Name 2-(methylamino)-1-(3-methylphenyl)propan-1-one2-(methylamino)-1-(4-methylphenyl)propan-1-one[1][6]
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO[1][7]
Molar Mass 177.25 g/mol 177.25 g/mol [1][7]
Appearance (HCl Salt) White or off-white powder/crystalsWhite or yellow powder/crystals[8][9]
Melting Point (HCl Salt) 188–195 °CNot consistently reported, varies with purity[5][7]
pKa 7.84 - 8.68Not consistently reported[5]
Solubility (HCl Salt) Soluble in water (~2.0 mg/mL), PBS (pH 7.2; ~10 mg/mL), and ethanol (~5 mg/mL)Soluble in water and DMSO[5][7][10]

Synthesis Overview

The most prevalent synthesis route for both 3-MMC and 4-MMC starts from the corresponding substituted propiophenone.[6][9] The process involves two primary steps: α-bromination of the ketone followed by amination. This well-established chemical pathway is straightforward and does not require precursors that are currently under strict international control, facilitating clandestine manufacturing.[6]

Logical Workflow of Synthesis

Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation (Optional) Propiophenone 3- or 4-Methylpropiophenone Alpha_Bromo_Ketone 2-Bromo-1-(3/4-methylphenyl)propan-1-one Propiophenone->Alpha_Bromo_Ketone Reaction in solvent (e.g., Dichloroethane) Brominating_Agent Bromine (Br₂) Brominating_Agent->Alpha_Bromo_Ketone Alpha_Bromo_Ketone_2 2-Bromo-1-(3/4-methylphenyl)propan-1-one Amine Methylamine (CH₃NH₂) Final_Product 3-MMC or 4-MMC Freebase Amine->Final_Product Nucleophilic Substitution Alpha_Bromo_Ketone_2->Final_Product Freebase 3-MMC or 4-MMC Freebase HCl_Salt 3-MMC or 4-MMC Hydrochloride Freebase->HCl_Salt HCl HCl in ether HCl->HCl_Salt

Caption: General synthesis workflow for 3-MMC and 4-MMC.

Comparative Pharmacology

The primary mechanism of action for both 3-MMC and 4-MMC is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][6] They act as substrates for these transporters, inhibiting the reuptake of neurotransmitters (dopamine, norepinephrine, and serotonin) and promoting their release into the synaptic cleft.[1][2] The key difference lies in their relative potencies at these transporters, which dictates their distinct psychostimulant profiles.

  • 3-MMC exhibits a higher selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[2][7] This results in a pharmacological profile with stronger amphetamine-like stimulant properties.[2] In-vitro studies have shown a DAT:SERT ratio of approximately 10 for 3-MMC, indicating a 10-fold higher potency for dopamine release/reuptake inhibition compared to serotonin.[7]

  • 4-MMC (Mephedrone) displays a more balanced profile, with potent activity at all three monoamine transporters.[1][4] Its significant interaction with SERT underlies its pronounced empathogenic and euphoric effects, which are often compared to those of MDMA.[4][11] Neurochemical studies in rats have demonstrated that 4-MMC causes a massive increase in extracellular serotonin levels, comparable to MDMA, alongside a robust dopamine increase similar to that of amphetamine.[7]

Mechanism of Action at the Synapse

Caption: Action of 3-MMC/4-MMC at the monoamine transporter.

Table 2: Comparative In Vitro Potency at Monoamine Transporters

CompoundDAT Inhibition (IC₅₀ nM)SERT Inhibition (IC₅₀ nM)NET Inhibition (IC₅₀ nM)Reference(s)
3-MMC More potent than at SERTLess potent than at DAT/NETPotent inhibitor[2][7]
4-MMC 467558Potent, similar to MDMA[4][10]

Note: Direct, side-by-side comparative IC₅₀ values are limited in the literature. The data indicates relative potencies: 3-MMC is more dopaminergic/noradrenergic, while 4-MMC has a more balanced but highly potent serotonergic component.

Comparative Pharmacokinetics and Metabolism

Both substances are characterized by rapid onset and a short duration of action, which may contribute to patterns of repeated dosing.[2] Pharmacokinetic studies in animal models suggest that both 3-MMC and 4-MMC have low oral bioavailability, likely due to extensive first-pass metabolism.[3][6]

Table 3: Comparative Pharmacokinetic Parameters

Parameter3-Methylmethcathinone (3-MMC)4-Methylmethcathinone (Mephedrone, 4-MMC)Reference(s)
Animal Model PigRat, Human[3][6][12]
Tmax (Oral) ~0.08 hours (5-10 min)~0.5 - 1 hour[3][6]
Half-Life (t½) ~0.8 hours (IV & Oral, pigs)~2 hours (Humans)[1][2][6]
Oral Bioavailability (F) ~7% (pigs)~10% (rats)[3][6]
Metabolism Major pathways likely include β-keto reduction and N-demethylation.Extensively metabolized via CYP2D6. Pathways: N-demethylation, β-keto reduction, and oxidation of the tolyl group.[1][2]
Key Metabolites nor-3-MMC, dihydro-3-MMC, hydroxytolyl-3-MMCnor-mephedrone, dihydro-mephedrone, 4-carboxy-mephedrone[1][2]

Comparative Toxicity

The neurotoxic profiles of synthetic cathinones are an area of active research. Much of the existing data focuses on mephedrone (4-MMC), with some studies suggesting it may have a lower potential for long-term serotonergic neurotoxicity compared to MDMA, though persistent deficits have been observed under certain conditions (e.g., high ambient temperatures).[1][4] The toxicity of 3-MMC is less characterized, but its stronger catecholaminergic profile suggests a potential for cardiovascular strain and stimulant-associated risks similar to amphetamines.[2] In vitro studies on 3-MMC have shown it can deplete cellular ATP and impair cell membrane integrity at high concentrations.[6]

Analytical Methodologies

The structural similarity of 3-MMC and 4-MMC presents a significant challenge for forensic and clinical laboratories. While standard mass spectrometry (MS) can confirm the presence of a methylmethcathinone, it often cannot differentiate between the positional isomers based on mass fragmentation patterns alone.[13][14] Therefore, chromatographic separation is essential for unambiguous identification.

Representative Experimental Methodology: LC-MS/MS Analysis in Blood

This section outlines a representative protocol for the quantitative analysis of 3-MMC and 4-MMC in blood samples, based on methodologies reported in the literature.[15][16]

1. Sample Preparation (Protein Precipitation):

  • To a 200 µL aliquot of serum or plasma in a microcentrifuge tube, add an internal standard (e.g., 10 µL of butylone-d3, 1 µg/mL).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer 50 µL of the clear supernatant to a new tube and dilute with 150 µL of an aqueous mobile phase component (e.g., water with 0.1% formic acid).

2. Chromatographic Separation (LC):

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A column capable of separating positional isomers is critical. A Restek Raptor Biphenyl column (100 mm x 2.1 mm, 2.7 µm) has been shown to be effective.[16]

  • Mobile Phase A: 0.1% formic acid in 95:5 water/methanol (v/v).

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes to achieve separation of the isomers.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Detection (MS/MS):

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-MMC & 4-MMC: A precursor ion of m/z 178.15 is selected. Common product ions for quantification and qualification are m/z 160.14, 145.1, and 119.1.[17]

    • Internal Standard (Butylone-d3): Monitor appropriate precursor-product ion transitions.

  • Validation: The method should be validated according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[15]

Conclusion

While 3-MMC and 4-MMC are closely related structural isomers, the position of the methyl group significantly influences their pharmacology. 4-MMC (mephedrone) is a potent, balanced monoamine releaser with strong serotonergic actions, resulting in MDMA-like empathogenic effects. In contrast, 3-MMC is a more selective catecholaminergic agent, producing effects that are more aligned with classical stimulants like amphetamine. These pharmacological distinctions are critical for understanding their different abuse potentials, subjective effects, and toxicological risks. Accurate analytical differentiation is paramount for forensic, clinical, and research purposes, requiring methods that combine robust chromatographic separation with sensitive mass spectrometric detection. This guide provides a foundational overview to support ongoing research and development in this area.

References

Navigating the Shifting Sands: A Senior Scientist's Guide to Validating Immunoassay Specificity for Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a formidable challenge to the toxicology community. Often misleadingly marketed as "bath salts" or "plant food," these substances are structurally diverse and designed to mimic the effects of controlled stimulants like amphetamine, cocaine, and MDMA.[1][2] For researchers, scientists, and drug development professionals, the ability to accurately and reliably detect this ever-expanding class of compounds is paramount. Immunoassays, the workhorses of high-throughput drug screening, are the first line of defense. However, their very design—reliance on antibody-antigen recognition—makes them susceptible to the nuances of structural similarity, leading to variable and often unpredictable cross-reactivity with the myriad of cathinone analogs.[3]

This guide provides an in-depth, experience-driven framework for validating the specificity of immunoassays for synthetic cathinones. Moving beyond a simple checklist of steps, we will delve into the causality behind experimental choices, empowering you to design and execute robust validation studies that ensure the trustworthiness of your screening results.

The Crux of the Matter: Understanding Specificity and Cross-Reactivity

In the context of immunoassays for synthetic cathinones, specificity is the ability of the assay's antibodies to bind exclusively to the target analyte(s). Cross-reactivity, the antithesis of specificity, occurs when antibodies bind to non-target compounds that are structurally similar to the intended analyte. This is a significant issue with synthetic cathinones due to their shared core chemical scaffold and the subtle, yet impactful, modifications that define different analogs.[2][4][5]

The degree of cross-reactivity is a complex interplay between the specific cathinone derivative, the unique characteristics of the antibodies employed in the assay, and the assay's established cutoff concentration.[2] This can lead to two critical and opposing outcomes:

  • False-Positive Results: A structurally related but distinct cathinone analog, or even a compound from a different drug class, triggers a positive result. For instance, some cathinones have been reported to cause false-positive results in phencyclidine (PCP) immunoassays.[3][6]

  • False-Negative Results: A newer, structurally divergent cathinone analog goes undetected by an assay designed for its predecessors.[3]

Therefore, a rigorous validation of specificity is not merely a quality control step; it is a fundamental requirement for generating reliable and defensible data.

A Strategic Approach to Specificity Validation

A comprehensive validation of immunoassay specificity for synthetic cathinones should be a multi-faceted process. The following experimental workflow provides a systematic approach to characterizing an assay's performance.

G cluster_0 Phase 1: Foundational Validation cluster_1 Phase 2: Specificity & Cross-Reactivity Profiling cluster_2 Phase 3: Matrix Effect Evaluation A Establish Limit of Detection (LOD) B Determine Precision at the Decision Point A->B Essential for reliable cutoff determination C Cross-Reactivity Panel with Structurally Similar Cathinones B->C Ensures reproducibility of positive/negative calls D Interference Studies with Unrelated Compounds C->D Characterizes on-target and off-target binding E Analysis of Fortified Authentic Negative Urine Samples D->E Assesses impact of biological matrix F Evaluation of pH and Oxidizing Adulterants E->F Simulates real-world sample variability

Caption: A phased workflow for validating immunoassay specificity for synthetic cathinones.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls and clear acceptance criteria. They are grounded in principles outlined by forensic toxicology standards.[7][8][9]

Protocol 1: Establishing the Limit of Detection (LOD)

Rationale: The LOD is the lowest concentration of the target analyte that can be reliably distinguished from a blank sample. This is a critical parameter for ensuring that the assay can detect the target cathinone at relevant concentrations.

Methodology:

  • Prepare a series of dilutions of the target synthetic cathinone in a drug-free matrix (e.g., synthetic urine or pooled negative urine). The dilutions should span a range expected to include the LOD.

  • Analyze a minimum of ten replicates of each dilution and a blank matrix.

  • Calculate the mean and standard deviation of the signal for the blank replicates.

  • The LOD is typically defined as the mean signal of the blank plus three times the standard deviation of the blank.

  • Confirm the calculated LOD by analyzing a separate set of replicates at this concentration and ensuring a detectable signal distinct from the blank.

Protocol 2: Determining Precision at the Decision Point (Cutoff)

Rationale: Precision experiments evaluate the reproducibility of the assay's results. It is particularly important to assess precision at concentrations around the assay's cutoff to ensure consistent positive or negative calls for samples near this threshold.

Methodology:

  • Prepare samples of the target synthetic cathinone in a drug-free matrix at concentrations corresponding to the assay's cutoff, as well as at -25%, +25%, and +50% of the cutoff concentration.

  • Analyze a minimum of five replicates for each concentration in a single run (intra-assay precision).

  • Repeat the analysis on at least three different days to determine inter-assay precision.

  • Calculate the mean, standard deviation, and coefficient of variation (%CV) for the results at each concentration.

  • Acceptance Criteria: The %CV should ideally be less than 20% at the cutoff concentration, demonstrating acceptable precision.[8]

Protocol 3: Comprehensive Cross-Reactivity Panel

Rationale: This is the cornerstone of specificity validation. A panel of structurally related synthetic cathinones and other relevant compounds is tested to determine the concentration at which they produce a positive result.

Methodology:

  • Select a panel of test compounds. This should include:

    • A wide range of synthetic cathinone analogs, particularly those with minor structural modifications to the target analyte.

    • Metabolites of the target cathinone and other panel members.

    • Structurally similar compounds from other drug classes (e.g., amphetamines, phenethylamines).

    • Commonly encountered drugs and over-the-counter medications.

  • Prepare a series of dilutions for each test compound in a drug-free matrix.

  • Analyze each dilution using the immunoassay.

  • Determine the minimum concentration of each compound that produces a signal equivalent to the assay's cutoff for the target analyte.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100%

Data Presentation: The results of the cross-reactivity panel should be summarized in a clear and comprehensive table.

Comparative Analysis of Immunoassay Performance

The performance of commercially available immunoassays for synthetic cathinones can vary significantly. Some assays are designed to be specific for a particular cathinone, such as mephedrone or MDPV, while others are broader-spectrum assays that may detect a range of analogs.[3][6]

Immunoassay TargetManufacturerReported Cross-Reactivity with MephedroneReported Cross-Reactivity with MDPVReported Cross-Reactivity with MethyloneKey Considerations
Mephedrone/Methcathinone Randox100%Low to negligibleHighSpecifically designed for these cathinones, but may cross-react with other analogs.[6][10][11]
MDPV/MDPBP RandoxLow to negligible100%Low to negligibleSpecific for pyrovalerone-type cathinones.[6][10]
Amphetamines VariousVariable, generally lowVariable, generally lowVariable, generally lowProne to false negatives for many cathinones; some cross-reactivity has been observed at high concentrations.[12][13]
Methamphetamines VariousVariable, generally lowVariable, generally lowVariable, generally lowSimilar performance to amphetamine assays; some specific cathinones may show limited cross-reactivity.[6][11]
Ecstasy (MDMA) VariousVariableVariableModerate to highMethylone, due to its structural similarity to MDMA, often shows significant cross-reactivity.[14][15]

Disclaimer: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual performance may vary depending on the specific lot of the assay and experimental conditions.[3] It is imperative to perform in-house validation studies.

The Impact of the Biological Matrix

The sample matrix (e.g., urine, oral fluid, serum) can significantly impact immunoassay performance due to the presence of endogenous substances, varying pH, and potential adulterants.[16][17][18]

Protocol 4: Assessing Matrix Effects

Rationale: To ensure that the assay performs reliably with authentic samples, it is crucial to evaluate the influence of the biological matrix.

Methodology:

  • Obtain a panel of drug-free urine samples from multiple donors to represent biological variability.

  • Spike a known concentration of the target synthetic cathinone (e.g., at the cutoff and 2x the cutoff) into each of the negative urine samples.

  • Analyze the spiked samples and compare the results to the same concentrations prepared in a synthetic matrix.

  • Acceptance Criteria: The recovery in the authentic matrix should be within a predefined range (e.g., 80-120%) of the synthetic matrix to indicate minimal matrix effects.

Furthermore, studies have shown that extreme pH and the presence of oxidizing agents in urine samples can lead to false-positive or altered results in some synthetic cathinone immunoassays.[6][10] Therefore, it is advisable to include challenges with low and high pH samples, as well as samples containing common oxidizing adulterants, as part of a comprehensive validation plan.

The Indispensable Role of Confirmatory Testing

It is a fundamental principle of toxicology that immunoassay results are considered presumptive.[3] Due to the inherent potential for cross-reactivity, all positive screening results must be confirmed by a more specific and sensitive analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][15] This is not a limitation of immunoassays but rather a reflection of their intended use as a rapid and cost-effective screening tool.

G cluster_0 Screening Phase cluster_1 Confirmatory Phase A High-Throughput Immunoassay B LC-MS/MS or GC-MS A->B Presumptive Positive C Final Result B->C Confirmed Positive/Negative

Caption: The two-tiered approach to drug testing: screening and confirmation.

Conclusion: A Commitment to Scientific Integrity

Validating the specificity of immunoassays for synthetic cathinones is a complex but essential undertaking. The dynamic nature of the illicit drug market necessitates a proactive and rigorous approach to assay validation.[13] By understanding the principles of antibody-antigen interactions, the structural nuances of synthetic cathinones, and the potential for cross-reactivity, researchers can design and implement validation studies that provide a high degree of confidence in their screening results.

This guide has provided a framework for a comprehensive validation strategy, from foundational performance characteristics to in-depth cross-reactivity profiling and matrix effect evaluation. By adhering to these principles and maintaining a commitment to scientific integrity, the toxicology community can better navigate the challenges posed by synthetic cathinones and contribute to the generation of accurate and reliable data for research, clinical, and forensic applications.

References

A Comparative Analysis of the Neurotoxic Effects of 3-MMC and Other Amphetamines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The landscape of psychoactive substances is continually evolving, with synthetic cathinones, such as 3-methylmethcathinone (3-MMC), emerging as prominent players in recreational drug markets. Structurally similar to classic amphetamines like 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine (METH), 3-MMC elicits comparable psychostimulant effects, including euphoria, increased energy, and enhanced sociability.[1][2] However, these similarities in acute effects belie potentially significant differences in their long-term neurotoxic profiles. Understanding the comparative neurotoxicity of these compounds is critical for predicting public health consequences, informing clinical toxicology, and guiding the development of potential therapeutic interventions.

This guide provides an in-depth, objective comparison of the neurotoxic effects of 3-MMC and other widely studied amphetamines. We will dissect the underlying molecular mechanisms, present comparative experimental data, and detail established protocols for assessing neurotoxicity, thereby offering a comprehensive resource for the scientific community.

Mechanisms of Neurotoxicity: A Tale of Two Neurotransmitters

The neurotoxic effects of amphetamines are primarily mediated through their profound impact on the brain's monoaminergic systems, specifically those involving dopamine (DA) and serotonin (5-HT). While all amphetamines interact with these systems, the precise nature and balance of these interactions dictate their unique neurotoxic signatures.

The Dopaminergic System: A Pathway to Oxidative Stress

Methamphetamine is the archetypal dopaminergic neurotoxin. Its mechanism involves entering dopamine nerve terminals via the dopamine transporter (DAT) and disrupting the vesicular storage of DA, leading to a massive efflux of DA into the cytoplasm and synaptic cleft.[3][4] This surge in cytoplasmic DA is a critical initiating event, as its enzymatic and auto-oxidative metabolism generates reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to severe oxidative stress.[3][5][6] This cascade of events contributes to damage and degeneration of dopamine nerve terminals, particularly in the striatum.[4][7]

3-MMC also potently interacts with the dopaminergic system. In vitro studies show that 3-MMC inhibits the dopamine transporter (DAT) more potently than the serotonin transporter (SERT), suggesting strong amphetamine-like psychostimulant properties.[8] It acts as a substrate-type releaser, inducing the release of dopamine.[8] This profile suggests a potential for dopaminergic neurotoxicity similar to methamphetamine. However, some evidence indicates that while 4-MMC (mephedrone), a close analogue, can cause reductions in DAT function, it may not induce overt DA neurotoxicity on its own but can amplify the neurotoxic effects of METH and MDMA.[9][10]

The Serotonergic System: MDMA's Signature Damage

MDMA is renowned for its potent and long-lasting toxicity to serotonin neurons.[11][12][13] It is a potent releaser and reuptake inhibitor at the serotonin transporter (SERT).[14] The sustained increase in extracellular 5-HT, coupled with the uptake of dopamine into serotonergic terminals (a consequence of high synaptic DA concentrations), is thought to contribute to the formation of oxidative metabolites that damage these neurons.[5] This results in a long-term depletion of 5-HT, its metabolites, and a reduction in SERT density in various brain regions, which has been linked to cognitive deficits, mood disorders, and altered sleep patterns.[12][13]

Like its structural cousin mephedrone (4-MMC), 3-MMC also has significant effects on the serotonin system, acting as a potent releaser.[8][15] However, its selectivity for dopamine and norepinephrine transporters is higher than for the serotonin transporter.[16] This suggests that while it possesses MDMA-like serotonergic activity, its primary profile may lean more towards that of a classic psychostimulant. Studies on mephedrone have yielded conflicting results regarding its serotonergic neurotoxicity; some show persistent deficits after binge-like administration, especially at elevated ambient temperatures, while others suggest it may be less neurotoxic than MDMA.[9][17] The toxicity of 3-MMC is presumed to be similar, but requires further direct investigation.[8]

Common Downstream Pathways: Hyperthermia, Oxidative Stress, and Neuroinflammation

Beyond direct neurotransmitter interactions, several interconnected factors critically modulate amphetamine neurotoxicity:

  • Hyperthermia: Amphetamine-induced hyperthermia is a crucial factor that exacerbates neurotoxicity.[5] Elevated body temperature can potentiate the formation of reactive species and enhance damage to nerve terminals.[4][5]

  • Oxidative Stress: As mentioned, the generation of ROS and RNS is a central mechanism.[5][18][19] This leads to lipid peroxidation, protein damage, and DNA damage, ultimately compromising neuronal integrity.[5]

  • Neuroinflammation: High doses of amphetamines can trigger the activation of microglia and astrocytes, the brain's resident immune cells.[3][19] This neuroinflammatory response can contribute to neuronal damage through the release of pro-inflammatory cytokines.[3]

Comparative Neurotoxicity: A Data-Driven Overview

Direct comparative studies of 3-MMC against other amphetamines are still emerging. However, by synthesizing data from studies on 3-MMC, its close analog 4-MMC (mephedrone), and classic amphetamines, we can construct a comparative profile.

Parameter3-MMCMephedrone (4-MMC)MDMAMethamphetamine (METH)
Primary Transporter Affinity DAT > NET > SERT[8][16]DAT ≈ SERT[10][14]SERT > NET > DAT[14]DAT > NET >> SERT[10]
Primary Neurotransmitter Release Potent DA & NE releaser, also releases 5-HT[8][20]Potent DA & 5-HT releaser[15]Potent 5-HT releaser, moderate DA releaser[15]Potent DA & NE releaser, weak 5-HT releaser[15]
Primary Neurotoxic Target Presumed dopaminergic & serotonergic terminalsDopaminergic & serotonergic terminals[9][17]Serotonergic terminals[11][12]Dopaminergic terminals[21][22]
Evidence of Neurotoxicity Inferred from structural similarity and in vitro data; associated with sympathomimetic toxicity.[8][16]Can induce persistent 5-HT and DA deficits, particularly under "binge" dosing and high ambient temperatures.[9][17]Well-established long-term depletion of 5-HT markers and SERT density in animals and humans.[12][13]Extensive evidence of long-term DA terminal damage, transporter loss, and depletion of DA markers.[4][23]
Key Contributing Factors Hyperthermia, Oxidative Stress (presumed)[8]Hyperthermia, Oxidative Stress[9][17]Hyperthermia, Oxidative Stress, Dopamine uptake into 5-HT neurons[5]Hyperthermia, Oxidative Stress from DA metabolism, Excitotoxicity, Neuroinflammation[3][5]

Visualizing the Mechanisms

To better understand the complex processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing neurotoxicity.

G cluster_0 Presynaptic Neuron Amphetamine Amphetamine (e.g., 3-MMC, METH, MDMA) Transporter Monoamine Transporter (DAT/SERT) Amphetamine->Transporter Enters neuron & reverses transport VMAT2 VMAT2 Amphetamine->VMAT2 Disrupts storage DA_5HT_cyto Cytoplasmic DA / 5-HT Transporter->DA_5HT_cyto Blocks reuptake VMAT2->DA_5HT_cyto Release into cytoplasm Vesicle Synaptic Vesicle Vesicle->VMAT2 MAO MAO ROS Reactive Oxygen Species (ROS) MAO->ROS Generates Mitochondrion Mitochondrion Apoptosis Apoptosis / Terminal Degeneration Mitochondrion->Apoptosis Initiates DA_5HT DA / 5-HT DA_5HT->Vesicle DA_5HT_cyto->MAO Metabolism DA_5HT_cyto->ROS Auto-oxidation ROS->Mitochondrion Induces Dysfunction Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Damage Causes

Caption: Generalized pathway of amphetamine-induced neurotoxicity.

Experimental Protocols for Assessing Neurotoxicity

Evaluating the neurotoxic potential of novel compounds like 3-MMC requires rigorous and validated experimental models. The following outlines a standard in vivo protocol used in rodent studies to assess amphetamine-induced neurotoxicity.

Objective: To determine if a specific dosing regimen of a test compound (e.g., 3-MMC) causes long-term deficits in dopaminergic and/or serotonergic markers in the rodent brain.

Methodology:

  • Animal Model and Housing:

    • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

    • Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment. They are maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration:

    • Rationale: A "binge" dosing regimen is often used to model patterns of human drug abuse and is known to be critical for inducing neurotoxicity.

    • Protocol: Animals are divided into control (vehicle, e.g., saline) and experimental (test compound) groups. The test compound (e.g., 3-MMC, 25 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) four times, with a 2-hour interval between each injection.[9]

    • Environmental Control: Ambient temperature is maintained at a controlled level (e.g., 22°C or an elevated 27°C), as hyperthermia is a key co-factor. Core body temperature can be monitored via rectal probe.

  • Washout Period:

    • Rationale: A washout period is essential to distinguish between acute pharmacological effects and long-term neurotoxic damage.

    • Duration: Animals are returned to their home cages for a period of 7 to 14 days following the final drug injection.

  • Tissue Collection and Preparation:

    • Euthanasia: Animals are deeply anesthetized and euthanized via decapitation.

    • Dissection: Brains are rapidly removed and dissected on an ice-cold surface. Specific regions of interest (e.g., striatum, hippocampus, prefrontal cortex) are isolated.

    • Processing: Tissue is either fresh-frozen on dry ice for neurochemical analysis or processed for immunohistochemistry.

  • Neurochemical and Histological Analysis:

    • High-Performance Liquid Chromatography (HPLC): Used to quantify levels of monoamines (DA, 5-HT) and their metabolites (DOPAC, HVA, 5-HIAA) in brain tissue homogenates. A significant reduction in the drug-treated group compared to controls indicates neurotoxicity.[23]

    • Immunohistochemistry (IHC): Used to visualize and quantify markers of neuronal integrity. Antibodies against DAT or Tyrosine Hydroxylase (TH) are used for dopamine terminals, while antibodies against SERT or Tryptophan Hydroxylase (TPH) are used for serotonin terminals. A reduced density of immunoreactive fibers indicates terminal degeneration.[23]

    • Autoradiography: Can be used to quantify the density of DAT and SERT using specific radioligands.

G cluster_0 5. Endpoint Analysis A 1. Acclimation (1 week) B 2. Drug Administration (e.g., 4 doses, 2h intervals) A->B Assign to groups C 3. Washout Period (7-14 days) B->C Post-treatment D 4. Euthanasia & Brain Dissection (Striatum, Hippocampus, etc.) C->D Sacrifice E Neurochemistry (HPLC) - Measure DA, 5-HT levels D->E Tissue Homogenates F Histology (IHC) - Stain for DAT, SERT D->F Brain Slices G Data Analysis - Compare Drug vs. Vehicle E->G F->G

Caption: Experimental workflow for in vivo neurotoxicity assessment.

Conclusion and Future Directions

The available evidence suggests that 3-MMC possesses a neurotoxic profile that shares characteristics with both methamphetamine and MDMA. Its potent activity at the dopamine transporter points to a risk of dopaminergic toxicity, driven by mechanisms of oxidative stress similar to those seen with methamphetamine.[8] Concurrently, its ability to release serotonin indicates a potential for MDMA-like serotonergic deficits, although its lower potency at SERT compared to DAT may render it less damaging to 5-HT systems than MDMA.[8][16]

For researchers and drug development professionals, it is imperative to recognize that synthetic cathinones like 3-MMC are not harmless alternatives to classic amphetamines. Their complex pharmacology warrants careful and systematic investigation. Future research should focus on direct, head-to-head comparative studies using standardized protocols to precisely quantify the relative neurotoxic potential of 3-MMC. Elucidating the role of its metabolites and exploring the potential for neuroinflammatory responses will also be critical in fully characterizing its risk profile. Such data are essential for accurate public health messaging and for developing strategies to mitigate the harm caused by this evolving class of psychoactive substances.

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 3-Methylmethcathinone (3-MMC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of new psychoactive substances (NPS), such as the synthetic cathinone 3-Methylmethcathinone (3-MMC), presents significant analytical challenges to forensic and clinical laboratories worldwide. Ensuring the accuracy, reliability, and comparability of analytical findings across different institutions is paramount for public health and justice systems. This guide provides an in-depth comparison of the prevalent analytical methodologies for 3-MMC, discusses the inherent challenges in its analysis—particularly isomer differentiation—and offers a validated protocol to serve as a baseline for laboratories. By synthesizing data from established literature and explaining the causal logic behind experimental choices, this document aims to foster best practices and enhance the scientific integrity of 3-MMC analysis in a multi-laboratory context.

Introduction: The Critical Need for Analytical Harmony

3-Methylmethcathinone (3-MMC), a structural isomer of the internationally controlled substance mephedrone (4-MMC), has become a prominent synthetic cathinone on the global drug market.[1][2] Its stimulant and empathogenic effects have led to widespread recreational use, often associated with severe intoxications and fatalities.[2][3] The analytical identification and quantification of 3-MMC in seized materials and biological specimens are therefore crucial.

However, the chemical similarity between 3-MMC and its positional isomers, 2-MMC and 4-MMC, creates a significant risk of misidentification in routine laboratory work.[2][4] These isomers can exhibit nearly identical behaviors in some analytical systems, making robust, high-resolution techniques and inter-laboratory proficiency testing essential. An inter-laboratory comparison serves as a critical tool for external quality assessment, allowing participating laboratories to evaluate their performance against their peers, identify systematic errors, and harmonize analytical approaches. This guide is designed for researchers and drug development professionals to navigate the complexities of 3-MMC analysis and to establish self-validating systems for trustworthy results.

Comparative Analysis of Core Methodologies

The accurate analysis of 3-MMC relies on a multi-technique approach. While presumptive tests may offer preliminary indications, definitive identification and quantification demand sophisticated instrumental analysis. The choice of methodology is driven by the need to overcome the primary challenge: unambiguous isomer discrimination.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Experience: GC-MS is a workhorse in forensic laboratories for its excellent chromatographic separation and established mass spectral libraries. For 3-MMC, it provides reliable retention time data and fragmentation patterns. However, the electron impact (EI) mass spectra of 3-MMC, 4-MMC, and 2-MMC can be very similar, making differentiation based on MS alone problematic.[5] The primary utility of GC-MS lies in its combination with other techniques and its ability to separate 3-MMC from a wide range of other substances in a complex mixture.

  • Trustworthiness: To be a self-validating system, a GC-MS method must use certified reference materials for all relevant isomers to confirm chromatographic separation under the specific laboratory conditions. Without this, the risk of misidentification is unacceptably high.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Experience: LC-MS/MS is the gold standard for quantifying substances in biological matrices due to its exceptional sensitivity and selectivity.[1] For 3-MMC analysis in blood or urine, this method allows for detection at very low concentrations (ng/mL levels).[6] The causality for this choice is clear: biological samples contain minute quantities of the analyte, and the matrix is complex, requiring a technique that can isolate the target compound with high precision. Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte.

  • Trustworthiness: Validation is key. A robust LC-MS/MS protocol involves a comprehensive validation process, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as detailed in Section 4.[6][7] The use of a stable isotope-labeled internal standard (e.g., mephedrone-d3) is critical to correct for matrix effects and variations in extraction efficiency.

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Experience: Techniques like LC-HRAM-Orbitrap-MS provide an additional layer of certainty.[5] By measuring the mass of ions with very high accuracy (typically <5 ppm), HRMS can help distinguish between compounds with the same nominal mass but different elemental compositions. While the isomers of MMC share the same elemental formula, the high-resolution fragmentation data can reveal subtle differences, aiding in their differentiation. This makes it an invaluable tool for untargeted screening and confirmation.[5]

  • Authoritative Grounding: The power of HRMS lies in its ability to provide high-confidence identification, reducing ambiguity where traditional MS techniques may fail.[5]

Spectroscopic Methods (NMR and FTIR)
  • Expertise & Experience: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural information. While not typically used for routine quantification in biological samples, they are essential for the unambiguous identification of bulk-seized materials.[4] The splitting patterns of aromatic protons in NMR, for instance, are distinct for the 1,3-meta substitution of 3-MMC compared to the 1,2-ortho (2-MMC) or 1,4-para (4-MMC) substitutions.[8] Similarly, sd-GC-FTIR can provide unique infrared spectra for each isomer.[5]

  • Trustworthiness: These methods are foundational for confirming the identity of reference standards and are the ultimate arbiters in cases of disputed isomer identification.

GCMS GC-MS LCMSMS LC-MS/MS GCMS->LCMSMS Limitation: Isomer Similarity HRMS LC-HRMS LCMSMS->HRMS Enhanced Specificity NMR NMR HRMS->NMR Definitive ID Required FTIR FTIR caption Logical Flow of Analytical Techniques for 3-MMC

Caption: Logical Flow of Analytical Techniques for 3-MMC.

Quantitative Data Summary for Method Comparison

For an effective inter-laboratory comparison, it is crucial to benchmark performance against validated methods. The following table summarizes the performance characteristics of a published LC-MS/MS method for the quantification of 3-MMC in whole blood, which can serve as a reference point for laboratories validating their own procedures.

ParameterPerformance CharacteristicMatrixRationale & CausalityReference
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Whole BloodChosen for its high sensitivity and selectivity, which are essential for detecting low analyte concentrations in a complex biological matrix.--INVALID-LINK--
Linearity Range 1–200 ng/mL (R² = 0.9953)Whole BloodThis range covers typical concentrations found in forensic cases, from driving under the influence to intoxications.--INVALID-LINK--
Limit of Detection (LOD) 0.02 ng/mLWhole BloodA low LOD is required to reliably detect the presence of the substance even after significant time has passed since consumption.--INVALID-LINK--
Limit of Quantification (LOQ) 1 ng/mLWhole BloodThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, established as the lowest point on the calibration curve.--INVALID-LINK--
Internal Standard Mephedrone-D3Whole BloodA deuterated analog is the ideal internal standard as it co-elutes and has similar ionization efficiency to the analyte, correcting for sample loss and matrix effects.--INVALID-LINK--

Experimental Protocol: Validated LC-MS/MS Method for 3-MMC in Blood

This protocol is adapted from a validated method published in the Journal of Analytical Toxicology[6] and represents a self-validating system through the mandated use of calibrators and controls.

Materials and Reagents
  • 3-MMC certified reference standard

  • Mephedrone-D3 (Internal Standard, IS)

  • Methanol (HPLC grade)

  • n-Butyl chloride

  • 0.5 M Carbonate buffer (pH 12)

  • 0.025 M Hydrochloric acid (HCl)

  • Drug-free whole blood

Preparation of Calibrators and Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of 3-MMC in methanol. Prepare a 1 µg/mL working solution of mephedrone-D3 in methanol for use as the IS.

  • Calibrators: Spike drug-free blood with the 3-MMC stock solution to create an eight-point calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL).[6]

  • Quality Controls (QCs): Prepare low, medium, and high QCs in drug-free blood (e.g., 5, 50, and 150 ng/mL) independently from the calibrators.

Sample Extraction (Liquid-Liquid Extraction)

Causality: This procedure alkalinizes the sample to ensure 3-MMC is in its neutral, free base form, maximizing its solubility in the nonpolar organic solvent (n-butyl chloride). The subsequent acid wash transfers the protonated analyte back into a clean aqueous phase for analysis.

  • To 200 µL of blood sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL IS solution (final concentration: 100 ng/mL).

  • Add 200 µL of 0.5 M carbonate buffer (pH 12) and vortex briefly.

  • Add 1 mL of n-butyl chloride.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and analyte extraction.

  • Centrifuge at 15,000 rpm for 5 minutes to separate the layers.

  • Transfer 800 µL of the upper organic layer to a clean tube.

  • Add 100 µL of 0.025 M HCl to the organic extract.

  • Evaporate the organic solvent at 40–45°C.

  • The remaining aqueous phase (containing the analyte) is ready for LC-MS/MS analysis.

start Start: 200 µL Blood Sample add_is 1. Add Internal Standard (IS) start->add_is add_buffer 2. Add Carbonate Buffer (pH 12) add_is->add_buffer add_solvent 3. Add n-Butyl Chloride (Extraction Solvent) add_buffer->add_solvent vortex_centrifuge 4. Vortex & Centrifuge add_solvent->vortex_centrifuge transfer 5. Transfer Organic Layer vortex_centrifuge->transfer back_extract 6. Add HCl & Evaporate Solvent transfer->back_extract end End: Analyze Aqueous Phase by LC-MS/MS back_extract->end caption Workflow for Liquid-Liquid Extraction of 3-MMC

Caption: Workflow for Liquid-Liquid Extraction of 3-MMC.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., Hypersil Gold PFP, 2.1 mm × 100 mm, 1.9 µm).[5]

  • Mobile Phase A: Water with 0.05% formic acid and 10 mM ammonium formate.[5]

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.[5]

  • Flow Rate: 0.3-0.5 mL/min (dependent on system).

  • Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: Monitor at least two transitions for 3-MMC and one for the IS. (Specific m/z values must be determined empirically on the instrument).

Conclusion and Recommendations

The inter-laboratory analysis of 3-MMC is a complex task fraught with the potential for error, primarily due to isomerism. This guide demonstrates that a combination of validated, sensitive methods like LC-MS/MS for quantification and definitive structural methods like NMR for identification of bulk materials is necessary for reliable results.

For robust inter-laboratory concordance, it is recommended that:

  • All laboratories use and verify separation of certified reference materials for 3-MMC, 2-MMC, and 4-MMC.

  • Laboratories adopt validated protocols, such as the LC-MS/MS method detailed here, paying close attention to sample preparation and the use of appropriate internal standards.

  • Regular participation in external proficiency testing schemes is essential to identify and rectify biases in methodology and ensure that results are comparable and defensible.[9][10]

By adhering to these principles of scientific integrity, researchers and analysts can produce high-quality, reliable data, contributing to a better understanding of the prevalence and impact of 3-MMC.

References

The Dance of Potency and Peril: A Comparative Guide to the Structure-Activity Relationship of Substituted Cathinones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of psychoactive substances is in a perpetual state of flux, with substituted cathinones emerging as a significant class of compounds demanding rigorous scientific scrutiny.[1][2][3] These synthetic derivatives of the naturally occurring cathinone, the principal psychoactive component of the khat plant (Catha edulis), exhibit a fascinating and often alarming array of pharmacological activities.[4][5][6] Understanding the intricate relationship between their chemical structure and biological activity is paramount for predicting their effects, assessing their therapeutic potential, and mitigating their public health risks.[1][2][3] This guide provides a comprehensive comparison of substituted cathinones, grounded in experimental data, to elucidate the nuanced structural modifications that govern their interaction with key neurochemical targets.

The Cathinone Core: A Privileged Scaffold for Psychoactivity

At its heart, the cathinone structure is a phenethylamine scaffold characterized by a ketone group at the beta (β) position.[7][8] This seemingly minor alteration from the amphetamine backbone profoundly influences its pharmacological profile. All synthetic cathinones exert their psychostimulant effects by modulating the function of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5][6] By interacting with these transporters, they increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced monoaminergic signaling in the brain.[4][5]

However, the mode of this interaction is a critical determinant of a compound's specific effects and is dictated by its chemical structure. Substituted cathinones can act as either:

  • Transporter Inhibitors (Blockers): These compounds, akin to cocaine, bind to the transporter protein and physically obstruct the reuptake of neurotransmitters from the synaptic cleft.[1][9]

  • Transporter Substrates (Releasers): These compounds, similar to amphetamine, are transported into the neuron and induce a reversal of the transporter's normal function, causing a non-vesicular release of neurotransmitters from the presynaptic terminal.[4][5][6]

This dichotomy in mechanism is a central theme in the structure-activity relationship (SAR) of substituted cathinones and is heavily influenced by substitutions at three key positions: the aromatic ring, the α-carbon, and the nitrogen atom.[1]

cluster_0 Core Cathinone Structure cluster_1 Mechanisms of Action Cathinone Inhibitor Transporter Inhibitor (e.g., MDPV) Cathinone->Inhibitor Blocks Reuptake Substrate Transporter Substrate (e.g., Mephedrone) Cathinone->Substrate Induces Release

Caption: Core cathinone structure and its two primary mechanisms of action on monoamine transporters.

The Aromatic Ring: A Key Determinant of Selectivity

Modifications to the phenyl ring of the cathinone scaffold have a profound impact on a compound's affinity and selectivity for the different monoamine transporters. The position and nature of the substituent can shift the pharmacological profile from being predominantly dopaminergic to more serotonergic.

Generally, substitutions at the para- (4-) position of the aromatic ring tend to increase a compound's activity at the serotonin transporter (SERT).[6] For instance, the addition of a methyl group at the 4-position, as seen in mephedrone (4-methylmethcathinone), enhances its serotonergic properties compared to its unsubstituted counterpart, methcathinone.[1] This increased serotonergic activity is often associated with empathogenic or entactogenic effects, similar to those of MDMA.

Conversely, substitutions at the meta- (3-) position tend to retain or enhance dopaminergic activity.[1] This is exemplified by the higher psychostimulant effects observed with meta-substituted cathinones compared to their para-substituted isomers at the same dose.[1]

The steric bulk of the substituent also plays a crucial role. Larger substituents at the para-position can further steer the selectivity towards SERT.[1] Halogen substitutions also influence activity, with para-halogenated cathinones generally exhibiting a more pronounced serotonergic profile than their meta- or unsubstituted analogs.[1]

The α-Carbon: Modulating Potency and Mechanism

The alkyl chain attached to the α-carbon, adjacent to the ketone group, significantly influences the potency and can even determine whether a compound acts as an inhibitor or a substrate.

Lengthening the α-alkyl chain generally increases the potency at both DAT and NET, particularly in the α-pyrrolidinophenone series.[1][10] For example, the affinity for DAT increases as the alkyl chain is extended from a methyl (α-PPP) to a pentyl (PV-8) group.[1] This trend is also observed in their potency to inhibit dopamine uptake.[1]

The presence of a pyrrolidine ring, which incorporates the nitrogen and the α-carbon, is a hallmark of a class of potent transporter inhibitors, including the highly potent psychostimulant 3,4-methylenedioxypyrovalerone (MDPV).[4][5] These compounds are typically potent blockers of DAT and NET with significantly lower affinity for SERT.[4][5] The rigid structure imposed by the pyrrolidine ring appears to favor a high-affinity binding conformation at the catecholamine transporters, leading to a potent inhibitor profile.

The Nitrogen Atom: Fine-Tuning Activity

Substitutions on the nitrogen atom also play a critical role in modulating the pharmacological activity of cathinone derivatives.

N-alkylation can have varied effects. For instance, N-methylation of cathinone to form methcathinone enhances its stimulant potency.[1] Extending the N-alkyl group from a methyl to an ethyl group can further increase potency at DAT.[2]

The incorporation of the nitrogen atom into a pyrrolidine ring, as mentioned earlier, is a key structural feature that often leads to potent transporter inhibition.[4][5] Replacing the pyrrolidine ring with other cyclic structures, such as a piperidine ring, has been shown to decrease potency at DAT.[2]

Comparative Analysis of Substituted Cathinones: A Data-Driven Perspective

To provide a clearer, quantitative comparison, the following table summarizes the in vitro potencies (IC50 values) of a selection of substituted cathinones for the inhibition of dopamine, norepinephrine, and serotonin uptake. Lower IC50 values indicate higher potency.

CompoundSubstitution PatternDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
Methcathinone N-methyl129493,364Substrate
Mephedrone (4-MMC) 4-methyl, N-methyl1,140337510Substrate
Methylone 3,4-methylenedioxy, N-methyl1,0801,900224Substrate
MDPV 3,4-methylenedioxy, α-propyl, N-pyrrolidinyl4.32.63,360Inhibitor
α-PVP α-propyl, N-pyrrolidinyl14.212.8>10,000Inhibitor
Pentedrone α-propyl, N-methyl106511,760Inhibitor/Substrate

Data compiled from multiple sources for illustrative comparison. Actual values may vary depending on experimental conditions.

This data clearly illustrates the SAR principles discussed. For instance, the pyrrolidine-containing compounds, MDPV and α-PVP, are potent inhibitors at DAT and NET with very low potency at SERT.[5] In contrast, mephedrone and methylone, which are ring-substituted and lack the pyrrolidine ring, are transporter substrates with significant activity at SERT.[4][5]

cluster_0 Structural Modifications cluster_1 Pharmacological Outcomes Aromatic_Ring Aromatic Ring (e.g., 4-methyl, 3,4-methylenedioxy) Selectivity Transporter Selectivity (DAT vs. SERT) Aromatic_Ring->Selectivity Influences Alpha_Carbon α-Carbon (e.g., alkyl chain length) Potency Potency (IC50/Ki) Alpha_Carbon->Potency Modulates Mechanism Mechanism of Action (Inhibitor vs. Substrate) Alpha_Carbon->Mechanism Influences Nitrogen_Atom Nitrogen Atom (e.g., N-alkylation, pyrrolidine ring) Nitrogen_Atom->Potency Affects Nitrogen_Atom->Mechanism Determines

Caption: Relationship between structural modifications and pharmacological outcomes in substituted cathinones.

Experimental Protocols: A Foundation for Self-Validating Research

The data presented in this guide are generated through rigorous in vitro and in vivo experimental procedures. The following are detailed, step-by-step methodologies for two key assays used to characterize the interaction of substituted cathinones with monoamine transporters.

Experimental Protocol 1: Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

Materials:

  • Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter (hDAT, hNET, or hSERT).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds (substituted cathinones) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol 2: Synaptosome Uptake Inhibition Assay

This assay measures the potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cerebral cortex for NET).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compounds (substituted cathinones) at various concentrations.

  • Uptake buffer (e.g., Krebs-HEPES buffer).

  • Stop solution (e.g., ice-cold buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare synaptosomes from the desired brain region and resuspend them in uptake buffer. Prepare serial dilutions of the test compounds.

  • Pre-incubation: Pre-incubate the synaptosomes with the test compound or buffer for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a scintillation counter.

  • Data Analysis: Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor). Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

Conclusion: A Framework for Future Research and Development

The structural activity relationship of substituted cathinones is a complex but increasingly well-understood field. By systematically modifying the cathinone scaffold at the aromatic ring, the α-carbon, and the nitrogen atom, it is possible to fine-tune a compound's potency, selectivity, and mechanism of action at the monoamine transporters. This knowledge is not only crucial for forensic and toxicological assessments of emerging designer drugs but also provides a valuable framework for the rational design of novel therapeutic agents targeting the monoamine transport system. The continued application of rigorous experimental methodologies, such as those detailed in this guide, will be essential for navigating the evolving landscape of substituted cathinones and harnessing their chemical diversity for the advancement of neuroscience and medicine.

References

A Comparative Analysis of the Rewarding Effects of 3-Methylmethcathinone (3-MMC) and Cocaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the rewarding effects of the synthetic cathinone 3-methylmethcathinone (3-MMC) and the well-characterized psychostimulant cocaine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the similarities and differences in their pharmacological profiles, reinforcing properties, and underlying neurobiological mechanisms.

Introduction: Two Classes of Psychostimulants

3-Methylmethcathinone (3-MMC), also known as metaphedrone, is a designer drug from the substituted cathinone family that has gained popularity as a recreational substance.[1] Structurally related to amphetamines, synthetic cathinones like 3-MMC are known for their psychostimulant effects.[2][3][4] Cocaine, a tropane alkaloid, is a potent central nervous system stimulant with a long history of abuse and extensive research into its mechanisms of action.[5][6] Both substances exert their primary effects by modulating monoamine neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT), in the brain's reward circuitry.[1][3][7] However, the nuances of their interactions with these systems lead to distinct behavioral and rewarding profiles.

Pharmacological Profile: A Tale of Two Mechanisms

The rewarding effects of both 3-MMC and cocaine are intrinsically linked to their ability to increase extracellular dopamine levels in key brain regions like the nucleus accumbens (NAc).[1][5][8][9] However, they achieve this through fundamentally different mechanisms.

Cocaine acts as a monoamine reuptake inhibitor .[7][10] It blocks the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters from the synaptic cleft.[5][11] This blockade leads to an accumulation of dopamine, serotonin, and norepinephrine in the synapse, thereby potentiating their signaling.[5][11]

3-MMC , on the other hand, functions as a monoamine transporter substrate , exhibiting a hybrid action of reuptake inhibition and release.[1] It is both an inhibitor of dopamine and norepinephrine reuptake and a releasing agent for all three monoamines, with a preference for catecholamines (dopamine and norepinephrine) over serotonin.[1][12] This dual mechanism suggests that 3-MMC possesses both cocaine-like and amphetamine-like properties.

The following table summarizes the in vitro binding affinities (Ki) of 3-MMC and cocaine for the dopamine and serotonin transporters. Lower Ki values indicate a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)DAT:SERT Selectivity Ratio
3-MMC 3.2 - 6.33>22~0.15 - 0.29
Cocaine 100 - 300200 - 500~0.5 - 0.6

Data compiled from multiple sources.[12][13][14]

This data highlights that 3-MMC has a significantly higher affinity for DAT compared to cocaine. The DAT:SERT selectivity ratio indicates the relative preference of a compound for the dopamine transporter over the serotonin transporter.

Behavioral Pharmacology: Quantifying Reward and Motivation

The rewarding and reinforcing properties of 3-MMC and cocaine have been extensively studied using various preclinical behavioral paradigms.

Locomotor Activity

Both 3-MMC and cocaine induce hyperlocomotion, a common behavioral indicator of psychostimulant action. Studies in rats have shown that both drugs significantly increase locomotor activity compared to saline-treated controls.[15][16] However, the temporal dynamics of their effects can differ. For instance, one study found that methamphetamine, a compound with a similar mechanism to 3-MMC, produced a longer-lasting increase in locomotor activity compared to cocaine.[7]

Conditioned Place Preference (CPP)

Conditioned Place Preference (CPP) is a widely used paradigm to assess the rewarding effects of drugs. In this model, the positive affective state induced by a drug becomes associated with a specific environment. Animals will subsequently spend more time in the environment previously paired with the drug.

Both 3-MMC and cocaine have been shown to induce robust CPP in rodents. Studies have demonstrated that 3-MMC induces CPP at doses of 3 and 10 mg/kg in rats, comparable to the effects of methamphetamine at 1 mg/kg.[9][12][17] Cocaine also reliably produces CPP across a range of doses.[18] This indicates that both substances have significant rewarding properties.

Self-Administration and Motivational Value

Intravenous self-administration (IVSA) is considered the gold standard for evaluating the reinforcing efficacy of a drug, as it models the voluntary intake of a substance. In this paradigm, animals learn to perform an operant response, such as pressing a lever, to receive an infusion of the drug.

Both 3-MMC and cocaine are readily self-administered by laboratory animals, indicating their potent reinforcing effects.[19] To further probe the motivational strength of these drugs, a progressive ratio (PR) schedule of reinforcement is employed. Under a PR schedule, the number of responses required to receive a single infusion of the drug progressively increases. The "breakpoint," or the highest number of responses an animal is willing to make to obtain the drug, serves as a measure of the drug's motivational value. While direct comparative studies are limited, the high affinity of 3-MMC for DAT suggests it may have a high motivational value, potentially comparable to or exceeding that of cocaine under certain conditions.

Neurobiological Mechanisms: Unraveling the Reward Circuitry

The rewarding effects of both 3-MMC and cocaine are primarily mediated by their actions on the mesolimbic dopamine system, a key component of the brain's reward circuitry.[20] This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc).[8][21]

The Dopaminergic Pathway

Cocaine's blockade of DAT in the NAc leads to a significant increase in extracellular dopamine levels, which is strongly correlated with its rewarding effects.[1][22][23] This surge in dopamine activates D1 and D2 receptors on medium spiny neurons in the NAc, initiating downstream signaling cascades that are crucial for reward learning and motivation.[8][14]

3-MMC, through its dual action as a DAT inhibitor and dopamine releaser, also elevates dopamine levels in the NAc. The releasing action of 3-MMC may lead to a more rapid and pronounced increase in synaptic dopamine compared to the reuptake inhibition mechanism of cocaine.

The Role of Serotonin

While the dopaminergic system is central to the rewarding effects of both drugs, the serotonergic system also plays a significant modulatory role.[12][24] Cocaine's inhibition of SERT leads to increased extracellular serotonin levels in the NAc.[15][22][25] This can modulate the activity of dopamine neurons and influence the overall rewarding experience. The interaction between the dopamine and serotonin systems is complex, with serotonin sometimes acting to dampen the rewarding effects of dopamine.[26]

3-MMC has a weaker effect on serotonin release and reuptake compared to its potent actions on the catecholamine systems.[1][12] This neurochemical profile suggests that the rewarding effects of 3-MMC may be more purely dopaminergic compared to cocaine, potentially leading to a different subjective experience and abuse liability.

Neural Activation Patterns

The immediate early gene c-Fos is often used as a marker of neuronal activation. Studies have shown that both 3-MMC and cocaine induce c-Fos expression in key areas of the reward circuitry, including the NAc and VTA.[27][28][29][30] Interestingly, one study found that chronic 3-MMC administration induced more significant neural activation in the VTA compared to methamphetamine, a potent psychostimulant.[27] This suggests that 3-MMC may have a particularly powerful effect on the origin of the mesolimbic dopamine pathway.

Experimental Protocols

To facilitate further research in this area, detailed, step-by-step methodologies for key behavioral and in vitro experiments are provided below.

In Vitro: Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue or cells expressing the human dopamine transporter (hDAT) in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the radioligand (e.g., [³H]WIN 35,428), varying concentrations of the test compound (3-MMC or cocaine), and the membrane preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Behavioral: Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a drug by measuring the animal's preference for an environment associated with the drug's effects.

Methodology:

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Baseline): On day 1, allow the animal to freely explore all three chambers to determine any initial preference for one of the outer chambers.

  • Conditioning: Over the next several days, administer the test drug (3-MMC or cocaine) and confine the animal to one of the outer chambers. On alternate days, administer a saline control and confine the animal to the opposite chamber. The drug-paired chamber is typically the initially non-preferred chamber.

  • Post-Conditioning (Test): On the final day, allow the animal to freely explore all three chambers with no drug administration.

  • Data Analysis: Record the time spent in each chamber. A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.[24][31][32]

Behavioral: Intravenous Self-Administration (IVSA) with Progressive Ratio (PR) Schedule

Objective: To measure the reinforcing efficacy and motivational value of a drug.

Methodology:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal.[2][3][33]

  • Acquisition (Fixed Ratio Schedule): Place the animal in an operant conditioning chamber equipped with two levers. Train the animal to press the "active" lever to receive an intravenous infusion of the drug on a fixed-ratio 1 (FR1) schedule (one press = one infusion). The "inactive" lever has no programmed consequences.[28]

  • Progressive Ratio (PR) Schedule: Once stable responding is established on the FR schedule, switch to a PR schedule. The response requirement for each subsequent infusion is systematically increased according to a predetermined sequence.[7][31][34][35]

  • Breakpoint Determination: The session ends when the animal fails to make the required number of responses within a specified time period. The last completed ratio is the breakpoint.

  • Data Analysis: Compare the breakpoints for 3-MMC and cocaine across a range of doses. A higher breakpoint indicates a greater motivational value.

Visualizations

Signaling Pathways

rewarding_effects cluster_3MMC 3-MMC cluster_cocaine Cocaine cluster_synapse Synaptic Cleft (Nucleus Accumbens) cluster_downstream Downstream Effects MMC 3-MMC MMC_DAT DAT Substrate/ Inhibitor MMC->MMC_DAT High Affinity MMC_SERT SERT Substrate/ Inhibitor MMC->MMC_SERT Low Affinity DA_release ↑ Dopamine Release MMC_DAT->DA_release Release & Reuptake Inhibition SERT_release ↑ Serotonin Release MMC_SERT->SERT_release Release & Reuptake Inhibition DA_receptors Dopamine Receptor Activation (D1/D2) DA_release->DA_receptors SERT_receptors Serotonin Receptor Modulation SERT_release->SERT_receptors COC Cocaine COC_DAT DAT Blocker COC->COC_DAT Moderate Affinity COC_SERT SERT Blocker COC->COC_SERT Moderate Affinity DA_reuptake_block ↑ Dopamine COC_DAT->DA_reuptake_block Reuptake Inhibition SERT_reuptake_block ↑ Serotonin COC_SERT->SERT_reuptake_block Reuptake Inhibition DA_reuptake_block->DA_receptors SERT_reuptake_block->SERT_receptors Reward Rewarding Effects (CPP, Self-Admin) DA_receptors->Reward Motivation Increased Motivation (Progressive Ratio) DA_receptors->Motivation Locomotion ↑ Locomotor Activity DA_receptors->Locomotion SERT_receptors->Reward Modulation

Caption: Comparative signaling pathways of 3-MMC and cocaine.

Experimental Workflow: Progressive Ratio Self-Administration

PR_Workflow cluster_pre Pre-Experiment cluster_training Training Phase cluster_testing Testing Phase cluster_post Data Analysis Animal_Habituation Animal Habituation Catheter_Surgery Jugular Vein Catheterization Animal_Habituation->Catheter_Surgery Recovery Surgical Recovery Catheter_Surgery->Recovery FR_Training Self-Administration Training (Fixed Ratio Schedule) Recovery->FR_Training Stability_Criteria Achievement of Stable Responding FR_Training->Stability_Criteria PR_Session Progressive Ratio Session Stability_Criteria->PR_Session Breakpoint_Determination Determine Breakpoint PR_Session->Breakpoint_Determination Data_Collection Record Lever Presses & Infusions Breakpoint_Determination->Data_Collection Comparison Compare Breakpoints (3-MMC vs. Cocaine) Data_Collection->Comparison

Caption: Workflow for progressive ratio self-administration.

Conclusion

Both 3-MMC and cocaine are potent psychostimulants with significant rewarding effects, primarily driven by their ability to enhance dopamine signaling in the brain's reward circuitry. However, their distinct pharmacological mechanisms—reuptake inhibition for cocaine versus a combination of reuptake inhibition and release for 3-MMC—likely contribute to differences in their potency, subjective effects, and abuse liability. The higher affinity of 3-MMC for the dopamine transporter suggests it may possess a particularly high motivational value. Further direct comparative studies, especially using self-administration paradigms with progressive ratio schedules of reinforcement, are warranted to fully elucidate the relative reinforcing efficacy and abuse potential of these two compounds. This guide provides a comprehensive framework and detailed methodologies to support such future research endeavors.

References

A Comparative Guide to the Synthesis of 3-(Methylamino)-1-phenylpropan-1-one: Validation of a Novel Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the traditional Mannich reaction and a novel, microwave-assisted synthetic route for 3-(Methylamino)-1-phenylpropan-1-one (CAS: 27152-62-1). As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant Fluoxetine, optimizing its production is of significant interest to the drug development community.[1][2] This document details the rationale, experimental protocols, and validation data supporting the adoption of a more efficient and rapid synthetic methodology.

Introduction: The Importance of Synthetic Efficiency

3-(Methylamino)-1-phenylpropan-1-one is a key building block in medicinal chemistry.[3] The classical synthesis relies on the Mannich reaction, a well-established method that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[4] While reliable, this traditional approach often requires prolonged reaction times at elevated temperatures, leading to increased energy consumption and the potential for byproduct formation.[5][6]

The exploration of novel synthetic routes is driven by the need for greener, more efficient, and cost-effective chemical processes.[7] This guide introduces a microwave-assisted approach, demonstrating its superiority in terms of reaction speed and yield, while maintaining high product purity.

The Traditional Pathway: The Mannich Reaction

The conventional synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride is achieved via a three-component Mannich reaction.

Reactants:

  • Acetophenone

  • Paraformaldehyde (as a source of formaldehyde)

  • Methylamine hydrochloride

Mechanism: The reaction proceeds through the in-situ formation of a methylaminium ion (an iminium salt, often referred to as an Eschenmoser's salt precursor), which then acts as an electrophile. Acetophenone, under acidic conditions, enolizes and attacks the iminium ion to form the β-amino ketone product.[4]

Process Conditions: This reaction is typically performed in a protic solvent, such as ethanol or methanol, and requires heating in a sealed pressure vessel for several hours (ranging from 9 to 20 hours) at temperatures between 60-110°C to drive the reaction to completion.[2][5][6]

Drawbacks:

  • Long Reaction Times: Conventional heating methods are inefficient, requiring many hours to achieve a satisfactory yield.

  • Energy Intensive: Maintaining high temperatures for extended periods in a pressure reactor consumes significant energy.

  • Complex Workup: The traditional process can sometimes involve cumbersome workup procedures to isolate the pure product.[5]

A Novel Approach: Microwave-Assisted Organic Synthesis (MAOS)

To address the limitations of the traditional method, we validated a microwave-assisted synthetic route.

Rationale and Expertise: Microwave irradiation provides rapid, direct, and uniform heating of the reaction mixture. Unlike conventional heating that relies on conduction and convection, microwaves interact directly with polar molecules (like our reactants and solvent), leading to a dramatic reduction in reaction time. This rapid heating minimizes the formation of thermal degradation byproducts and often results in cleaner reaction profiles and higher yields. The choice of a sealed vessel in conjunction with microwave heating allows the reaction to be performed safely at temperatures above the solvent's boiling point, further accelerating the process.

dot

cluster_trad Traditional Synthesis cluster_maos Novel Microwave Synthesis trad_react Reactants in Pressure Vessel trad_heat Conventional Heating (60-110°C, 9-20 hours) trad_react->trad_heat trad_prod Product Isolation trad_heat->trad_prod final_product 3-(Methylamino)-1-phenylpropan-1-one HCl trad_prod->final_product maos_react Reactants in Microwave Vial maos_heat Microwave Irradiation (120°C, 15 minutes) maos_react->maos_heat maos_prod Product Isolation maos_heat->maos_prod maos_prod->final_product start Starting Materials (Acetophenone, Paraformaldehyde, Methylamine HCl, Ethanol) start->trad_react start->maos_react cluster_analysis Analytical Workflow cluster_confirmation Confirmation product Synthesized Product hplc HPLC Purity (>99%) product->hplc nmr_h ¹H NMR product->nmr_h nmr_c ¹³C NMR product->nmr_c hrms HRMS product->hrms final Validated Product hplc->final struct_confirm Structural Confirmation nmr_h->struct_confirm nmr_c->struct_confirm mass_confirm Exact Mass Confirmation hrms->mass_confirm struct_confirm->final mass_confirm->final

References

A Comparative Guide to the Metabolic Fates of 3-Methylmethcathinone (3-MMC) and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Synthetic cathinones, such as 3-Methylmethcathinone (3-MMC) and its isomers 2-MMC and 4-MMC (Mephedrone), represent a significant and evolving class of new psychoactive substances (NPS). Understanding their metabolic fate is critical for researchers, clinicians, and forensic toxicologists to predict their pharmacological effects, toxicity profiles, and to develop reliable detection methods. This guide provides an in-depth comparison of the metabolic pathways of 3-MMC and its key positional isomers. We will explore the primary Phase I and Phase II biotransformations, identify the key enzymatic players, and present a comparative analysis of the resulting metabolites. Furthermore, this document outlines validated experimental protocols for metabolic profiling and discusses the toxicological implications of the metabolic differences, grounded in current scientific literature.

Introduction: The Challenge of Cathinone Isomers

The clandestine synthesis of designer drugs frequently produces a variety of structural isomers to circumvent legal controls. 3-MMC (metaphedrone) is a structural isomer of the widely known 4-MMC (mephedrone)[1][2]. While structurally similar, the position of the methyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—profoundly influences the molecule's interaction with metabolic enzymes. This structural nuance leads to distinct metabolic profiles, which can alter the duration of action, psychoactive effects, and potential for toxicity.

A comprehensive understanding of these metabolic distinctions is paramount for the scientific community. It allows for:

  • Accurate Forensic Identification: Metabolite profiling can confirm the ingestion of a specific parent compound, which is crucial in clinical and forensic casework[3].

  • Toxicological Risk Assessment: Certain metabolites may be more or less active, or even more toxic, than the parent drug[4].

  • Pharmacokinetic Modeling: Knowledge of metabolic rates helps in predicting the clearance and half-life of these substances[1].

General Principles of Cathinone Metabolism

The metabolism of synthetic cathinones largely follows established xenobiotic biotransformation pathways, primarily occurring in the liver. These are categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent molecule, typically making it more polar. For cathinones, the principal Phase I pathways are:

    • β-Keto Reduction: The ketone group is reduced to a secondary alcohol, forming ephedrine-type metabolites[1][2].

    • N-Demethylation: The methyl group on the nitrogen atom is removed, resulting in a primary amine metabolite[1][5].

    • Hydroxylation: An -OH group is added to the tolyl (methylphenyl) ring[4][5].

    • Oxidation of the Tolyl Group: The methyl group on the ring can be oxidized to a carboxylic acid[5].

  • Phase II Reactions: These involve the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion.

The Cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2D6, is heavily implicated in the Phase I metabolism of many cathinones[5][6][7].

Comparative Metabolic Pathways of MMC Isomers

While sharing common transformation routes, the prevalence and combination of these pathways differ significantly between 3-MMC, 4-MMC, and 2-MMC.

Metabolism of 4-MMC (Mephedrone)

As the most studied isomer, the metabolism of 4-MMC is well-characterized. The primary Phase I pathways include N-demethylation to nor-mephedrone (4-MC), reduction of the ketone group to form dihydromephedrone, and oxidation of the tolyl group to hydroxytolyl-mephedrone[4][5]. A major urinary metabolite is 4-carboxy-mephedrone[5]. These pathways are primarily mediated by the CYP2D6 enzyme[5][7]. Some of these metabolites, particularly nor-mephedrone, retain biological activity at monoamine transporters[4].

Caption: Simplified Phase I and II metabolic pathways of 4-MMC.

Metabolism of 3-MMC (Metaphedrone)

The metabolism of 3-MMC is less extensively documented but is understood to follow pathways similar to 4-MMC[1][2]. Key identified metabolites confirm this assumption, including:

  • 3-Methylephedrine and 3-Methylnorephedrine: Resulting from β-keto reduction[1][2][3].

  • Nor-3-MMC (Desmethyl-3-MMC): Formed via N-demethylation[1][8].

  • Hydroxytolyl-3-MMC and Carboxy-3-MMC: Arising from oxidation of the tolyl group[1][8].

Recent in vitro studies using human and rat liver microsomes have helped to further elucidate these pathways, confirming that β-keto reduction and N-demethylation are common routes[1][9]. Studies suggest a role for CYP2D6 and CYP2E1 in 3-MMC's metabolism and resulting hepatotoxicity[6].

Caption: Proposed metabolic pathways of 3-MMC based on identified metabolites.

Metabolism of 2-MMC

Data on 2-MMC is the most limited of the three isomers. However, recent comparative in vitro studies have begun to shed light on its metabolic fate[9][10]. These studies indicate that 2-MMC undergoes the same types of Phase I transformations, including N-demethylation, β-keto reduction, and hydroxylation, as its 3- and 4-position isomers[9]. The steric hindrance from the ortho-methyl group may influence the rate and preference of certain enzymatic reactions compared to the meta and para isomers, but more quantitative data is needed to confirm this.

Comparative Analysis and Data

The position of the methyl group is a key determinant of metabolic stability and pathway preference. A 2023 study systematically investigated the Phase I metabolism of all three isomers using rat and human liver microsomes[9].

Metabolite Type4-MMC (Mephedrone)3-MMC (Metaphedrone)2-MMC
N-Demethylated Nor-mephedroneNor-3-MMCNor-2-MMC
β-Keto Reduced DihydromephedroneDihydro-3-MMCDihydro-2-MMC
Tolyl Hydroxylated Hydroxytolyl-mephedroneHydroxytolyl-3-MMCHydroxytolyl-2-MMC
Tolyl Oxidized 4-Carboxy-mephedrone3-Carboxy-3-MMCNot explicitly detailed
Combined Pathways Nor-dihydromephedroneNor-dihydro-3-MMCNor-dihydro-2-MMC
Source: Compiled from multiple studies[1][5][8][9][11]. This table represents a qualitative summary of identified metabolites.

A study focusing on the metabolic stability of several cathinones, including 3-CMC and 4-CMC (chloro-analogs), classified them as intermediate clearance compounds based on in vitro half-life and intrinsic clearance calculations[12]. While not direct MMC isomers, this data suggests that minor structural changes significantly impact metabolic rates, a principle that applies to the MMC isomers as well.

Experimental Methodologies for Metabolic Profiling

Causality Behind Experimental Choices: To understand the metabolic fate of a novel compound, researchers typically employ a tiered approach. In vitro methods are used first as a rapid, ethical, and cost-effective way to identify major metabolic pathways and the enzymes involved. In vivo studies then confirm these findings in a complex biological system.

In Vitro Model: Human Liver Microsome (HLM) Stability Assay

The HLM assay is the gold standard for early-stage metabolic profiling. Microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of Phase I enzymes like CYPs[13][14]. This assay serves to determine a compound's intrinsic clearance and identify its primary metabolites.

Protocol: Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a cofactor solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][16].

  • Pre-incubation: In a microcentrifuge tube or 96-well plate, add the reaction buffer, the test compound (e.g., 1 µM final concentration), and the microsomal solution (e.g., 0.5 mg/mL final concentration). Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This is the T=0 time point. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation[15].

  • Time Points: Aliquots of the reaction are stopped at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes)[16].

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The disappearance of the parent compound over time is monitored to calculate the half-life (t½) and intrinsic clearance (CLint). Simultaneously, the appearance of potential metabolites is monitored using non-targeted or targeted mass spectrometry methods.

HLM_Workflow cluster_prep Preparation cluster_reaction Incubation @ 37°C cluster_analysis Analysis prep1 Thaw Microsomes & Reagents on Ice prep2 Prepare Master Mix (Buffer, Compound, Microsomes) prep1->prep2 init Initiate with NADPH (T=0) prep2->init sample Sample at Time Points (0, 5, 15, 30, 60 min) init->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge to Pellet Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Workflow for a typical Human Liver Microsome (HLM) stability assay.

Toxicological and Pharmacological Implications

The differences in metabolic pathways have direct consequences on the pharmacological and toxicological profiles of these isomers.

  • Duration of Action: A slower rate of metabolism (higher stability) can lead to a longer half-life and prolonged psychoactive effects. This could increase the potential for compulsive redosing and overdose[1].

  • Active Metabolites: As demonstrated with 4-MMC, metabolites like nor-mephedrone can be pharmacologically active, contributing to the overall effect profile of the parent drug[4]. If one isomer produces more active metabolites than another, their subjective effects could differ significantly even with similar parent compound pharmacokinetics.

  • Toxicity: Metabolism can be a double-edged sword. While often a detoxification process, it can also lead to bioactivation, forming reactive or toxic metabolites. For instance, studies on 3-MMC have demonstrated its potential for hepatotoxicity, which is modulated by CYP enzymes, suggesting that its metabolites play a role in the observed cell death[6].

Conclusion and Future Directions

While 3-MMC and its isomers 2-MMC and 4-MMC undergo similar Phase I metabolic transformations—including N-demethylation, β-keto reduction, and tolyl-group oxidation—the specific rates and resulting metabolite concentrations are influenced by the position of the methyl group. 4-MMC is the most extensively studied, but recent research is closing the knowledge gap for 3-MMC and 2-MMC.

The scientific community requires further quantitative comparative studies to fully delineate the pharmacokinetic and toxicological differences. Specifically, research should focus on:

  • Determining the reaction kinetics (Km, Vmax) for each major metabolic pathway for all three isomers.

  • Identifying the specific CYP isozymes responsible for each transformation beyond CYP2D6.

  • Evaluating the pharmacological activity and toxicity of the primary metabolites of 2-MMC and 3-MMC.

Such data is essential for developing more robust analytical screening methods and for providing a clearer understanding of the public health risks posed by the continued emergence of these synthetic cathinones.

References

A Comparative Guide to the Extraction of 3-Methylmethcathinone (3-MMC) from Urine

Author: BenchChem Technical Support Team. Date: January 2026

The rapid emergence of new psychoactive substances (NPS), such as 3-Methylmethcathinone (3-MMC), presents significant analytical challenges for clinical and forensic toxicology.[1][2][3] As a substituted cathinone, 3-MMC shares structural similarities with controlled substances like amphetamine and MDMA.[4] Its detection in biological matrices, particularly urine, is crucial for identifying intake in clinical admissions, post-mortem investigations, and workplace drug testing.[1][5] However, the complex nature of urine requires robust sample preparation to remove interfering substances and isolate the target analyte for accurate quantification.[6][7]

This guide provides an in-depth comparison of the three predominant extraction methodologies for 3-MMC from urine: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). We will explore the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on published experimental data.

The Analytical Challenge: Urine as a Biological Matrix

Urine is a complex aqueous mixture containing salts, urea, creatinine, endogenous compounds, and various metabolites. These components can interfere with analytical instruments, causing a phenomenon known as the "matrix effect," which can suppress or enhance the instrument's signal for the target analyte, leading to inaccurate quantification.[8][9] An effective extraction method must selectively isolate 3-MMC from these interferences while maximizing its recovery, ensuring the reliability and sensitivity of the subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]

Method 1: Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE operates on the principle of differential solubility. It involves partitioning the target analyte between two immiscible liquid phases—typically an aqueous sample (urine) and an organic solvent. 3-MMC is a basic compound; by adjusting the pH of the urine sample to be alkaline (basic), the 3-MMC molecule is deprotonated, making it less polar and more soluble in a nonpolar organic solvent.[4] This pH manipulation is the critical step that drives the selective migration of 3-MMC from the aqueous urine phase into the organic phase, leaving water-soluble matrix components behind.

Experimental Protocol: Basic LLE
  • Sample Preparation : To 1 mL of urine in a glass tube, add an appropriate internal standard.

  • pH Adjustment : Basify the sample to a pH of approximately 11 using a suitable base like 1N Sodium Hydroxide (NaOH).[4] Vortex mix briefly.

  • Extraction : Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Mixing : Cap the tube and vortex for 2 minutes to facilitate the transfer of 3-MMC into the organic phase.

  • Phase Separation : Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation urine 1. Urine Sample + Internal Standard ph_adjust 2. Adjust pH > 10 (e.g., NaOH) urine->ph_adjust add_solvent 3. Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex 4. Vortex & Centrifuge add_solvent->vortex separate 5. Collect Organic Layer vortex->separate evaporate 6. Evaporate to Dryness separate->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 3-MMC from urine.

Method 2: Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For a basic drug like 3-MMC, a mixed-mode cation exchange SPE cartridge is highly effective.[11][12] The process involves:

  • Conditioning : The sorbent is prepared with solvent to activate it.

  • Loading : The pre-treated urine sample is passed through the cartridge. Under acidic conditions, the 3-MMC molecule is protonated (positively charged) and binds strongly to the negatively charged cation-exchange functional groups on the sorbent. Hydrophobic interactions also occur between the non-polar parts of 3-MMC and the sorbent's polymer backbone.

  • Washing : The cartridge is washed with solvents (e.g., acid, then methanol) to remove neutral and acidic interferences that are not strongly bound.

  • Elution : A basic elution solvent is used. The high pH neutralizes the charge on the 3-MMC molecule, breaking the strong ionic bond and allowing it to be released (eluted) from the sorbent in a clean, concentrated form.

This multi-modal interaction (ionic and hydrophobic) provides superior selectivity and results in significantly cleaner extracts compared to LLE.[13]

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Sample Pre-treatment : To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.[11]

  • Column Conditioning : Condition an MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[11]

  • Sample Loading : Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing :

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution : Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

SPE Workflow Diagram

SPE_Workflow cluster_prep Pre-treatment cluster_spe SPE Cartridge Steps cluster_analysis Analysis Preparation urine 1. Urine Sample + Internal Standard acidify 2. Acidify Sample (e.g., Formic Acid) urine->acidify condition 3. Condition (Methanol, Water) acidify->condition load 4. Load Sample condition->load wash 5. Wash (Acid, Methanol) load->wash elute 6. Elute (Basic Methanol) wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for 3-MMC from urine.

Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Principle of Causality: Originally developed for pesticide analysis, QuEChERS has been adapted for forensic toxicology.[6][14] It's a two-step process:

  • Salting-Out Extraction : Acetonitrile, a water-miscible solvent, is added to the urine sample. A high concentration of salts (like magnesium sulfate and sodium chloride) is then introduced. These salts have a higher affinity for water than acetonitrile, forcing the separation of the acetonitrile from the aqueous layer, a process called "salting out".[15] During this partitioning, 3-MMC, which is soluble in acetonitrile, moves into the organic layer.

  • Dispersive SPE (d-SPE) Cleanup : A portion of the acetonitrile extract is transferred to a second tube containing a small amount of sorbent material (like PSA - primary secondary amine) and anhydrous magnesium sulfate. The mixture is vortexed. The sorbent removes interfering compounds (like fatty acids), while the magnesium sulfate removes residual water, resulting in a cleaner final extract.[6]

Experimental Protocol: Modified QuEChERS for Urine
  • Extraction : Place 1 mL of urine into a 15 mL centrifuge tube. Add the internal standard and 2 mL of acetonitrile.

  • Salting Out : Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride). Cap tightly and shake vigorously for 1 minute.

  • Phase Separation : Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup : Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Mixing & Clarification : Vortex for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract : The resulting supernatant can be directly injected or evaporated and reconstituted for enhanced sensitivity.

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup urine 1. Urine Sample + Acetonitrile salts 2. Add QuEChERS Salts urine->salts shake 3. Shake & Centrifuge salts->shake supernatant 4. Take Acetonitrile Supernatant shake->supernatant dspe_tube 5. Add Supernatant to d-SPE Tube supernatant->dspe_tube vortex 6. Vortex & Centrifuge dspe_tube->vortex final 7. Collect Final Extract vortex->final analysis Inject for LC-MS/MS final->analysis

Caption: QuEChERS extraction workflow for 3-MMC from urine.

Comparative Performance Analysis

The choice of extraction method depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, cost, and level of automation. The following table summarizes typical performance data for the extraction of synthetic cathinones from urine, based on values reported in scientific literature.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Analyte Recovery Moderate (e.g., 49% for methadone)[15]High (82-104%)[10]Good to High (e.g., 67% for methadone)[15]
Extract Cleanliness Low to ModerateVery HighModerate to Good
Matrix Effect SignificantMinimizedModerate
LOD / LOQ (ng/mL) Higher (less sensitive)Low (e.g., LOD 5-20, LOQ 20-50)[10]Low to Moderate
Solvent Consumption HighLowLow
Time / Labor High, ManualModerate, AutomatableVery Low, Fast
Cost per Sample LowHighLow
Reproducibility Operator DependentHighGood

Note: Performance metrics are analyte and method-specific. The values provided are illustrative based on published data for cathinones and similar compounds.

Discussion and Recommendations

  • Liquid-Liquid Extraction (LLE) is a classic technique that is cost-effective in terms of consumables. However, it is labor-intensive, consumes large volumes of organic solvents, and is prone to issues like emulsion formation, which can hinder phase separation and lower recovery.[6][13] Its lower efficiency often results in less clean extracts and more significant matrix effects, making it less suitable for methods requiring very low limits of detection.

  • Solid-Phase Extraction (SPE) consistently provides the highest analyte recovery and the cleanest extracts.[10][13] The targeted chemical interactions of mixed-mode SPE are exceptionally effective at isolating basic drugs like 3-MMC from complex matrices, thereby minimizing matrix effects and maximizing sensitivity.[11] While the initial cost per sample is higher due to the price of SPE cartridges, the superior data quality and potential for automation make it the gold standard for confirmatory analysis and regulated environments.[11]

  • QuEChERS offers a compelling balance of speed, cost, and effectiveness.[6][16] It dramatically reduces sample preparation time compared to LLE and SPE, making it ideal for high-throughput screening laboratories. While the resulting extracts may not be as clean as those from SPE, the method is robust and provides good recoveries for a wide range of analytes.[7][15] For many applications, the cleanliness is sufficient for reliable quantification with modern LC-MS/MS instruments.

Conclusion

For the extraction of 3-MMC from urine, Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent is the recommended method for applications demanding the highest sensitivity, accuracy, and reproducibility , such as confirmatory forensic analysis. For laboratories focused on high-throughput screening where speed and cost are primary drivers, the QuEChERS method is an excellent and effective alternative . While LLE is a viable low-cost option, its limitations in efficiency and cleanliness make it the least favorable choice for routine, high-sensitivity analysis of emerging synthetic cathinones. The ultimate selection should be guided by a thorough method validation that assesses all required parameters, such as accuracy, precision, and sensitivity, in accordance with established guidelines.[17][18]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Compound and Associated Hazards

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if ingested, and potentially harmful if inhaled or absorbed through the skin.

  • Psychoactive Properties: As a cathinone derivative, this compound may have psychoactive effects, necessitating secure storage and controlled disposal to prevent diversion[2].

  • Environmental Impact: Improper disposal can lead to contamination of water and soil, posing a risk to ecosystems.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. This is in line with OSHA's requirements for handling hazardous chemicals in a laboratory setting[3][4].

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood.To prevent inhalation of airborne particles.

General Safety Practices:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood[4].

  • Avoid generating dust.

  • Wash hands thoroughly after handling the substance[1].

  • Ensure a spill kit appropriate for chemical spills is readily accessible.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste[5][6]. The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal facility.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number if available, and the approximate quantity.

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), weighing paper, and other disposables, in the designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: On-Site Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials[1]. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.

  • Limited Accumulation Time: Adhere to the hazardous waste accumulation time limits set by the EPA and your institution[7].

Step 3: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms provided by your EHS office. Accurate documentation is crucial for regulatory compliance.

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical, likely through high-temperature incineration[8][9].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS office.

  • Control the Spill: For small, manageable spills, and if you are trained to do so, use a chemical spill kit to contain and absorb the material.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report all spills to your supervisor and EHS office, regardless of size.

Disposal Decision Workflow

DisposalWorkflow start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Material) segregate Segregate into a Labeled Hazardous Waste Container assess->segregate spill Spill Occurs assess->spill Potential for Spill ppe->assess store Store Securely in Designated Waste Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Complete Hazardous Waste Disposal Forms contact_ehs->documentation disposal Professional Disposal by Licensed Contractor (e.g., Incineration) documentation->disposal end End: Safe and Compliant Disposal disposal->end spill_protocol Follow Spill Management Protocol: Evacuate, Alert, Control, Clean spill->spill_protocol spill_protocol->segregate Dispose of Cleanup Materials

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Reactant of Route 2
3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.